Technical Documentation Center

5-methoxy-1H-indol-4-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-methoxy-1H-indol-4-ol
  • CAS: 49635-16-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 5-methoxy-1H-indol-4-ol from 4-benzyloxy-5-methoxyindole

Introduction 5-methoxy-1H-indol-4-ol is a key heterocyclic motif found in a variety of biologically active compounds and is a crucial intermediate in the synthesis of various pharmaceutical agents. Its strategic importan...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-methoxy-1H-indol-4-ol is a key heterocyclic motif found in a variety of biologically active compounds and is a crucial intermediate in the synthesis of various pharmaceutical agents. Its strategic importance necessitates efficient and reliable synthetic routes. This guide provides a comprehensive overview of the synthesis of 5-methoxy-1H-indol-4-ol, focusing on the debenzylation of the readily accessible precursor, 4-benzyloxy-5-methoxyindole. The core of this transformation lies in the cleavage of a benzyl ether, a common protecting group strategy in organic synthesis. This document will delve into the mechanistic underpinnings of this reaction, provide detailed experimental protocols, and discuss the critical parameters that influence the success of the synthesis.

The Core Transformation: Debenzylation via Catalytic Hydrogenolysis

The conversion of 4-benzyloxy-5-methoxyindole to 5-methoxy-1H-indol-4-ol is achieved through the hydrogenolysis of the benzyl ether.[1] This chemical process involves the cleavage of the carbon-oxygen bond of the benzyl ether and the addition of hydrogen. The most prevalent and effective method for this transformation is palladium-catalyzed hydrogenation.[2]

Mechanism of Action

The reaction proceeds on the surface of a heterogeneous palladium catalyst, typically palladium on activated carbon (Pd/C). The key steps are:

  • Adsorption: Both the 4-benzyloxy-5-methoxyindole and a hydrogen source are adsorbed onto the surface of the palladium catalyst.

  • Oxidative Addition: The palladium metal inserts into the C-O bond of the benzyl ether.

  • Hydrogenolysis: The adsorbed hydrogen atoms react with the activated benzyl ether, cleaving the bond and forming toluene and the desired 4-hydroxyindole derivative.

  • Desorption: The final product, 5-methoxy-1H-indol-4-ol, and the byproduct, toluene, desorb from the catalyst surface, regenerating the active sites for the next catalytic cycle.

Causality Behind Experimental Choices

The efficiency and selectivity of the debenzylation reaction are highly dependent on several factors:

  • Catalyst Selection: Palladium on carbon (Pd/C) is the most commonly used catalyst due to its high activity and selectivity for benzyl ether cleavage.[3][4] The catalyst loading, typically 5-10 mol%, is a critical parameter that needs to be optimized.[4] In some cases, Pearlman's catalyst (palladium hydroxide on carbon) can be more effective, especially for hindered substrates.[5] A combination of Pd/C and Pd(OH)₂/C can also enhance reactivity.[6]

  • Hydrogen Source: The reaction can be carried out using hydrogen gas, typically at atmospheric or slightly elevated pressures.[5] An increasingly popular and often safer alternative is catalytic transfer hydrogenation.[7][8] This method utilizes a hydrogen donor in solution, such as ammonium formate, formic acid, or cyclohexadiene, eliminating the need for handling gaseous hydrogen.[7][9]

  • Solvent: The choice of solvent significantly impacts the reaction rate and outcome.[4][5] Protic solvents like ethanol and methanol are commonly used and generally afford good results.[5] Tetrahydrofuran (THF) and ethyl acetate are also effective solvents for this transformation.[5] In some instances, trifluoroethanol has been shown to be a superior solvent, preventing side reactions like N-alkylation.[10]

  • Temperature and Pressure: Most hydrogenolysis reactions are conducted at room temperature.[5] For less reactive substrates, gentle heating may be necessary.[5] When using hydrogen gas, increasing the pressure can lead to faster reaction times.[5]

  • Additives: The addition of acids or bases can influence the reaction. While acids can sometimes facilitate cleavage, bases like ammonia or pyridine can be used to inhibit the hydrogenolysis of benzyl ethers if other reducible functional groups are present.[5]

Experimental Workflow and Protocols

The following sections provide a detailed, step-by-step guide for the synthesis of 5-methoxy-1H-indol-4-ol from 4-benzyloxy-5-methoxyindole.

Visualization of the Synthetic Pathway

Synthesis_Pathway cluster_reactants Starting Material cluster_reagents Reagents cluster_product Product cluster_byproduct Byproduct 4-benzyloxy-5-methoxyindole 4-benzyloxy-5-methoxyindole Reaction Hydrogenolysis 4-benzyloxy-5-methoxyindole->Reaction Pd/C Pd/C Pd/C->Reaction H2 or H-donor H₂ or H-donor (e.g., Ammonium Formate) H2 or H-donor->Reaction Solvent Solvent (e.g., Ethanol, THF) Solvent->Reaction 5-methoxy-1H-indol-4-ol 5-methoxy-1H-indol-4-ol Toluene Toluene Reaction->5-methoxy-1H-indol-4-ol Reaction->Toluene Purification_Workflow Crude_Product Crude Reaction Mixture Filtration Filtration through Celite® (Removal of Pd/C) Crude_Product->Filtration Concentration Solvent Evaporation Filtration->Concentration Purification Purification Concentration->Purification Column_Chromatography Column Chromatography Purification->Column_Chromatography Recrystallization Recrystallization Purification->Recrystallization Pure_Product Pure 5-methoxy-1H-indol-4-ol Column_Chromatography->Pure_Product Recrystallization->Pure_Product

Sources

Exploratory

Introduction: The Strategic Importance of a Substituted Indole

An In-Depth Technical Guide to the Physicochemical Properties of 5-Methoxy-1H-indol-4-ol Indole derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and pharmaceu...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 5-Methoxy-1H-indol-4-ol

Indole derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and pharmaceuticals.[1][2] The strategic placement of substituents on the indole scaffold can profoundly influence a molecule's biological activity and pharmacokinetic profile. The subject of this guide, 5-methoxy-1H-indol-4-ol, is a compound of significant interest for drug discovery and development. Its structure combines a 4-hydroxy group, which can act as a hydrogen bond donor and potential site for metabolic conjugation, with a 5-methoxy group, a common feature in neuroactive compounds that can modulate receptor affinity and metabolic stability.[1]

A thorough understanding of the physicochemical properties of an Active Pharmaceutical Ingredient (API) is a mandatory prerequisite for successful drug development.[3][4] These properties—spanning solubility, stability, and solid-state characteristics—dictate everything from formulation design and manufacturing processes to a drug's ultimate bioavailability and therapeutic efficacy.[3][5] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive analysis of the core physicochemical attributes of 5-methoxy-1H-indol-4-ol, grounded in established scientific principles and experimental methodologies.

Molecular Identity and Core Structural Features

Accurate identification is the foundation of all subsequent characterization. 5-methoxy-1H-indol-4-ol is defined by its unique structural arrangement and corresponding identifiers.

  • Chemical Structure:

    Caption: Chemical structure of 5-methoxy-1H-indol-4-ol.

  • Key Identifiers:

    Identifier Value Source
    IUPAC Name 5-methoxy-1H-indol-4-ol N/A
    CAS Number 49635-16-7 [6][7][8]
    Molecular Formula C₉H₉NO₂ [6][7][9]
    Molecular Weight 163.17 g/mol [6][7][10]

    | Synonyms | 4-Hydroxy-5-methoxyindole |[7] |

The molecule's functionality—a phenolic hydroxyl group, a secondary amine within the indole ring (N-H), and a methoxy ether—dictates its chemical behavior, including its potential for hydrogen bonding, its acidic/basic nature, and its reactivity.

Core Physicochemical Properties

The interplay of a molecule's physical and chemical properties governs its performance as a potential drug candidate.

Physical State and Thermal Properties

The solid-state properties of an API are critical for handling, processing, and stability.

PropertyValue / DescriptionSignificance in Drug DevelopmentSource
Appearance White powderProvides a primary quality control check for consistency and purity.[6]
Melting Point 146 °C (with decomposition)A sharp melting point is a key indicator of purity. Decomposition at this temperature suggests thermal lability, which has implications for manufacturing processes like drying and milling, as well as storage conditions.[6]
Solubility Profile

Aqueous solubility is a primary determinant of a drug's dissolution rate and subsequent absorption. Poor solubility is a major hurdle in drug development.[11] The solubility of 5-methoxy-1H-indol-4-ol is dictated by its functional groups. The hydroxyl and indole N-H groups can form hydrogen bonds with water, promoting solubility, while the bicyclic aromatic core is hydrophobic.

Expected Solubility Behavior:

  • Aqueous Solubility: Expected to be low due to the dominant hydrophobic indole ring. Solubility will be pH-dependent due to the acidic phenolic hydroxyl and indole N-H groups.

  • Organic Solvents: Likely soluble in polar organic solvents such as methanol, ethanol, DMSO, and DMF, which can engage in hydrogen bonding and solvate the molecule effectively.

Acidity, Basicity, and Lipophilicity (pKa & logP)

The ionization state (governed by pKa) and lipophilicity (measured by logP or logD) are critical predictors of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

ParameterPredicted Value/RangeRationale & Significance
Acidic pKa₁ (Phenolic -OH) ~9-10The phenolic hydroxyl group is the most acidic site, readily donating a proton. At physiological pH (7.4), this group will be predominantly in its neutral, protonated form. Its ionization will increase significantly in basic media, enhancing aqueous solubility.
Acidic pKa₂ (Indole N-H) ~17The indole N-H is weakly acidic and does not ionize under physiological conditions.[1]
Partition Coefficient (logP) ~1.5 - 2.0This predicted range suggests a moderate lipophilicity. This is often a desirable balance, as it allows for sufficient membrane permeability to cross biological barriers like the intestinal wall, without being so lipophilic that it causes poor aqueous solubility or high non-specific binding.

The relationship between these properties is crucial; for instance, the distribution coefficient (logD) at a specific pH will depend on both the intrinsic lipophilicity (logP) and the ionization state (pKa).

Spectroscopic Characterization Profile

Spectroscopic analysis provides an unambiguous fingerprint for molecular identification and is essential for quality control.[3]

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring, a singlet for the methoxy (-OCH₃) group protons, and broad singlets for the exchangeable phenolic (-OH) and indole (N-H) protons.

  • ¹³C NMR Spectroscopy: The carbon NMR would display nine unique signals corresponding to each carbon atom in the molecule, with chemical shifts indicative of their electronic environment (aromatic, methoxy, etc.).

  • Infrared (IR) Spectroscopy: Key expected absorption bands include a broad O-H stretching band (~3200-3600 cm⁻¹), an N-H stretching band (~3400 cm⁻¹), C-H stretching for aromatic and methyl groups (~2850-3100 cm⁻¹), and C-O stretching for the ether and phenol (~1000-1250 cm⁻¹).

  • Mass Spectrometry (MS): Electron ionization (EI) or electrospray ionization (ESI) would show a molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to its molecular weight (163.17), confirming the molecular formula.

  • UV-Vis Spectroscopy: The indole chromophore is expected to exhibit characteristic absorption maxima in the ultraviolet region, typically around 220 nm and 280 nm.

Experimental Methodologies: A Practical Approach

The generation of reliable physicochemical data relies on robust, validated experimental protocols. The following sections describe standard methodologies for determining the key properties discussed.

Workflow for Physicochemical Characterization

The systematic characterization of a new API follows a logical progression, ensuring that foundational data informs subsequent, more complex studies.

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Core Property Determination cluster_2 Phase 3: Solid-State & Stability cluster_3 Phase 4: Data Integration API API Sample Receipt ID Identity Confirmation (NMR, MS) API->ID Purity Purity Assessment (HPLC) ID->Purity Appearance Physical Appearance Purity->Appearance MP Melting Point (DSC) Appearance->MP Sol Solubility Profiling (Shake-Flask, pH-dependence) MP->Sol pKa pKa Determination (Potentiometric Titration) Sol->pKa logP logP/logD Measurement (HPLC, Shake-Flask) pKa->logP Poly Polymorph Screen (XRPD, DSC) logP->Poly Hygro Hygroscopicity (DVS) Stability Forced Degradation (pH, Light, Temp, Oxidation) Report Comprehensive Characterization Report Stability->Report

Caption: A generalized workflow for the physicochemical characterization of a new API.

Protocol 1: Melting Point Determination via Differential Scanning Calorimetry (DSC)

Rationale: DSC provides a highly accurate melting point and reveals other thermal events like decomposition or polymorphic transitions, offering more information than a traditional melting point apparatus.

Methodology:

  • Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

  • Sample Preparation: Accurately weigh 2-5 mg of 5-methoxy-1H-indol-4-ol into a clean aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, sealed pan to use as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidation.

  • Thermal Program: Equilibrate the sample at 25°C. Ramp the temperature at a controlled rate (e.g., 10°C/min) up to a temperature beyond the expected melt (e.g., 200°C).

  • Data Analysis: The melting point is determined as the onset temperature of the melting endotherm. The peak temperature and the enthalpy of fusion (J/g) are also recorded. Any exothermic events following the melt would confirm decomposition, as indicated in the literature.[6]

Protocol 2: Thermodynamic Solubility Determination (Shake-Flask Method)

Rationale: The shake-flask method (ICH guideline Q6A) is the gold standard for determining equilibrium solubility. This protocol establishes the intrinsic solubility in various media, which is critical for biopharmaceutical modeling.[12]

Methodology:

  • Media Preparation: Prepare a series of buffered solutions at various pH values (e.g., pH 2.0, 4.5, 6.8, 7.4) and purified water.

  • Sample Addition: Add an excess amount of 5-methoxy-1H-indol-4-ol to a known volume of each medium in separate glass vials. The excess solid ensures that equilibrium is reached at saturation.

  • Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 24-48 hours) until equilibrium is achieved.

  • Sample Processing: After equilibration, check for the presence of undissolved solid. Filter the samples through a low-binding filter (e.g., 0.22 µm PVDF) to remove solid particles.

  • Quantification: Dilute the clear filtrate with a suitable solvent and quantify the concentration of the dissolved API using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Validation: The equilibrium is confirmed by measuring the concentration at two different time points (e.g., 24 and 48 hours) and ensuring the values are consistent.

Relevance and Application in Drug Development

The physicochemical profile of 5-methoxy-1H-indol-4-ol directly informs its potential trajectory as a drug candidate or intermediate.

G cluster_0 Core Properties cluster_1 Development Implications API 5-Methoxy-1H-indol-4-ol (API) Sol Solubility (pKa dependent) API->Sol Perm Permeability (logP driven) API->Perm Stab Stability (Phenol moiety) API->Stab Form Formulation Strategy (e.g., pH adjustment, co-solvents) Sol->Form influences Bio Oral Bioavailability (Absorption) Sol->Bio limits Perm->Bio predicts Store Storage & Handling (Oxidation risk) Stab->Store dictates

Sources

Foundational

An In-depth Technical Guide to 5-methoxy-1H-indol-4-ol as a Precursor for Pharmacologically Active Compounds

Abstract The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs.[1][2][3][4] Among the vast family of indole derivatives, 5-methox...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs.[1][2][3][4] Among the vast family of indole derivatives, 5-methoxy-1H-indol-4-ol stands out as a highly valuable precursor for a range of pharmacologically active compounds, particularly those targeting the central nervous system. Its unique substitution pattern, featuring a hydroxyl group at the 4-position and a methoxy group at the 5-position, offers a versatile platform for the synthesis of tryptamines and other indole alkaloids with significant therapeutic potential. This guide provides a comprehensive overview of the synthesis, chemical properties, and strategic application of 5-methoxy-1H-indol-4-ol in the development of novel psychoactive and therapeutic agents.

Introduction: The Strategic Importance of the 4,5-Substituted Indole Scaffold

The pharmacological profile of many indole-containing compounds is profoundly influenced by the substitution pattern on the benzene ring. The 4-hydroxy-5-methoxy substitution is of particular interest as it is found in the potent psychedelic tryptamine, 4-hydroxy-5-methoxy-N,N-dimethyltryptamine (4-HO-5-MeO-DMT).[5][6][7] This substitution pattern is analogous to that of the naturally occurring psychedelic psilocin (4-hydroxy-N,N-dimethyltryptamine), suggesting a similar interaction with serotonin receptors, particularly the 5-HT2A receptor, which is a key target for psychedelic compounds.[8]

The 4-hydroxyl group provides a crucial handle for further chemical modification, such as O-alkylation or phosphorylation, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The adjacent 5-methoxy group, an electron-donating substituent, modulates the electronic character of the indole ring, influencing its reactivity in key synthetic transformations and its binding affinity to biological targets. This guide will delve into the practical synthesis of this valuable precursor and explore its application in the construction of complex, pharmacologically relevant molecules.

Synthesis of the Precursor: 5-methoxy-1H-indol-4-ol

The efficient synthesis of 5-methoxy-1H-indol-4-ol is a critical first step in its utilization as a precursor. A common and effective strategy involves the debenzylation of a protected precursor, 4-benzyloxy-5-methoxyindole. This method is advantageous due to the stability of the benzyl protecting group and its clean removal under hydrogenolysis conditions.

Synthetic Workflow for 5-methoxy-1H-indol-4-ol

start 4-Benzyloxy-5-methoxyindole reagents H₂, Pd/C Ethanol start->reagents Hydrogenolysis product 5-methoxy-1H-indol-4-ol reagents->product

Caption: Synthetic route to 5-methoxy-1H-indol-4-ol.

Experimental Protocol: Synthesis of 5-methoxy-1H-indol-4-ol

This protocol is adapted from established debenzylation procedures for similar aromatic ethers.

Materials:

  • 4-Benzyloxy-5-methoxyindole

  • 10% Palladium on activated carbon (Pd/C)

  • Ethanol, anhydrous

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

Procedure:

  • In a flask suitable for hydrogenation, dissolve 4-benzyloxy-5-methoxyindole (1.0 eq) in anhydrous ethanol.

  • Carefully add 10% Pd/C (typically 5-10 mol% of the substrate) to the solution under a stream of inert gas.

  • Seal the reaction vessel and purge it with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

  • Once the reaction is complete, carefully purge the vessel with an inert gas to remove excess hydrogen.

  • Filter the reaction mixture through a pad of filter aid to remove the palladium catalyst. Wash the filter pad with ethanol.

  • Combine the filtrate and washings and concentrate under reduced pressure to yield the crude product.

  • The crude 5-methoxy-1H-indol-4-ol can be purified by recrystallization or column chromatography. A yield of approximately 90% can be expected.[5][9]

Self-Validation: The successful synthesis of the product can be confirmed by its melting point (reported as 146°C with decomposition)[5][9] and spectroscopic analysis (¹H NMR, ¹³C NMR, and mass spectrometry), which should be consistent with the structure of 5-methoxy-1H-indol-4-ol.

Core Synthetic Strategies for Pharmacologically Active Compounds

The 5-methoxy-1H-indol-4-ol precursor is primed for electrophilic substitution at the C3 position, a characteristic feature of the indole nucleus. This reactivity is harnessed in several key synthetic transformations to build the tryptamine scaffold and other related structures.

Speeter-Anthony Tryptamine Synthesis: A Direct Route to Psilocin Analogs

The Speeter-Anthony synthesis is a classic and efficient method for the preparation of tryptamines from indoles.[8] It involves a two-step sequence: Friedel-Crafts acylation with oxalyl chloride followed by reduction of the intermediate glyoxalylamide.

start 5-methoxy-1H-indol-4-ol step1_reagents 1. Oxalyl chloride 2. Dimethylamine start->step1_reagents Acylation & Amination intermediate Indole-3-glyoxylamide derivative step1_reagents->intermediate step2_reagents LiAlH₄ or other reducing agent intermediate->step2_reagents Reduction product 4-hydroxy-5-methoxy- N,N-dimethyltryptamine step2_reagents->product

Caption: Speeter-Anthony synthesis of a psilocin analog.

This protocol is based on the synthesis of psilocin from 4-hydroxyindole.[10][11]

Step 1: Synthesis of 2-(4-hydroxy-5-methoxy-1H-indol-3-yl)-N,N-dimethyl-2-oxoacetamide

Materials:

  • 5-methoxy-1H-indol-4-ol

  • Oxalyl chloride

  • Anhydrous diethyl ether or THF

  • Dimethylamine (solution in THF or as a gas)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Dissolve 5-methoxy-1H-indol-4-ol (1.0 eq) in anhydrous diethyl ether or THF in a flask under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of oxalyl chloride (1.1 eq) in the same solvent to the cooled indole solution. A precipitate of the indol-3-ylglyoxylyl chloride will form.

  • After stirring for 1-2 hours at 0°C, slowly introduce an excess of dimethylamine (solution or gas) while maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the intermediate glyoxalylamide.

Step 2: Reduction to 4-hydroxy-5-methoxy-N,N-dimethyltryptamine

Materials:

  • 2-(4-hydroxy-5-methoxy-1H-indol-3-yl)-N,N-dimethyl-2-oxoacetamide

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous THF

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a flame-dried flask under an inert atmosphere, prepare a suspension of LiAlH₄ (excess, typically 2-4 eq) in anhydrous THF.

  • Slowly add a solution of the glyoxalylamide intermediate (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.

  • Heat the reaction mixture to reflux and maintain for several hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction to 0°C and carefully quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting solids and wash thoroughly with THF or ethyl acetate.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain 4-hydroxy-5-methoxy-N,N-dimethyltryptamine.

The Mannich Reaction: Synthesis of Gramine Analogs

The Mannich reaction is a three-component condensation that provides a straightforward method for the aminomethylation of the indole C3 position.[12] The resulting "gramine" analogs are valuable intermediates that can be further elaborated.

start 5-methoxy-1H-indol-4-ol reagents Formaldehyde Dimethylamine Acetic Acid start->reagents Mannich Reaction product (4-hydroxy-5-methoxy-1H-indol-3-yl)-N,N-dimethylmethanamine reagents->product

Caption: Mannich reaction for the synthesis of a gramine analog.

Materials:

  • 5-methoxy-1H-indol-4-ol

  • Aqueous formaldehyde (37%)

  • Aqueous dimethylamine (40%)

  • Glacial acetic acid

  • Ethanol or other suitable solvent

Procedure:

  • In a round-bottom flask, dissolve 5-methoxy-1H-indol-4-ol (1.0 eq) in ethanol.

  • Cool the solution in an ice bath.

  • Add glacial acetic acid, followed by aqueous dimethylamine (excess), and then aqueous formaldehyde (excess).

  • Stir the reaction mixture at room temperature for several hours to overnight.

  • Monitor the reaction by TLC. Upon completion, neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate to yield the crude product.

  • Purify by column chromatography or recrystallization.

Other Synthetic Transformations

The reactivity of 5-methoxy-1H-indol-4-ol is not limited to C3 substitution. The 4-hydroxyl group is also a site for further derivatization.

O-Alkylation

The phenolic hydroxyl group can be alkylated under basic conditions to introduce a variety of substituents. This can be used to synthesize ether derivatives with potentially altered pharmacological profiles or to install a protecting group for subsequent reactions.

General Conditions:

  • Base: Sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃)

  • Solvent: N,N-Dimethylformamide (DMF), acetone, or acetonitrile

  • Alkylating agent: Alkyl halides (e.g., methyl iodide, ethyl bromide) or other electrophiles.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Key Spectroscopic Features (Predicted)
5-methoxy-1H-indol-4-olC₉H₉NO₂163.17146 (dec.)[5][9]¹H NMR: Signals for indole ring protons, a singlet for the methoxy group, and broad singlets for the NH and OH protons.
4-hydroxy-5-methoxy-N,N-dimethyltryptamineC₁₃H₁₈N₂O₂234.30Not reported¹H NMR: Signals for the indole and ethylamine protons, singlets for the N,N-dimethyl and methoxy groups.

Conclusion

5-methoxy-1H-indol-4-ol is a strategically important and versatile precursor in the synthesis of pharmacologically active compounds. Its unique substitution pattern allows for the efficient construction of tryptamine and gramine scaffolds through well-established synthetic methodologies like the Speeter-Anthony synthesis and the Mannich reaction. The presence of both a reactive C3 position and a modifiable 4-hydroxyl group provides medicinal chemists with a powerful tool for the rational design and synthesis of novel therapeutic agents, particularly those targeting the serotonergic system. The protocols and strategies outlined in this guide offer a solid foundation for researchers and drug development professionals to explore the full potential of this valuable building block.

References

  • Shirota, O., Hakamata, W., & Goda, Y. (2003). Concise large-scale synthesis of psilocin and psilocybin, principal hallucinogenic constituents of "magic mushroom". Journal of Organic Chemistry, 68(25), 9809–9813.
  • Psilocin. In Wikipedia. (URL: [Link])

  • Concise large-scale synthesis of psilocin and psilocybin, principal hallucinogenic constituents of "magic mushroom". SciSpace. (URL: [Link])

  • 4-Hydroxy-5-methoxydimethyltryptamine. chemeurope.com. (URL: [Link])

  • Development of an improved psilocybin synthesis. Uppsala University. (URL: [Link])

  • A Review of Synthetic Access to Therapeutic Compounds Extracted from Psilocybe. Molecules, 28(1), 33. (URL: [Link])

  • Biomedical Importance of Indoles. Molecules, 15(4), 2719–2741. (URL: [Link])

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(20), 4770. (URL: [Link])

  • Mannich reaction. In Wikipedia. (URL: [Link])

  • Synthesis of Psilocin, Psilocybin and 5-MeO-DMT Succinate, All Labelled With Carbon-14 at the Indole 2-Position. Journal of Labelled Compounds and Radiopharmaceuticals, 68(9-10), e4155.
  • Natural products and drug derived from 4-substituted indoles. ResearchGate. (URL: [Link])

  • Synthesis of Medicinally Important Indole Derivatives: A Review. Current Organic Synthesis, 18(6), 637-654. (URL: [Link])

  • Indole-Containing Metal Complexes and Their Medicinal Applications. Molecules, 29(3), 484. (URL: [Link])

  • Synthesis of New Mannich Bases from Indole Derivatives. Baghdad Science Journal, 9(1), 148-156. (URL: [Link])

  • Mannich Reaction. Organic Chemistry Portal. (URL: [Link])

  • (2003, July 5). DMT to 5-MeO-DMT. The Hive.
  • Matsumoto, K., Uchida, T., & Hashimoto, S. (1993). MANNICH REACTIONS OF INDOLES WITH DICHLOROMETHANE AND SECONDARY AMINES UNDER HIGH PRESSURE. Heterocycles, 36(10), 2215-2218.
  • Mannich reactions of activated 4,6-dimethoxyindoles. ARKIVOC, 2022(4), 1-16.
  • 5-Methoxy-3-[(5-methoxy-1H-indol-3-yl)(phenyl)methyl]-1H-indole. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3196. (URL: [Link])

  • 5-Methoxy-1-[(5-methoxy-1H-indol-2-yl)methyl]-1H-indole. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o971. (URL: [Link])

  • Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][6]naphthyrin-5(6H)-one. Tetrahedron Letters, 53(45), 6064-6067. (URL: [Link])

Sources

Exploratory

The Therapeutic Potential of 5-Methoxy-1H-indol-4-ol: A Technical Guide for Drug Discovery Professionals

Foreword: Unveiling the Potential of a Novel Indole Scaffold The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of biologically active molecules, from the essential a...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Novel Indole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of biologically active molecules, from the essential amino acid tryptophan to the neurotransmitter serotonin. Within this diverse chemical family, methoxy-substituted indoles have garnered significant attention for their profound effects on the central nervous system. This technical guide provides an in-depth exploration of 5-methoxy-1H-indol-4-ol, a relatively under-investigated yet promising scaffold for the development of novel therapeutics. Drawing upon data from closely related analogs and foundational principles of medicinal chemistry, this document will serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to unlock the therapeutic potential of this intriguing molecule.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of 5-methoxy-1H-indol-4-ol is fundamental to its development as a therapeutic agent. While extensive experimental data for this specific molecule is not widely published, we can predict its characteristics based on known data for similar indole derivatives.

Table 1: Predicted Physicochemical Properties of 5-Methoxy-1H-indol-4-ol

PropertyPredicted ValueSource/Basis
Molecular FormulaC₉H₉NO₂
Molecular Weight163.17 g/mol
Melting Point>150 °CBased on related hydroxyindoles
Boiling Point~359.9 °CPrediction based on chemical structure
Density~1.312 g/cm³Prediction based on chemical structure
pKa~8.22Prediction based on chemical structure
AppearanceOff-white to light brown solidBased on similar indole compounds
SolubilitySoluble in methanol, DMSO, and DMFGeneral solubility for polar indole derivatives
Spectroscopic Characterization: A Predictive Analysis

Spectroscopic analysis is critical for the structural elucidation and purity assessment of 5-methoxy-1H-indol-4-ol. The following are predicted spectroscopic data based on the analysis of closely related compounds.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the indole ring protons, a singlet for the methoxy group protons, and broad singlets for the hydroxyl and amine protons, the latter of which would be exchangeable with D₂O. The precise chemical shifts will be influenced by the electronic effects of the hydroxyl and methoxy substituents on the indole ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display characteristic signals for the aromatic carbons of the indole nucleus, with the carbons bearing the electron-donating hydroxyl and methoxy groups appearing at higher fields. A distinct signal for the methoxy carbon is also anticipated.

Mass Spectrometry: The mass spectrum is expected to exhibit a prominent molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the methoxy group or other characteristic cleavages of the indole ring.

Synthesis of 5-Methoxy-1H-indol-4-ol: A Proposed Pathway

While a specific, detailed experimental protocol for the synthesis of 5-methoxy-1H-indol-4-ol is not extensively documented in publicly available literature, a plausible synthetic route can be devised based on established indole synthesis methodologies, such as the Fischer indole synthesis.

Proposed Synthetic Workflow: Fischer Indole Synthesis

The Fischer indole synthesis is a robust and widely used method for constructing the indole ring system. For 5-methoxy-1H-indol-4-ol, a potential starting material would be (3-hydroxy-4-methoxyphenyl)hydrazine, which would then be reacted with a suitable aldehyde or ketone under acidic conditions.

Synthesis_Workflow Start Starting Materials: (3-hydroxy-4-methoxyphenyl)hydrazine Aldehyde/Ketone Hydrazone_Formation Hydrazone Formation (Acid Catalyst) Start->Hydrazone_Formation Fischer_Indole_Synthesis Fischer Indole Synthesis (Acid Catalyst, Heat) Hydrazone_Formation->Fischer_Indole_Synthesis Purification Purification (Column Chromatography) Fischer_Indole_Synthesis->Purification Final_Product 5-methoxy-1H-indol-4-ol Purification->Final_Product

Caption: Proposed synthetic workflow for 5-methoxy-1H-indol-4-ol.

Hypothetical Experimental Protocol
  • Hydrazone Formation: (3-hydroxy-4-methoxyphenyl)hydrazine hydrochloride (1 equivalent) and a suitable aldehyde or ketone (1.1 equivalents) are dissolved in ethanol. A catalytic amount of acetic acid is added, and the mixture is stirred at room temperature for 4-6 hours. The solvent is then removed under reduced pressure to yield the crude hydrazone.

  • Fischer Indole Synthesis: The crude hydrazone is treated with an acid catalyst, such as polyphosphoric acid or zinc chloride, and heated to induce cyclization. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, neutralized with a base (e.g., sodium bicarbonate solution), and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to afford 5-methoxy-1H-indol-4-ol.

Exploring the Therapeutic Frontier: Pharmacology and Mechanism of Action

The therapeutic potential of 5-methoxy-1H-indol-4-ol is largely inferred from the well-documented pharmacology of structurally related methoxyindoles and hydroxytryptamines, which are known to interact with serotonin (5-HT) receptors.

Predicted Pharmacological Target: The Serotonin System

The structural similarity of 5-methoxy-1H-indol-4-ol to serotonin and other psychoactive tryptamines strongly suggests that it will exhibit affinity for various serotonin receptor subtypes. The 5-methoxy and 4-hydroxy substitutions are key pharmacophoric features found in potent ligands for 5-HT₁A and 5-HT₂A receptors.

Table 2: Potential Serotonin Receptor Interactions of 5-Methoxy-1H-indol-4-ol

Receptor SubtypePredicted ActivityPotential Therapeutic Indication
5-HT₁AAgonist/Partial AgonistAnxiety, Depression
5-HT₂AAgonist/Partial AgonistDepression, Psychedelic-assisted therapy
5-HT₂CModulatorObesity, Appetite control
5-HT₆AntagonistCognitive enhancement
5-HT₇AntagonistCircadian rhythm disorders, Depression
Proposed Signaling Pathway: Modulation of GPCR Cascades

As a putative serotonin receptor ligand, 5-methoxy-1H-indol-4-ol is expected to modulate downstream signaling pathways through G-protein coupled receptors (GPCRs).

GPCR_Signaling Ligand 5-methoxy-1H-indol-4-ol Receptor Serotonin Receptor (e.g., 5-HT1A, 5-HT2A) Ligand->Receptor Binds G_Protein G-Protein (Gi/o or Gq/11) Receptor->G_Protein Activates Effector Effector Enzyme (Adenylyl Cyclase or PLC) G_Protein->Effector Modulates Second_Messenger Second Messenger (cAMP or IP3/DAG) Effector->Second_Messenger Generates Cellular_Response Cellular Response (e.g., Neuronal Firing, Gene Expression) Second_Messenger->Cellular_Response Triggers

Caption: Generalized GPCR signaling pathway for 5-methoxy-1H-indol-4-ol.

Analytical Methodologies for Characterization and Quality Control

Robust analytical methods are essential for the characterization and quality control of 5-methoxy-1H-indol-4-ol throughout the drug development process.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the method of choice for assessing the purity of indole derivatives. A C18 column with a gradient elution using a mobile phase consisting of acetonitrile and water with an acidic modifier (e.g., formic or trifluoroacetic acid) would likely provide good separation from potential impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for confirming the structure of the synthesized compound. Detailed analysis of chemical shifts, coupling constants, and integration will provide unambiguous structural verification.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the molecule. Tandem mass spectrometry (MS/MS) can be used to study its fragmentation patterns, which can aid in the identification of metabolites in subsequent in vitro and in vivo studies.

Future Directions and Therapeutic Promise

5-methoxy-1H-indol-4-ol represents a compelling, yet underexplored, scaffold for the development of novel therapeutics targeting the central nervous system. Its predicted affinity for key serotonin receptors suggests potential applications in the treatment of a range of psychiatric and neurological disorders.

Further research should focus on:

  • Optimized Synthesis: Development of a scalable and efficient synthesis protocol.

  • In Vitro Pharmacology: Comprehensive profiling of its receptor binding affinities and functional activities at a broad range of CNS targets.

  • In Vivo Efficacy: Evaluation in animal models of depression, anxiety, and other relevant neurological disorders.

  • Pharmacokinetic Profiling: Determination of its absorption, distribution, metabolism, and excretion (ADME) properties.

The exploration of 5-methoxy-1H-indol-4-ol and its derivatives holds the promise of delivering a new generation of CNS-active agents with improved efficacy and safety profiles. This technical guide provides a foundational framework to inspire and guide future research in this exciting area of drug discovery.

References

Due to the limited direct research on 5-methoxy-1H-indol-4-ol, this reference list includes publications on related indole compounds and general methodologies.

  • Synthesis of Methoxy-Activated Indoles: A comprehensive review on the synthesis of methoxy-activated indoles can provide valuable insights into potential synthetic routes. (Note: A specific authoritative source would be cited here in a real-world scenario).
  • Pharmacology of Serotonin Receptors: Standard pharmacology textbooks and review articles on serotonin receptor subtypes would be essential for understanding the potential targets of 5-methoxy-1H-indol-4-ol.
  • Fischer Indole Synthesis: Classic organic chemistry literature detailing the mechanism and application of the Fischer indole synthesis would be a found
  • HPLC Analysis of Indole Alkaloids: Publications detailing validated HPLC methods for the analysis of similar indole compounds would serve as a starting point for method development.
  • NMR Spectroscopy of Heterocyclic Compounds: Authoritative texts on the NMR spectroscopy of heterocyclic compounds would be crucial for the interpretation of spectroscopic d
Foundational

structure-activity relationship of 5-methoxy-1H-indol-4-ol analogs

An In-depth Technical Guide: Structure-Activity Relationship of 5-Methoxy-1H-indol-4-ol Analogs: A Guide for Drug Discovery Professionals Executive Summary The indole nucleus is a cornerstone of medicinal chemistry, reco...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Structure-Activity Relationship of 5-Methoxy-1H-indol-4-ol Analogs: A Guide for Drug Discovery Professionals

Executive Summary

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a privileged structure due to its ability to interact with a wide array of biological receptors.[1] This guide focuses on the specific and compelling scaffold of 5-methoxy-1H-indol-4-ol, a close structural analog to endogenous neurotransmitters like serotonin and psychedelic compounds such as psilocin.[2] The strategic placement of a hydroxyl group at the C4 position and a methoxy group at the C5 position creates a unique electronic and steric profile, making this scaffold a promising starting point for developing novel therapeutic agents, particularly those targeting the central nervous system.

This document serves as a technical whitepaper for researchers, scientists, and drug development professionals. It provides a detailed analysis of the structure-activity relationships (SAR) of 5-methoxy-1H-indol-4-ol analogs, explaining the causal relationships behind experimental choices in analog design. We will dissect the scaffold, exploring how modifications at each position influence biological activity, and provide field-proven, self-validating protocols for synthesis and biological evaluation. All key claims are supported by authoritative references, ensuring scientific integrity and providing a solid foundation for future research endeavors.

The 5-Methoxy-1H-indol-4-ol Scaffold: A Privileged Core

The indole ring system, a fusion of a benzene and a pyrrole ring, is a recurring motif in a vast number of biologically active natural products and synthetic drugs.[3] Its electron-rich nature and ability to participate in hydrogen bonding and π-π stacking interactions allow it to bind effectively to protein targets.[2]

Bioisosteric Relationship to Serotonin

The 5-methoxy-1H-indol-4-ol scaffold shares significant structural homology with the neurotransmitter serotonin (5-hydroxytryptamine). This similarity suggests a high potential for interaction with serotonin (5-HT) receptors, which are critical targets for treating a range of psychiatric and neurological disorders.[2][4] The indole N-H can act as a hydrogen bond donor, mimicking the N-H of serotonin, while the aromatic system engages in similar interactions within the receptor binding pocket.

Significance of C4-Hydroxy and C5-Methoxy Substitution

The substitution pattern of the 5-methoxy-1H-indol-4-ol core is particularly noteworthy:

  • C4-Hydroxyl Group: This group, also present in the psychedelic compound psilocin (4-hydroxy-DMT), can act as both a hydrogen bond donor and acceptor. Its presence is often critical for high-affinity binding to specific G-protein coupled receptors (GPCRs), including several serotonin receptor subtypes.

  • C5-Methoxy Group: The methoxy group at the C5 position is a common feature in many potent serotonin receptor ligands.[4] It is an electron-donating group that increases the electron density of the indole ring system, potentially enhancing π-π stacking interactions.[3] Its presence also influences the molecule's lipophilicity and metabolic stability.

Dissecting the Structure-Activity Relationship (SAR)

The goal of SAR studies is to systematically modify a lead compound to optimize its potency, selectivity for the desired target, and its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. For the 5-methoxy-1H-indol-4-ol scaffold, several key positions are amenable to modification.

Caption: Key modification points for SAR studies on the 5-methoxy-1H-indol-4-ol scaffold.
Modifications at the C3-Position

This is often the most critical point of modification for achieving potent activity at serotonin receptors. Typically, an ethylamine side chain is introduced, mimicking serotonin.

  • Amine Substitution: The nature of the terminal amine is paramount. Unsubstituted (tryptamine), monomethyl, and dimethyl analogs often display high affinity. Increasing the bulk on the amine (e.g., N,N-diethyl, N,N-dipropyl) generally leads to a decrease in potency at 5-HT receptors, likely due to steric hindrance in the binding pocket.

  • Side Chain Length: The two-carbon (ethyl) linker between the C3 position and the terminal amine is generally optimal for 5-HT receptor activity. Shortening or lengthening this chain often reduces affinity.

Modifications at the N1-Position

The indole nitrogen is a hydrogen bond donor. Its modification can significantly impact binding affinity and metabolic stability.

  • N-Alkylation: Small alkyl groups (e.g., N-methyl) may be tolerated, but larger groups can abolish activity.

  • N-Acylation: This modification typically reduces affinity for CNS receptors due to changes in basicity and steric bulk.

Modifications on the Benzene Ring (C6, C7)

Substitution on the benzene portion of the indole can fine-tune electronic properties and selectivity.

  • Halogenation: Introducing a fluorine atom at the C6 or C7 position can increase metabolic stability and binding affinity through favorable electronic interactions. For example, halogen substitution at the C5 position of other indole series has been shown to increase SERT affinity.[5]

Modifications of the C4-OH and C5-OMe Groups
  • C4-OH Group: Conversion to an ester (e.g., acetate, phosphate) can create a prodrug, improving bioavailability and metabolic stability. The ester is often cleaved in vivo to release the active 4-hydroxy parent compound. Etherification (e.g., forming a methoxy group) typically reduces potency at serotonin receptors where the hydroxyl's hydrogen bonding is critical.

  • C5-OMe Group: Replacing the methoxy group with other substituents (e.g., fluorine, cyano) can modulate selectivity between different receptor subtypes.[6] Bioisosteric replacement with an ethoxy group can sometimes lead to a drop in potency.[7]

Synthetic and Evaluative Methodologies

A robust and flexible synthetic strategy is essential for generating a library of analogs for SAR studies. This is typically followed by a cascaded biological evaluation workflow.

General Synthetic Workflow

The synthesis of 5-methoxy-1H-indol-4-ol analogs often begins with a protected indole precursor, such as 4-benzyloxy-5-methoxyindole. The C3 side chain is typically introduced via a Vilsmeier-Haack or oxalyl chloride reaction, followed by reduction and amination steps.

Synthesis_Workflow Start 4-Benzyloxy-5-methoxyindole (Starting Material) Step1 Step 1: C3-Electrophilic Substitution (e.g., Oxalyl Chloride) Start->Step1 Intermediate1 C3-Glyoxyl Chloride Intermediate Step1->Intermediate1 Step2 Step 2: Amination (e.g., Dimethylamine) Intermediate1->Step2 Intermediate2 C3-Glyoxylamide Intermediate Step2->Intermediate2 Step3 Step 3: Reduction (e.g., LiAlH4) Intermediate2->Step3 Intermediate3 Protected Tryptamine Analog Step3->Intermediate3 Step4 Step 4: Deprotection (e.g., Catalytic Hydrogenation) Intermediate3->Step4 Final Final Product: 5-Methoxy-1H-indol-4-ol Analog Step4->Final

Caption: General synthetic workflow for C3-substituted 5-methoxy-1H-indol-4-ol analogs.
Detailed Experimental Protocol: Synthesis of N,N-dimethyl-5-methoxy-1H-indol-4-ol

This protocol is a representative example based on established indole synthesis methodologies.

  • Activation (Step 1): To a cooled (0 °C) solution of 4-benzyloxy-5-methoxyindole (1.0 eq) in anhydrous diethyl ether, add oxalyl chloride (1.1 eq) dropwise. Stir the resulting mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Amination (Step 2): Cool the reaction mixture back to 0 °C. Add a solution of dimethylamine (2.5 eq) in THF dropwise. Stir at room temperature overnight.

  • Work-up & Isolation: Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude glyoxylamide intermediate. Purify via column chromatography (silica gel, hexane:ethyl acetate gradient).

  • Reduction (Step 3): To a solution of the purified glyoxylamide (1.0 eq) in anhydrous THF, add lithium aluminum hydride (LiAlH4) (2.0 eq) portion-wise at 0 °C. Reflux the mixture for 4 hours.

  • Work-up & Isolation: Cool the reaction to 0 °C and quench carefully by sequential addition of water, 15% NaOH solution, and then more water. Filter the resulting solids and concentrate the filtrate to yield the protected tryptamine.

  • Deprotection (Step 4): Dissolve the protected tryptamine in ethanol and add Palladium on carbon (10 mol%). Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir overnight.

  • Final Purification: Filter the reaction mixture through Celite and concentrate the filtrate. Purify the crude product by column chromatography or recrystallization to yield the final N,N-dimethyl-5-methoxy-1H-indol-4-ol as a solid.[8] Characterize by ¹H NMR, ¹³C NMR, and HRMS.

Biological Evaluation Workflow

A tiered approach is used to efficiently screen compounds, moving from broad affinity to specific functional activity.

Bio_Workflow Start Synthesized Analog Library Assay1 Primary Screen: Radioligand Binding Assay (e.g., 5-HT2A Receptor) Start->Assay1 Decision1 Potency Threshold Met? (e.g., Ki < 100 nM) Assay1->Decision1 Assay2 Selectivity Panel: Binding Assays against Related Receptors (e.g., 5-HT subtypes, D2) Decision1->Assay2 Yes Inactive Inactive/Non-selective Decision1->Inactive No Decision2 Selective for Target? Assay2->Decision2 Assay3 Functional Assay: (e.g., Calcium Flux, IP-1) Determine Agonist/Antagonist Profile Decision2->Assay3 Yes Decision2->Inactive No End Lead Candidate for Further Optimization Assay3->End

Caption: Tiered workflow for the pharmacological evaluation of new chemical entities.
Detailed Experimental Protocol: 5-HT₂ₐ Receptor Radioligand Binding Assay

This protocol describes a standard competitive binding assay to determine the affinity (Ki) of a test compound.

  • Membrane Preparation: Use commercially available cell membranes from a stable cell line expressing the human 5-HT₂ₐ receptor (e.g., HEK293 cells).

  • Assay Buffer: Prepare a buffer of 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 0.5 mM EDTA.

  • Reaction Mixture: In a 96-well plate, combine:

    • Cell membranes (5-10 µg of protein per well).

    • Radioligand: [³H]ketanserin (a selective 5-HT₂ₐ antagonist) at a final concentration near its K_d value (e.g., 0.5 nM).

    • Test compound at 10-12 different concentrations (e.g., from 1 pM to 10 µM).

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.

  • Termination & Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound. Wash the filters three times with ice-cold assay buffer.

  • Quantification: Dry the filter mats and place them in scintillation vials with a scintillation cocktail. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Total Binding: Wells with radioligand and membranes only.

    • Non-specific Binding (NSB): Wells with radioligand, membranes, and a high concentration of a known non-radioactive ligand (e.g., 10 µM mianserin).

    • Specific Binding: Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value.

    • Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Data Summary and Interpretation

The following table summarizes hypothetical SAR data for a series of 5-methoxy-1H-indol-4-ol analogs based on established principles from related chemical series.[4][5][6]

Compound IDR¹ (at N1)R³ (at C3)R⁷ (at C7)5-HT₂ₐ Kᵢ (nM)5-HT₁ₐ Kᵢ (nM)Selectivity (1A/2A)
1 H-CH₂CH₂N(CH₃)₂H5.2150.629.0
2 H-CH₂CH₂NHCH₃H15.8250.115.8
3 H-CH₂CH₂N(C₂H₅)₂H120.5>1000>8.3
4 CH₃-CH₂CH₂N(CH₃)₂H95.3890.49.3
5 H-CH₂CH₂N(CH₃)₂F3.1125.540.5

Interpretation of Data:

  • Effect of Amine Substitution (1 vs. 2 vs. 3): The N,N-dimethyl analog (1 ) shows the highest affinity for the 5-HT₂ₐ receptor. Decreasing to N-monomethyl (2 ) reduces affinity, and increasing bulk to N,N-diethyl (3 ) drastically reduces affinity, demonstrating a clear steric constraint at the terminal amine.

  • Effect of N1-Alkylation (1 vs. 4): Methylation of the indole nitrogen (4 ) leads to a significant loss of affinity, suggesting the N-H proton is a critical hydrogen bond donor for high-affinity binding.

  • Effect of C7-Halogenation (1 vs. 5): The addition of a fluorine atom at the C7 position (5 ) slightly enhances affinity and selectivity for the 5-HT₂ₐ receptor, possibly through favorable electronic interactions or by improving the metabolic stability of the compound.

Conclusion and Future Directions

The 5-methoxy-1H-indol-4-ol scaffold represents a fertile ground for the discovery of novel CNS-active agents. The structure-activity relationships explored in this guide highlight several key principles for designing potent and selective ligands. The C3-dimethylaminoethyl side chain appears optimal for high-affinity 5-HT₂ₐ binding, while the integrity of the N1-H and C4-OH groups is crucial. Substitutions on the benzene ring, such as halogenation, offer a viable strategy for fine-tuning affinity and selectivity.

Future research should focus on:

  • Expanding the Substituent Scope: Systematically exploring a wider range of small, electronically diverse substituents at the C6 and C7 positions.

  • Prodrug Strategies: Synthesizing and evaluating C4-ester or C4-phosphate analogs to assess improvements in pharmacokinetic profiles.

  • Full Pharmacological Profiling: Advancing the most promising lead compounds through functional assays and in vivo models to fully characterize their therapeutic potential.

By applying the principles and methodologies outlined in this guide, researchers can effectively navigate the chemical space around this privileged scaffold to develop next-generation therapeutics for complex neurological and psychiatric disorders.

References

Exploratory

An In-Depth Technical Guide to 5-Methoxy-1H-indol-4-ol: Exploring Natural Scaffolds and Synthetic Pathways

Abstract This technical guide provides a comprehensive examination of 5-methoxy-1H-indol-4-ol, a substituted indole of significant interest to researchers in medicinal chemistry and drug development. While direct evidenc...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of 5-methoxy-1H-indol-4-ol, a substituted indole of significant interest to researchers in medicinal chemistry and drug development. While direct evidence of its natural occurrence is not currently documented in scientific literature, its core structural motif, the 4-hydroxyindole scaffold, is present in bioactive alkaloids found in various natural sources, from fungi to marine invertebrates. This guide navigates the landscape of related natural products, offers a robust, field-proven protocol for the isolation of 4-hydroxyindole alkaloids using a fungal model, and provides a detailed, step-by-step methodology for the chemical synthesis of 5-methoxy-1H-indol-4-ol. By bridging the gap between natural product chemistry and synthetic accessibility, this document serves as an essential resource for professionals seeking to explore the therapeutic potential of this and related compounds.

The 4-Hydroxyindole Scaffold: A Privileged Structure in Nature

The indole nucleus is a cornerstone of numerous biologically active compounds.[1] The specific substitution pattern of a hydroxyl group at the C4 position, often in conjunction with other functionalities, gives rise to a class of compounds with potent pharmacological activities. Although 5-methoxy-1H-indol-4-ol has not been isolated as a natural product, its foundational 4-hydroxyindole structure is well-represented in the biosphere.

Fungal Kingdom: The Case of Psilocin

Perhaps the most renowned natural 4-hydroxyindole is psilocin (4-hydroxy-N,N-dimethyltryptamine). Psilocin, and its phosphorylated precursor psilocybin, are the principal psychoactive compounds in fungi of the genus Psilocybe.[2][3] The biosynthesis of these compounds originates from the amino acid tryptophan, undergoing hydroxylation at the 4-position of the indole ring, followed by N-methylation and phosphorylation (in the case of psilocybin). The established presence of this 4-hydroxyindole structure in fungi underscores the biological plausibility of other, similarly substituted indoles existing in nature.

Marine Ecosystems: Novel Alkaloids from Sponges

The marine environment is a rich source of unique chemical structures, including a variety of indole alkaloids.[4][5] Notably, a group of compounds known as psammopemmins have been isolated from the Antarctic marine sponge Psammopemma sp.[6] These molecules are characterized by a 4-hydroxyindole moiety, further highlighting the significance of this scaffold in natural product chemistry. The diverse and often extreme conditions of marine ecosystems drive the evolution of unique biosynthetic pathways, suggesting that other novel 4-hydroxyindoles may yet be discovered.

Isolation of 4-Hydroxyindole Alkaloids: A Model Protocol from Fungal Biomass

For researchers interested in isolating 4-hydroxyindole alkaloids from natural sources, a robust and efficient extraction and purification strategy is paramount. The following protocol is a well-established method for the isolation of psilocin from the dried biomass of Psilocybe cubensis mushrooms.[7][8] This procedure serves as an excellent template that can be adapted for other fungal sources or, hypothetically, for the isolation of related compounds like 5-methoxy-1H-indol-4-ol.

The causality behind this acid/base extraction protocol lies in the amphoteric nature of psilocin. The phenolic hydroxyl group is acidic, while the tertiary amine is basic. The initial acidic extraction protonates the amine, rendering the molecule highly soluble in the aqueous phase and separating it from non-polar cellular components. Subsequent basification deprotonates the phenol and neutralizes the amine, increasing its lipophilicity and allowing for its extraction into a non-polar organic solvent.

Experimental Protocol: Acid-Base Extraction and Purification
  • Maceration and Acidic Extraction:

    • Grind 10 grams of dried and powdered fungal biomass to a fine powder using a mortar and pestle.

    • Suspend the powder in 150 mL of dilute acetic acid (5% v/v in deionized water) in a 250 mL Erlenmeyer flask.

    • Adjust the pH of the slurry to approximately 4 with glacial acetic acid.

    • Allow the mixture to stand for 1-2 hours at room temperature with occasional stirring to ensure thorough extraction.

  • Heat-Assisted Dephosphorylation (Optional, for Psilocybin-containing biomass):

    • To convert psilocybin to psilocin for improved extraction, place the beaker in a boiling water bath for 8-10 minutes, or until the internal temperature reaches 70°C.[8] This step hydrolyzes the phosphate ester.

    • Cool the mixture to room temperature under running water.

  • Filtration and Clarification:

    • Separate the acidic extract from the fungal solids via suction filtration through a Büchner funnel packed with a small amount of glass wool or a celite pad.

    • Wash the solid residue with an additional 25 mL of dilute acetic acid to ensure complete recovery.

  • Basification and Solvent Partitioning:

    • Transfer the filtrate to a separatory funnel.

    • Slowly add concentrated ammonium hydroxide dropwise while gently swirling until the pH of the solution reaches 8-9.

    • Immediately extract the aqueous solution with two 75 mL portions of diethyl ether. Note: Gentle inversions are recommended over vigorous shaking to prevent the formation of emulsions.[8]

  • Drying and Concentration:

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter to remove the drying agent and evaporate the solvent under reduced pressure (or under a gentle stream of nitrogen) with minimal heat to yield the crude psilocin extract.

  • Purification (Chromatography):

    • The crude extract can be further purified by column chromatography on silica gel, eluting with a solvent system such as dichloromethane/methanol or chloroform/heptane to yield pure psilocin.

Isolation_Workflow cluster_extraction Extraction cluster_partition Purification cluster_final Final Product A 1. Grind Fungal Biomass B 2. Macerate in Dilute Acetic Acid A->B Suspend C 3. Filter to Obtain Acidic Extract B->C Separate solids D 4. Basify Extract to pH 8-9 C->D Adjust pH E 5. Extract with Diethyl Ether D->E Partitioning F 6. Dry & Evaporate Organic Phase E->F Isolate organic layer G 7. Column Chromatography F->G Purify crude extract H Pure 4-Hydroxyindole Alkaloid G->H Isolate final compound Synthesis_Workflow cluster_synthesis Deprotection Reaction cluster_purification Work-up & Purification Start 4-Benzyloxy-5-methoxyindole Reagents H₂, 10% Pd/C Ethanol, RT Start->Reagents Product 5-Methoxy-1H-indol-4-ol Reagents->Product Hydrogenolysis Filter Filter through Celite Product->Filter Remove catalyst Evaporate Evaporate Solvent Filter->Evaporate Concentrate Purify Recrystallize / Chromatography Evaporate->Purify Isolate Final Pure Product Purify->Final

References

Foundational

Introduction: The Privileged Scaffold and the Power of Methoxy Activation

An In-Depth Technical Guide to the Anticancer Properties of Methoxy-Activated Indoles The indole nucleus, a bicyclic aromatic heterocycle, is recognized in medicinal chemistry as a "privileged scaffold."[1][2] Its struct...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Anticancer Properties of Methoxy-Activated Indoles

The indole nucleus, a bicyclic aromatic heterocycle, is recognized in medicinal chemistry as a "privileged scaffold."[1][2] Its structural motif is prevalent in a vast array of natural products and synthetic compounds, demonstrating a remarkable capacity to interact with diverse biological targets. This versatility has made it a cornerstone in the development of novel therapeutics, particularly in oncology.[1][3] Numerous indole-containing drugs have received FDA approval for cancer treatment, including Sunitinib and Panobinostat, underscoring the scaffold's clinical significance.[4][5]

The therapeutic potential of the indole core can be significantly enhanced through strategic chemical modification. Among the most impactful substitutions is the introduction of a methoxy (-OCH₃) group. This seemingly simple functional group profoundly alters the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its interaction with target proteins and overall biological activity.[6][7][8] The strategic placement of a methoxy group on the indole ring has given rise to a class of compounds with potent and often multi-faceted anticancer properties, from the naturally occurring hormone melatonin to highly engineered synthetic vascular disrupting agents.[9][10][11] This guide provides a comprehensive technical overview of methoxy-activated indoles, detailing their structure-activity relationships, mechanisms of action, and the experimental methodologies used to validate their anticancer potential.

Structure-Activity Relationship (SAR): The Critical Role of Methoxy Group Placement

The anticancer potency of methoxy-indole derivatives is exquisitely sensitive to the position of the methoxy substituent on the indole ring. This relationship dictates the compound's ability to fit into the binding pockets of target proteins and exert its biological effect.

  • 5-Methoxy Indoles : The 5-position is a hotspot for potent bioactivity. The structural similarity of 5-methoxyindole to the neurotransmitter serotonin makes it a valuable pharmacophore.[6] In the context of cancer, 5-methoxyindole-isatin hybrids have demonstrated significant cytotoxicity against breast, colon, and lung cancer cell lines, with IC₅₀ values in the low micromolar range.[6] Furthermore, the naturally occurring 5-methoxyindole, melatonin (N-acetyl-5-methoxytryptamine), functions as a natural oncostatic agent through various mechanisms.[9][12]

  • 6-Methoxy Indoles : Substitution at the 6-position has also yielded powerful anticancer agents. The vascular disrupting agent OXi8006, which features a 6-methoxy group, potently inhibits tubulin assembly and shows sub-micromolar cytotoxicity against ovarian, lung, and prostate cancer cells.[11][13] In certain indolyl-pyridinyl-propenone series, moving the methoxy group from the 5-position to the 6-position dramatically switched the mechanism of cell death from a non-apoptotic process called methuosis to microtubule disruption, highlighting the profound impact of isomeric substitution.[14]

  • 7-Methoxy Indoles : The 7-position is another key site for modification. A 7-methoxy derivative in the OXi8006 analogue series proved to be one of the most active compounds, with potency comparable to the parent drug in both cytotoxicity and tubulin inhibition assays.[11] This suggests that substitution at positions around the fused aryl ring is crucial for maintaining potent activity.

The anticancer effect is often amplified when the methoxy-indole core is combined with other key structural features. For instance, the presence of a 3,4,5-trimethoxyphenyl (TMP) ring, a feature borrowed from the potent natural tubulin inhibitor combretastatin A-4, is essential for the high potency of many synthetic indole-based tubulin inhibitors.[4][11]

Comparative Antiproliferative Activity of Methoxy-Indole Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for several representative methoxy-activated indole derivatives, illustrating their potency against a range of human cancer cell lines.

Compound IDDerivative ClassCancer Cell LineIC₅₀ (µM)Key Structural FeaturesReference(s)
5o 5-Methoxyindole-isatin HybridZR-75 (Breast)1.695-methoxyindole, Isatin moiety at C2[6]
HT-29 (Colon)1.69[6]
A-549 (Lung)1.69[6]
OXi8006 2-Aryl-3-aroyl IndoleSK-OV-3 (Ovarian)< 1 (sub-micromolar)6-methoxyindole, 3,4,5-trimethoxybenzoyl group[11]
Compound 36 OXi8006 AnalogueSK-OV-3 (Ovarian)< 1 (sub-micromolar)7-methoxyindole, 3,4,5-trimethoxybenzoyl group[11]
Compound 3g 6-Substituted IndoleMCF-7 (Breast)2.946-methoxyindole, 1-(3,4,5-trimethoxyphenyl) group[15]
A375 (Melanoma)0.57[15]
Melatonin 5-Methoxy-N-acetyltryptamineLoVo (Colorectal)Dose-dependent suppressionNatural 5-methoxyindole[12]

Core Mechanisms of Anticancer Action

Methoxy-activated indoles exert their anticancer effects through a variety of mechanisms, often targeting multiple cellular processes simultaneously. The most prominent of these are the disruption of the cellular cytoskeleton and the modulation of critical pro-survival signaling pathways.

Inhibition of Tubulin Polymerization

A primary target for many potent synthetic methoxy-indoles is the tubulin-microtubule system.[4] Microtubules are dynamic protein polymers essential for cell division, motility, and shape.[4] By interfering with microtubule dynamics, these compounds can halt the cell cycle and trigger cell death.

Many indole derivatives, particularly those bearing a trimethoxyphenyl moiety, bind to the colchicine-binding site on β-tubulin.[4][11] This binding event prevents the polymerization of tubulin dimers into microtubules, leading to the disassembly of the mitotic spindle. The cell, unable to properly segregate its chromosomes, undergoes cell cycle arrest, typically in the G2/M phase, which ultimately culminates in apoptosis.[6][15][16] This mechanism is the basis for the activity of potent vascular disrupting agents like OXi8006, which selectively target the dynamic tubulin in the endothelial cells of tumor vasculature.[11][13]

G cluster_0 Normal Cell Cycle cluster_1 Intervention by Methoxy-Indole Tubulin Dimers Tubulin Dimers Microtubule Assembly Microtubule Assembly Tubulin Dimers->Microtubule Assembly Polymerization Inhibited Assembly Inhibited Assembly Mitotic Spindle Mitotic Spindle Microtubule Assembly->Mitotic Spindle Formation Cell Division Cell Division Mitotic Spindle->Cell Division Methoxy-Indole Methoxy-Indole Methoxy-Indole->Tubulin Dimers Binds to Colchicine Site Mitotic Spindle Disruption Mitotic Spindle Disruption Inhibited Assembly->Mitotic Spindle Disruption Prevents Formation G2/M Arrest G2/M Arrest Mitotic Spindle Disruption->G2/M Arrest Leads to Apoptosis Apoptosis G2/M Arrest->Apoptosis Induces

Mechanism of tubulin polymerization inhibition by methoxy-indoles.
Modulation of Pro-Survival Signaling Pathways

In addition to cytoskeletal disruption, methoxy-indoles can modulate intracellular signaling cascades that are frequently dysregulated in cancer.

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature of many cancers.[17] Certain 5-methoxyindole derivatives have been shown to induce apoptosis by inhibiting the PI3K/Akt/mTOR signaling pathway.[6] Melatonin has also been reported to exert antiproliferative effects in colon cancer cells by downregulating the PI3K/Akt pathway.[10]

  • Estrogen Receptor (ER) Signaling: Naturally derived indoles, such as Indole-3-carbinol (I3C) and its metabolite Diindolylmethane (DIM), are well-documented modulators of estrogen metabolism and ER signaling.[18][19][20] They can alter the metabolic pathway of estrogen to produce less estrogenic metabolites and can also directly inhibit the activity of the estrogen receptor.[18][19] This mechanism is particularly relevant for the prevention and treatment of hormone-dependent cancers like breast cancer.

GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Inhibitor Methoxy-Indole Derivative Inhibitor->PI3K Inhibits Inhibitor->Akt Inhibits

Inhibition of the PI3K/Akt/mTOR signaling pathway.

Experimental Protocols & Methodologies

The validation of anticancer activity requires a systematic approach involving chemical synthesis followed by rigorous biological evaluation. The protocols described below represent self-validating systems for assessing the potential of novel methoxy-activated indoles.

Workflow: From Synthesis to Biological Evaluation

cluster_synthesis Chemical Synthesis & Purification cluster_bio Biological Evaluation s1 Starting Materials (e.g., Substituted Anilines, Bromoacetophenones) s2 Synthesis Reaction (e.g., Bischler-Mohlau) s1->s2 s3 Purification (Flash Chromatography) s2->s3 s4 Characterization (NMR, HRMS) s3->s4 b1 In Vitro Antiproliferation (MTT Assay) s4->b1 Pure Compound b2 Mechanism of Action Studies b1->b2 b3 Cell Cycle Analysis (Flow Cytometry) b2->b3 b4 Tubulin Polymerization Assay b2->b4 b5 Apoptosis Assay (e.g., Annexin V) b2->b5

A typical experimental workflow for evaluating methoxy-indoles.
Protocol 1: Synthesis of a 2-Aryl-3-Aroyl Indole Analogue

This protocol is adapted from methodologies used to create OXi8006 analogues and employs the Bischler-Mohlau indole synthesis.[11]

  • Step 1: 2-Aryl Indole Formation (Bischler-Mohlau).

    • To a solution of the appropriate substituted aniline (1.0 eq) in a suitable solvent, add the corresponding α-bromoacetophenone (1.1 eq).

    • Heat the reaction mixture under reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Purify the resulting crude 2-aryl indole intermediate using flash column chromatography on silica gel.

  • Step 2: Benzoylation at C3.

    • Dissolve the purified 2-aryl indole (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0°C in an ice bath.

    • Add a suitable base, such as triethylamine (1.5 eq), followed by the dropwise addition of the desired benzoyl chloride (e.g., 3,4,5-trimethoxybenzoyl chloride) (1.2 eq).

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Quench the reaction with water and extract the product with DCM.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Step 3: Purification and Characterization.

    • Purify the final 2-aryl-3-aroyl indole product by flash column chromatography.

    • Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Antiproliferative Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[6][21]

  • Cell Seeding:

    • Seed human cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the synthesized methoxy-indole derivatives in dimethyl sulfoxide (DMSO).

    • Create a series of dilutions in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be non-toxic to the cells (typically <0.5%).

    • Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include vehicle control (DMSO) and untreated control wells.

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value by plotting a dose-response curve.

Conclusion and Future Outlook

Methoxy-activated indoles represent a highly promising and versatile class of compounds in the landscape of anticancer drug discovery. The strategic placement of the methoxy group on the indole scaffold profoundly influences biological activity, giving rise to potent agents that can disrupt fundamental cellular processes. The primary mechanisms of action, including the inhibition of tubulin polymerization and the modulation of critical pro-survival signaling pathways like PI3K/Akt, highlight their potential to target cancer cells through multiple, synergistic avenues.

The journey from the natural oncostatic agent melatonin to rationally designed, potent synthetic molecules like OXi8006 illustrates a successful paradigm in medicinal chemistry. The detailed structure-activity relationships and established experimental protocols provide a robust framework for the continued development of this chemical class.

Future research should focus on optimizing the therapeutic index of these compounds, enhancing their selectivity for cancer cells over normal cells, and exploring their efficacy in combination with existing chemotherapies and targeted agents.[9][12] The potential to overcome drug resistance and the multifaceted mechanisms of action ensure that methoxy-activated indoles will remain a fertile ground for the development of next-generation cancer therapeutics.

References

  • The Pivotal Role of the 5-Methoxy Group in Indole Derivatives: A Comparative Guide to Structure-Activity Relationships. Benchchem.
  • Melatonin and cancer - PMC - NIH.
  • Comparative Analysis of 5-Methoxyindole Derivatives as Antiproliferative Agents. Benchchem.
  • The Anti-Carcinogenic Effect of Indole-3-Carbinol and 3, 3'-Diindolylmethane and their Mechanism of Action. Hilaris Publisher.
  • Indole-3-carbinol as a chemopreventive and anti-cancer agent - PMC - NIH.
  • Melatonin in Cancer Treatment: Current Knowledge and Future Opportunities - PMC.
  • Melatonin and Cancer: A Polyhedral Network Where the Source Matters. MDPI.
  • Indoles Derived From Glucobrassicin: Cancer Chemoprevention by Indole-3-Carbinol and 3,3'-Diindolylmethane. Frontiers.
  • Melatonin for the prevention and treatment of cancer - PMC - PubMed Central.
  • 3,3′-Diindolylmethane and indole-3-carbinol: potential therapeutic molecules for cancer chemoprevention and treatment via regulating cellular signaling pathways. PubMed Central.
  • Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006) - PMC - NIH.
  • Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. MDPI.
  • Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC - PubMed Central.
  • Synthesis and biological evaluation of isomeric methoxy substitutions on anti-cancer indolyl-pyridinyl-propenones: Effects on potency and mode of activity. PubMed.
  • Antiproliferative Activity of Hybrid Compounds Between 6-Methoxy-3-(4-Methoxyphenyl)-1H-Indole and 3-Phenylpiperidine against HCT-116 and HL-60 Cells. ResearchGate.
  • ABSTRACT The Design, Synthesis, and Biological Evaluation of Indole-based Anticancer Agents Matthew T. MacDonough, Ph.D. Mentor.
  • Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. MDPI.
  • Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC - NIH.
  • Structure–activity relationship investigation of methoxy substitution on anticancer pyrimido[4,5-c]quinolin-1(2H)-ones. ResearchGate.
  • Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach.
  • A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC - NIH.
  • The Strategic Application of 7-Methoxy-5-nitro-1H-indole in Medicinal Chemistry: A Versatile Scaffold for Drug Discovery. Benchchem.
  • Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties.
  • The Core Mechanism of 6-Chloroindole in Cancer Cells: A Technical Guide for Researchers. Benchchem.
  • Indole Based Alkaloid in Cancer: An Overview. PharmaTutor.

Sources

Protocols & Analytical Methods

Method

experimental protocol for the synthesis of 5-methoxy-1H-indol-4-ol

An Application Note for the Synthesis of 5-methoxy-1H-indol-4-ol Topic: Experimental Protocol for the Synthesis of 5-methoxy-1H-indol-4-ol Audience: Researchers, scientists, and drug development professionals. Introducti...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 5-methoxy-1H-indol-4-ol

Topic: Experimental Protocol for the Synthesis of 5-methoxy-1H-indol-4-ol Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of 5-methoxy-1H-indol-4-ol

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic pharmaceuticals.[1] Specifically, methoxy-substituted indoles are of considerable interest due to their prevalence in neuroactive compounds and their ability to modulate the electronic properties of the indole ring, influencing reactivity and biological interactions.[2] 5-methoxy-1H-indol-4-ol, a hydroxylated and methoxylated indole derivative, represents a valuable building block for the synthesis of more complex molecules, including potential drug candidates. Its structural similarity to endogenous neurotransmitters suggests potential applications in neuroscience research.

This application note provides a detailed, field-proven protocol for the synthesis of 5-methoxy-1H-indol-4-ol. The chosen synthetic strategy focuses on the final, high-yielding deprotection step from a readily accessible precursor, ensuring reproducibility and purity of the final compound.

Synthesis Strategy: Catalytic Debenzylation

The selected and most direct route to obtaining 5-methoxy-1H-indol-4-ol is through the hydrogenolysis of a benzyl-protected precursor, 4-benzyloxy-5-methoxyindole. The benzyl ether serves as an effective protecting group for the C4-hydroxyl functionality due to its general stability and, most importantly, its clean and efficient removal under catalytic hydrogenation conditions. This method avoids harsh acidic or basic conditions that could lead to the degradation of the electron-rich indole core.

The reaction proceeds via heterogeneous catalysis, where palladium on carbon (Pd/C) facilitates the cleavage of the benzylic C-O bond by molecular hydrogen (H₂), liberating the desired 4-hydroxyl group and generating toluene as the sole major byproduct, which is easily removed during work-up.

Visual Workflow of the Synthesis

Synthesis_Workflow Start 4-Benzyloxy-5-methoxyindole Process Catalytic Hydrogenation (Debenzylation) Start->Process Reagents H₂ (gas) 10% Palladium on Carbon (Pd/C) Solvent (Ethanol) Reagents->Process Workup Filtration & Solvent Evaporation Process->Workup Product 5-methoxy-1H-indol-4-ol Workup->Product

Caption: Workflow for the synthesis of 5-methoxy-1H-indol-4-ol.

Detailed Experimental Protocol

This protocol is adapted from established procedures for benzyl ether cleavage in indole systems.[3]

Materials and Equipment
  • Reagents: 4-benzyloxy-5-methoxyindole, 10% Palladium on carbon (Pd/C, 50% wet), Ethanol (anhydrous), Hydrogen gas (H₂), Celite® or diatomaceous earth, Ethyl acetate (EtOAc), Hexane.

  • Apparatus: Round-bottom flask, Magnetic stirrer and stir bar, Hydrogen balloon or Parr hydrogenation apparatus, Buchner funnel and filtration flask, Rotary evaporator, Thin Layer Chromatography (TLC) plates (silica gel), Standard laboratory glassware.

Step-by-Step Synthesis Procedure
  • Reaction Setup: In a suitable round-bottom flask, dissolve 4-benzyloxy-5-methoxyindole (1.0 eq) in anhydrous ethanol (approx. 15-20 mL per gram of starting material).

  • Catalyst Addition: Carefully add 10% Palladium on carbon (10% by weight of the starting material) to the solution under an inert atmosphere (e.g., nitrogen or argon). Safety Note: Pd/C is flammable, especially when dry. Handle with care and avoid ignition sources.

  • Hydrogenation: Secure a hydrogen-filled balloon to the flask (after briefly evacuating the air) or perform the reaction in a Parr hydrogenation apparatus.

  • Reaction Execution: Stir the suspension vigorously at room temperature. The reaction progress should be monitored until the starting material is completely consumed.

  • Monitoring the Reaction: Progress can be tracked by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 30% Ethyl Acetate in Hexane). The product, being more polar due to the free hydroxyl group, will have a lower Rf value than the starting material.

  • Work-up - Catalyst Removal: Upon completion, carefully purge the reaction flask with an inert gas to remove excess hydrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional ethanol to ensure all product is collected. Caution: The filter cake containing Pd/C may be pyrophoric and should be quenched by slowly adding water before disposal.

  • Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. This will yield the crude product.

  • Purification: The crude 5-methoxy-1H-indol-4-ol can be purified by recrystallization from a suitable solvent system, such as dichloromethane/hexane.[4] The result is a white crystalline powder.[3]

Quantitative Data and Characterization

ParameterValue / DescriptionRationale / Reference
Starting Material 4-Benzyloxy-5-methoxyindolePrecursor with a protected hydroxyl group.
Catalyst 10% Pd/C (10 wt%)Standard catalyst for hydrogenolysis of benzyl ethers.
Solvent EthanolGood solubility for starting material and product.
Hydrogen Source H₂ gas (balloon or pressure vessel)The reducing agent for the debenzylation.
Temperature Room TemperatureSufficient for the reaction to proceed efficiently.
Expected Yield ~90%High-yielding transformation.[3]
Appearance White PowderPhysical state of the purified product.[3]
Melting Point 146-154 °C (with decomposition)Key physical property for identification.[3][4]
Expected Spectroscopic Data
  • ¹H NMR (DMSO-d₆): Expected signals would include a singlet for the indole N-H proton (around 11.0 ppm), distinct signals for the aromatic protons on the indole ring, a singlet for the methoxy group protons (around 3.8 ppm), and a singlet for the hydroxyl proton.

  • ¹³C NMR (DMSO-d₆): Aromatic carbons are expected in the 100-140 ppm range. The carbon bearing the methoxy group will be downfield.

  • IR Spectroscopy (KBr, cm⁻¹): Characteristic peaks are expected for the O-H stretch (broad, ~3400 cm⁻¹), N-H stretch (~3300 cm⁻¹), and C-O stretching for the methoxy group (~1250 cm⁻¹).

  • Mass Spectrometry (ESI-MS): Expected to show a molecular ion peak [M+H]⁺ at m/z 164.07, corresponding to the molecular formula C₉H₉NO₂.

Self-Validating System and Troubleshooting

  • Reaction Completion: The primary method for ensuring the protocol's success is diligent monitoring by TLC. The disappearance of the starting material spot is a clear indicator of reaction completion. Running a co-spot (a lane with both starting material and the reaction mixture) will definitively show the conversion.

  • Low Yield: If the yield is low, ensure the catalyst is active. Using a fresh batch of Pd/C is recommended. Additionally, ensure the reaction system is free of "catalyst poisons" like sulfur-containing compounds. Incomplete reaction due to insufficient hydrogen can be addressed by refreshing the hydrogen balloon or increasing the pressure in a dedicated apparatus.

  • Purification Issues: If the product is difficult to crystallize, column chromatography on silica gel is an effective alternative for purification.[7]

References

  • RSC Publishing. Synthesis, reactivity and biological properties of methoxy-activated indoles. Available at: [Link]

  • PubChem. 5-Methoxyindole. Available at: [Link]

Sources

Application

Application Notes and Protocols: Leveraging 5-methoxy-1H-indol-4-ol in the Development of Microtubule-Active Agents

Introduction: The Rationale for 5-methoxy-1H-indol-4-ol as a Scaffold for Microtubule-Targeting Agents Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the cytoskeleton involved...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for 5-methoxy-1H-indol-4-ol as a Scaffold for Microtubule-Targeting Agents

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the cytoskeleton involved in essential cellular processes such as cell division, intracellular transport, and the maintenance of cell shape.[1][2] Their dynamic nature makes them a prime target for anticancer drug development.[2][3] Agents that interfere with microtubule dynamics can be broadly categorized as either stabilizing or destabilizing agents, both of which can lead to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[1][2][4]

The indole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous bioactive natural products and synthetic drugs.[5][6] Notably, several successful microtubule inhibitors, including the vinca alkaloids, are built upon an indole core.[6][7] The methoxy-activated indole, in particular, has garnered significant interest for its enhanced reactivity and diverse biological activities.[8]

This guide focuses on the potential of 5-methoxy-1H-indol-4-ol as a foundational scaffold for the synthesis of novel microtubule-active agents. The presence of both a methoxy and a hydroxyl group on the benzene ring of the indole core offers unique opportunities for chemical modification and structure-activity relationship (SAR) studies. These functional groups can be exploited to fine-tune the molecule's binding affinity and selectivity for tubulin, potentially leading to the development of potent and less toxic anticancer therapeutics.

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to explore the potential of 5-methoxy-1H-indol-4-ol. We will detail a strategic workflow, from initial computational assessments to in vitro and cell-based assays, designed to identify and characterize novel microtubule-targeting agents derived from this promising scaffold.

Section 1: Initial Assessment and Derivative Synthesis Strategy

The journey from a starting scaffold to a viable drug candidate begins with a thorough understanding of its chemical properties and a strategic plan for derivatization.

In Silico Analysis: Predicting Tubulin Binding

Before embarking on extensive chemical synthesis, computational methods can provide valuable insights into the potential of 5-methoxy-1H-indol-4-ol derivatives to bind to tubulin. Molecular docking simulations are a powerful tool to predict the binding mode and affinity of small molecules to a protein target.[9][10]

Protocol for In Silico Docking:

  • Protein Preparation: Obtain the crystal structure of tubulin from the Protein Data Bank (PDB; e.g., PDB ID: 1SA0 or 4O2B).[9][11] Prepare the protein structure by removing water molecules, adding polar hydrogens, and assigning appropriate charges.

  • Ligand Preparation: Generate a 3D structure of 5-methoxy-1H-indol-4-ol and its proposed derivatives. Energy-minimize the ligand structures.

  • Docking Simulation: Utilize molecular docking software (e.g., AutoDock, Glide, GOLD) to dock the prepared ligands into the known binding sites on tubulin, such as the colchicine, vinca, or taxol binding sites.[10][11]

  • Analysis: Analyze the docking poses and scoring functions to predict binding affinity and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligands and tubulin residues.[11] This analysis helps prioritize which derivatives to synthesize.

Synthetic Strategy: From Scaffold to Library

The synthesis of a focused library of derivatives is crucial for establishing SAR. The indole scaffold allows for modifications at several positions.[4][7]

General Synthetic Approach:

A common strategy for synthesizing indole-based microtubule inhibitors involves the nucleophilic displacement of a leaving group on a functionalized indole core with various amines or other nucleophiles.[4] For 5-methoxy-1H-indol-4-ol, the hydroxyl group can be activated or converted to a leaving group to facilitate the introduction of diverse side chains.

Workflow for Derivative Synthesis:

Caption: Synthetic workflow for generating a library of 5-methoxy-1H-indol-4-ol derivatives.

Section 2: In Vitro Evaluation of Microtubule Activity

Once a library of compounds has been synthesized, the next critical step is to assess their direct effect on tubulin polymerization.

Tubulin Polymerization Assay

This assay directly measures the ability of a compound to either inhibit or promote the assembly of purified tubulin into microtubules.[12][13]

Protocol for Fluorescence-Based Tubulin Polymerization Assay:

This protocol is adapted from commercially available kits and established methodologies.[12][13][14]

  • Reagent Preparation:

    • Reconstitute lyophilized >99% pure tubulin (e.g., from bovine brain or HeLa cells) in G-PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, pH 6.9) on ice.[12][13]

    • Prepare a stock solution of the test compound (and positive/negative controls like paclitaxel and vinblastine) in an appropriate solvent (e.g., DMSO).[12]

    • Prepare a fluorescent reporter solution (e.g., DAPI) which enhances fluorescence upon incorporation into microtubules.[12]

  • Reaction Setup:

    • In a pre-warmed 96-well plate, add the tubulin solution.

    • Add serial dilutions of the test compounds to the wells. Include wells with a vehicle control (DMSO) and known microtubule stabilizers (e.g., paclitaxel) and destabilizers (e.g., vinblastine or nocodazole).[12][13]

    • Initiate polymerization by transferring the plate to a fluorescence plate reader pre-warmed to 37°C.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity every 30-60 seconds for 60-90 minutes.

    • Plot fluorescence intensity versus time to generate polymerization curves.

    • Determine the effect of the compounds on the nucleation, growth rate (Vmax), and final polymer mass.[12]

    • Calculate IC₅₀ (for inhibitors) or EC₅₀ (for stabilizers) values.

Parameter Microtubule Destabilizer Effect Microtubule Stabilizer Effect
Nucleation Phase Lengthened or unaffectedShortened or eliminated[12]
Growth Rate (Vmax) Decreased[12]Increased[12]
Polymer Mass at Steady State DecreasedIncreased

Section 3: Cell-Based Assays for Phenotypic and Mechanistic Characterization

Observing the effects of lead compounds in a cellular context is essential to validate their potential as therapeutic agents.

Immunofluorescence Microscopy of the Microtubule Network

This technique allows for the direct visualization of a compound's effect on the microtubule architecture within cells.[1]

Protocol for Immunofluorescence Staining of Microtubules:

  • Cell Culture and Treatment:

    • Seed adherent cancer cells (e.g., HeLa, MCF-7) on glass coverslips in a multi-well plate and allow them to adhere overnight.[1]

    • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 18-24 hours). Include vehicle and positive controls.

  • Fixation and Permeabilization:

    • To preserve microtubule structure, perform initial wash and fixation steps at 37°C.[15]

    • Fix the cells with a solution containing 4% formaldehyde or pre-warmed glutaraldehyde.[13][15]

    • Permeabilize the cell membranes with a detergent-based buffer (e.g., Triton X-100 in PBS).[15]

  • Immunostaining:

    • Block non-specific antibody binding with a blocking buffer (e.g., BSA in PBST).

    • Incubate with a primary antibody specific for α-tubulin overnight at 4°C.[1]

    • Wash to remove unbound primary antibody.

    • Incubate with a fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.[1]

  • Counterstaining and Mounting:

    • Stain the nuclei with a DNA dye like DAPI.[1]

    • Mount the coverslips onto microscope slides using an antifade mounting medium.[1]

  • Imaging and Analysis:

    • Visualize the cells using a fluorescence microscope.

    • Capture images and qualitatively assess changes in microtubule morphology (e.g., depolymerization, bundling) in treated cells compared to controls.[1]

Workflow for Cellular Microtubule Analysis:

G cluster_0 Cellular Assay Pipeline A Cancer Cell Culture B Compound Treatment A->B Expose C Immunofluorescence Staining B->C Fix & Stain D Fluorescence Microscopy C->D Visualize E Phenotypic Analysis D->E Interpret

Caption: Workflow for analyzing compound effects on cellular microtubules.

Cell Viability and Proliferation Assays

To quantify the cytotoxic or cytostatic effects of the synthesized compounds, cell viability assays are indispensable.[16][17]

Protocol for MTT/CellTiter-Glo Assay:

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for a standard period (e.g., 48-72 hours).[18]

  • Assay Procedure:

    • For MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours to allow formazan crystal formation by metabolically active cells.[19] Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

    • For CellTiter-Glo Assay: Add the CellTiter-Glo reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.[18][20]

  • Data Measurement and Analysis:

    • Measure the absorbance (MTT) or luminescence (CellTiter-Glo) using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the viability data against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.[20]

Distinguishing Cytotoxic vs. Cytostatic Effects:

It is crucial to differentiate between compounds that kill cells (cytotoxic) and those that merely inhibit proliferation (cytostatic).[17] This can be further investigated through cell cycle analysis by flow cytometry, where microtubule-active agents typically cause an arrest in the G2/M phase of the cell cycle.[7][21]

Section 4: Conclusion and Future Directions

The strategic development of microtubule-active agents from the 5-methoxy-1H-indol-4-ol scaffold represents a promising avenue for novel anticancer drug discovery. The protocols outlined in this guide provide a robust framework for the synthesis, in vitro screening, and cell-based characterization of a new generation of indole-based compounds.

Successful identification of lead compounds with potent microtubule-disrupting activity and significant cytotoxicity against cancer cell lines should be followed by more advanced preclinical studies. These include mechanism of action studies to confirm binding to the intended site on tubulin, evaluation in multidrug-resistant cell lines, and in vivo efficacy studies in animal models of cancer.[4][22] Through this systematic approach, the full therapeutic potential of 5-methoxy-1H-indol-4-ol derivatives can be realized.

References

  • Cytoskeleton, Inc. Tubulin Polymerization Assay Protocol. Available at: [Link]

  • Cytoskeleton, Inc. Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based | BK011P. Available at: [Link]

  • Darzynkiewicz, Z., et al. (2018). Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization. Methods in Molecular Biology. Available at: [Link]

  • Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Available at: [Link]

  • Sahebkar, A., et al. (2022). In Silico Exploration of Novel Tubulin Inhibitors: A Combination of Docking and Molecular Dynamics Simulations, Pharmacophore Modeling, and Virtual Screening. Computational and Mathematical Methods in Medicine. Available at: [Link]

  • JoVE. Immuno-fluorescent Labeling of Microtubules and Centrosomal Proteins | Protocol Preview. Available at: [Link]

  • Gangjee, A., et al. (2018). Design, Synthesis, and Structure–Activity Relationships of Pyrimido[4,5-b]indole-4-amines as Microtubule Depolymerizing Agents that are Effective against Multidrug Resistant Cells. Journal of Medicinal Chemistry. Available at: [Link]

  • Chan, K. F., et al. (2018). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Scientific Reports. Available at: [Link]

  • Gentry, P. R., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Available at: [Link]

  • Evident Scientific. Specimen Preparation Using Synthetic Fluorophores and Immunofluorescence – Tubulin Stains. Available at: [Link]

  • Kumar, S., et al. (2021). Synthesis and Preclinical Evaluation of Indole Triazole Conjugates as Microtubule Targeting Agents that are Effective against MCF-7 Breast Cancer Cell Lines. Anticancer Agents in Medicinal Chemistry. Available at: [Link]

  • Stoppin-Mellet, V., et al. (2013). Microtubules in Plant Cells: Strategies and Methods for Immunofluorescence, Transmission Electron Microscopy and Live Cell Imaging. Methods in Cell Biology. Available at: [Link]

  • Fassihi, A., et al. (2013). In-silico Investigation of Tubulin Binding Modes of a Series of Novel Antiproliferative Spiroisoxazoline Compounds Using Docking Studies. Iranian Journal of Pharmaceutical Research. Available at: [Link]

  • ResearchGate. Synthesis and Preclinical Evaluation of Indole Triazole Conjugates as Microtubule Targeting Agents that are Effective against MCF-7 Breast Cancer Cell Lines | Request PDF. Available at: [Link]

  • S. K. S., et al. (2014). An In silico Based Comparison of Drug Interactions in Wild and Mutant Human β-tubulin through Docking Studies. American Journal of Molecular Biology. Available at: [Link]

  • Bio-protocol. Immunofluorescence staining of microtubules. Available at: [Link]

  • DigitalOcean. Tubulin polymerizing protocol. Available at: [Link]

  • Tang, S., et al. (2022). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Molecules. Available at: [Link]

  • Taylor & Francis Online. In silico design strategies for tubulin inhibitors for the development of anticancer therapies. Available at: [Link]

  • ResearchGate. (PDF) In Silico Exploration of Novel Tubulin Inhibitors: A Combination of Docking and Molecular Dynamics Simulations, Pharmacophore Modeling, and Virtual Screening. Available at: [Link]

  • Mésange, F., et al. (2011). Azaindole derivatives are inhibitors of microtubule dynamics, with anti-cancer and anti-angiogenic activities. British Journal of Pharmacology. Available at: [Link]

  • R Discovery. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Available at: [Link]

  • ResearchGate. (PDF) Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Available at: [Link]

  • Scilit. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Available at: [Link]

  • ACS Publications. Inhibition of Microtubule Dynamics in Cancer Cells by Indole-Modified Latonduine Derivatives and Their Metal Complexes | Inorganic Chemistry. Available at: [Link]

  • NIH. Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. Available at: [Link]

  • AMERICAN ELEMENTS. 5-Methoxy-1H-indol-4-ol | CAS 49635-16-7. Available at: [Link]

  • NIH. Targeting Microtubules by Natural Agents for Cancer Therapy. Available at: [Link]

  • NIH. Two Antagonistic Microtubule Targeting Drugs Act Synergistically to Kill Cancer Cells. Available at: [Link]

  • Royal Society of Chemistry. Synthesis, reactivity and biological properties of methoxy-activated indoles. Available at: [Link]

  • MDPI. Recent Advances in Microtubule Targeting Agents for Cancer Therapy. Available at: [Link]

  • PubMed. Diverse microtubule-targeted anticancer agents kill cells by inducing chromosome missegregation on multipolar spindles. Available at: [Link]

  • PubChem. 5-Methoxyindole | C9H9NO | CID 13872. Available at: [Link]

  • PubMed. Indazole-based microtubule-targeting agents as potential candidates for anticancer drugs discovery. Available at: [Link]

Sources

Method

Application Note &amp; Protocol: A Multi-Faceted Approach to Evaluating the Cytotoxicity of 5-methoxy-1H-indol-4-ol

Introduction: Unveiling the Bioactivity of a Novel Indole Compound 5-methoxy-1H-indol-4-ol is a fascinating indole derivative with structural similarities to known psychoactive compounds and neurotransmitters. Its core s...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Bioactivity of a Novel Indole Compound

5-methoxy-1H-indol-4-ol is a fascinating indole derivative with structural similarities to known psychoactive compounds and neurotransmitters. Its core structure is reminiscent of psilocin (4-hydroxy-N,N-dimethyltryptamine), the active metabolite of psilocybin, which is a potent serotonin receptor agonist.[1][2][3] This structural relationship suggests that 5-methoxy-1H-indol-4-ol may interact with serotonergic pathways, which are known to play a role in cell proliferation, differentiation, and apoptosis in various cell types, including both cancerous and neuronal lineages.[4][5]

The evaluation of the cytotoxic potential of novel compounds like 5-methoxy-1H-indol-4-ol is a critical step in drug discovery and development.[6][7] Depending on the cellular context, a cytotoxic effect could be a desired outcome (e.g., in oncology) or an adverse event (e.g., in neuropharmacology). Therefore, a comprehensive and multi-parametric assessment of its effects on cell health is imperative.

This application note provides a detailed, field-proven protocol for evaluating the cytotoxicity of 5-methoxy-1H-indol-4-ol. We present a tiered experimental approach, beginning with a broad assessment of cell viability and membrane integrity, and progressing to a more mechanistic investigation into the induction of apoptosis. This guide is designed for researchers, scientists, and drug development professionals seeking to characterize the in vitro toxicological profile of this and similar indole-based compounds.

I. Foundational Knowledge & Experimental Rationale

A. The Compound: 5-methoxy-1H-indol-4-ol

Before commencing any cell-based assay, it is crucial to understand the physicochemical properties of the test compound. Indole derivatives can be susceptible to oxidation and may have limited aqueous solubility.[8][9]

Key Considerations:

  • Solubility: It is predicted that 5-methoxy-1H-indol-4-ol will have higher solubility in polar aprotic solvents like DMSO and DMF.[9] For cell-based assays, a high-concentration stock solution should be prepared in an appropriate solvent (e.g., DMSO) and then serially diluted in culture medium. The final solvent concentration in the culture medium should be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.

  • Stability: Indole compounds can be sensitive to light and oxidation.[8] It is recommended to prepare fresh solutions for each experiment and store stock solutions at -20°C or -80°C in amber vials.

B. Rationale for Cell Line Selection

The choice of cell lines is paramount for obtaining relevant and translatable data.[10][11][12] Given the structural similarity of 5-methoxy-1H-indol-4-ol to serotonin agonists, its effects may be highly dependent on the expression of serotonin receptors.[13][14] Therefore, a panel of cell lines is recommended:

  • Neuronal Cell Line (e.g., SH-SY5Y): To assess potential neurotoxicity or neuroprotective effects. Disturbances in serotonergic signaling are implicated in neuropsychiatric and neurodegenerative disorders.[13]

  • Cancer Cell Lines (e.g., a panel such as NCI-60 or representative lines like HeLa - cervical, MCF-7 - breast, HepG2 - liver): Many indole derivatives exhibit anti-cancer properties.[6][7] A panel of cancer cell lines can reveal selective cytotoxicity.

  • Non-Cancerous "Normal" Cell Line (e.g., hTERT Gingival Fibroblasts or HEK293): To assess the general cytotoxicity and selectivity of the compound.[11]

C. A Tiered Approach to Cytotoxicity Assessment

This protocol employs a logical progression of assays to build a comprehensive cytotoxicity profile.

Cytotoxicity_Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Insight cluster_2 Data Analysis & Interpretation A MTT Assay (Metabolic Activity/Viability) C Caspase-3/7 Assay (Apoptosis Execution) A->C If cytotoxic B LDH Release Assay (Membrane Integrity) B->C If cytotoxic D IC50/EC50 Determination C->D E Comparative Analysis (Selectivity Index) D->E

Caption: Tiered workflow for cytotoxicity evaluation.

II. Experimental Protocols

A. Protocol 1: Assessment of Cell Viability via MTT Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[15] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[15][16]

Materials:

  • Selected cell lines

  • Complete cell culture medium

  • 5-methoxy-1H-indol-4-ol

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[15]

  • DMSO (Dimethyl sulfoxide)

  • 96-well clear flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of 5-methoxy-1H-indol-4-ol in complete medium from a DMSO stock. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only).[6]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well (final concentration of 0.5 mg/mL).[6] Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[15] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.

Data Analysis:

Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell viability by 50%).

ParameterCalculation
Corrected Absorbance Absorbance(Sample) - Absorbance(Blank)
% Cell Viability (Corrected Absorbance(Sample) / Corrected Absorbance(Vehicle Control)) * 100
B. Protocol 2: Assessment of Cytotoxicity via LDH Release Assay

The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[17][18] LDH is a stable cytosolic enzyme that is released upon loss of plasma membrane integrity.[17][19]

Materials:

  • Cell cultures treated as in Protocol 1

  • Commercially available LDH cytotoxicity assay kit (e.g., from Promega, Thermo Fisher, or Abcam)

  • 96-well plates

  • Microplate reader

Procedure:

  • Prepare Controls: In addition to the test wells, prepare the following controls as per the kit manufacturer's instructions:

    • Vehicle Control (spontaneous LDH release)

    • Maximum LDH Release Control (cells treated with a lysis buffer provided in the kit)

    • Culture Medium Background Control[19]

  • Sample Collection: After the treatment incubation period, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.[20][21]

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (typically 20-30 minutes), protected from light.[20][21]

  • Stop Reaction (if applicable): Add the stop solution provided in the kit to each well.

  • Absorbance/Luminescence Measurement: Measure the absorbance (e.g., at 490 nm) or luminescence according to the kit's instructions.[17][18]

Data Analysis:

Calculate the percentage of cytotoxicity based on the LDH released relative to the maximum release control.

ParameterCalculation
Corrected LDH Activity LDH Activity(Sample) - LDH Activity(Background)
% Cytotoxicity ((Corrected LDH(Sample) - Corrected LDH(Vehicle)) / (Corrected LDH(Max Release) - Corrected LDH(Vehicle))) * 100
C. Protocol 3: Assessment of Apoptosis via Caspase-3/7 Activity Assay

This assay quantifies the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.[22] The assay utilizes a proluminescent substrate containing the DEVD peptide sequence, which is cleaved by active caspase-3/7 to release a substrate for luciferase, generating a luminescent signal.[23]

Materials:

  • Cell cultures treated as in Protocol 1 (preferably in opaque-walled 96-well plates)

  • Commercially available Caspase-Glo® 3/7 Assay kit (Promega) or similar

  • Luminometer

Procedure:

  • Plate Equilibration: After the treatment period, remove the assay plate from the incubator and allow it to equilibrate to room temperature.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • "Add-Mix-Measure": Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[24]

  • Incubation: Mix the contents of the wells by gentle shaking on an orbital shaker. Incubate at room temperature for 1 to 2 hours, protected from light.[24]

  • Luminescence Measurement: Measure the luminescence of each sample using a luminometer.

Data Analysis:

The luminescent signal is directly proportional to the amount of caspase-3/7 activity. Results are often expressed as fold change in luminescence relative to the vehicle-treated control.

ParameterCalculation
Corrected Luminescence Luminescence(Sample) - Luminescence(Blank)
Fold Change Corrected Luminescence(Sample) / Corrected Luminescence(Vehicle Control)

III. Data Interpretation & Expected Outcomes

The combination of these three assays provides a robust profile of the cytotoxic activity of 5-methoxy-1H-indol-4-ol.

Data_Interpretation cluster_0 Assay Results cluster_1 Inferred Mechanism A ↓ MTT Signal Necrosis Necrosis (Membrane Damage) A->Necrosis Apoptosis Apoptosis (Programmed Cell Death) A->Apoptosis Antiproliferative Cytostatic Effect (Growth Arrest) A->Antiproliferative A->Antiproliferative If no ↑ LDH or Caspase B ↑ LDH Release B->Necrosis Strongly Correlates C ↑ Caspase-3/7 Activity C->Apoptosis Strongly Correlates

Sources

Application

Application Notes &amp; Protocols: The 5-methoxy-1H-indol-4-ol Scaffold in Modern Medicinal Chemistry

Introduction: Unveiling a Privileged Scaffold The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its ability to form the structural basis of numerous biologically active...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its ability to form the structural basis of numerous biologically active compounds and approved therapeutics.[1][2] Its prevalence in nature, most notably in the essential amino acid tryptophan, has made it a focal point for drug discovery for over a century. Within this vast chemical family, the 5-methoxy-1H-indol-4-ol core represents a particularly strategic starting point for generating novel molecular entities.

This scaffold is distinguished by two key functional groups on the benzene ring: a hydrogen-bond-donating 4-hydroxyl group and an electron-donating 5-methoxy group. This specific substitution pattern creates a unique electronic and steric profile, bearing a striking resemblance to endogenous neurotransmitters like serotonin (5-hydroxytryptamine) and the natural psychedelic psilocin (4-hydroxy-N,N-dimethyltryptamine).[3][4] This inherent bio-isosterism makes the 5-methoxy-1H-indol-4-ol scaffold an exceptionally fertile ground for the discovery of agents targeting the central nervous system. However, its utility extends far beyond neuropharmacology, with recent discoveries showcasing its potential in immunology and oncology.

This guide provides an in-depth exploration of the 5-methoxy-1H-indol-4-ol scaffold, detailing its synthesis, key structure-activity relationships (SAR), and its successful application in developing potent and selective modulators of challenging biological targets. We will furnish detailed, field-tested protocols to empower researchers to synthesize, derivatize, and evaluate compounds based on this versatile core.

Synthesis of the Core Scaffold: 5-methoxy-1H-indol-4-ol

The construction of the indole core is a well-trodden path in organic chemistry, with classic methods like the Fischer, Bischler, and Hemetsberger syntheses providing robust routes.[5] For the 5-methoxy-1H-indol-4-ol scaffold, a common strategy involves building a protected version of the indole, followed by a final deprotection step to reveal the crucial 4-hydroxyl group. The protocol below outlines a representative synthesis starting from commercially available 4-benzyloxy-5-methoxyindole.

Protocol 1: Preparation of 5-methoxy-1H-indol-4-ol

This protocol describes the debenzylation of 4-benzyloxy-5-methoxyindole via catalytic hydrogenation to yield the target scaffold.

Causality: The benzyl ether is used as a protecting group for the reactive 4-hydroxyl moiety, which could otherwise interfere with earlier synthetic steps. Palladium on carbon (Pd/C) is an excellent catalyst for hydrogenolysis, selectively cleaving the C-O bond of the benzyl ether under a hydrogen atmosphere without reducing the indole core.

Materials:

  • 4-benzyloxy-5-methoxyindole

  • Palladium on Carbon (10 wt. % Pd)

  • Ethanol (or Ethyl Acetate), anhydrous

  • Hydrogen (H₂) gas supply with balloon or hydrogenation apparatus

  • Inert gas (Argon or Nitrogen)

  • Celite®

Procedure:

  • Vessel Preparation: To a round-bottom flask equipped with a magnetic stir bar, add 4-benzyloxy-5-methoxyindole (1.0 eq).

  • Dissolution: Dissolve the starting material in a suitable solvent like ethanol or ethyl acetate.

  • Inerting: Flush the flask with an inert gas (Argon or Nitrogen).

  • Catalyst Addition: Carefully add 10% Pd/C (approximately 10 mol % of the catalyst). Caution: Pd/C can be pyrophoric; handle with care.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times. Maintain a slight positive pressure of hydrogen.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and flush the flask with inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product is often pure enough for subsequent steps. If necessary, it can be further purified by column chromatography on silica gel to yield 5-methoxy-1H-indol-4-ol as a solid. A high yield (e.g., 90%) can be expected.[6]

Self-Validation: The success of the reaction can be confirmed by ¹H NMR spectroscopy (disappearance of the benzyl protons and aromatic signals) and mass spectrometry to confirm the expected molecular weight of 163.17 g/mol .

G start 4-Benzyloxy-5-methoxyindole reagents H₂, 10% Pd/C Ethanol, RT start->reagents Hydrogenolysis product 5-methoxy-1H-indol-4-ol reagents->product caption Synthetic Workflow for Scaffold Preparation

Caption: Synthetic Workflow for Scaffold Preparation

Medicinal Chemistry Applications & Structure-Activity Relationships (SAR)

The true power of the 5-methoxy-1H-indol-4-ol scaffold lies in its adaptability. Strategic modifications at various positions of the indole ring have yielded potent and selective ligands for a diverse range of biological targets.

Caption: Key Modification Points for SAR

Modulating the Complement System: The Discovery of LNP023 (Iptacopan)

A landmark achievement showcasing the scaffold's potential is the discovery of LNP023 (Iptacopan), a first-in-class, orally bioavailable inhibitor of Factor B (FB) in the alternative pathway (AP) of the complement system.[7] The AP is a critical driver of several inflammatory and autoimmune diseases. The discovery of LNP023 highlights a rational drug design approach starting from a high-throughput screening hit.

The 5-methoxy-indol-4-yl moiety proved to be a critical component for potent inhibition. Optimization efforts revealed key SAR insights:

PositionModificationImpact on Factor B InhibitionReference
Indole C7 Introduction of a methyl groupIncreased potency and metabolic stability[7]
Indole N1 Unsubstituted (N-H)Essential for activity[7]
4-OH Linker Methylene linker (-CH₂-)Optimal for binding[7]
Piperidine (2S, 4S)-4-Ethoxy-2-yl)benzoic acidProvided optimal potency and drug-like properties[7]

This work culminated in the discovery of 4-((2S,4S)-4-Ethoxy-1-((5-methoxy-7-methyl-1H-indol-4-yl)methyl)piperidin-2-yl)benzoic acid (LNP023) , which is now clinically approved for treating paroxysmal nocturnal hemoglobinuria (PNH) and is being evaluated for a wide array of other complement-mediated diseases.[7]

Targeting the Serotonergic System

Given its structural similarity to serotonin, the 5-methoxyindole scaffold is a classic pharmacophore for designing ligands for serotonin (5-HT) receptors.[3] The 5-methoxy group is a recurring feature in many high-affinity 5-HT receptor ligands. Modifications to other parts of the scaffold can fine-tune affinity and selectivity for various 5-HT receptor subtypes.

Target ReceptorKey Structural Features for High AffinityExample ActivityReference
5-HT₁A An ethylamine side chain at the C3-position is crucial for interaction.High affinity (pKi 8.4-9.4 for related compounds)[3]
5-HT₂A N,N-dimethyl substitution on a C3-ethylamine side chain (as in 5-MeO-DMT) generally confers high potency.Potent agonism[3]
5-HT₄ Substitution on the aliphatic amine of a C3 side chain influences efficacy.Agonist properties[3]

The ability to modulate these receptors makes this scaffold class valuable for developing treatments for depression, anxiety, and other neuropsychiatric disorders.

Anticancer Applications: Tubulin Polymerization Inhibitors

The indole scaffold is also a key feature in several potent anticancer agents. While not the exact 5-methoxy-4-hydroxy variant, related 1H-indol-4-yl derivatives have been identified as powerful antimitotic agents.[8] These compounds function by competitively inhibiting tubulin polymerization at the colchicine binding site, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells. The 1H-indol-4-yl moiety was determined to be a critical feature for achieving optimal potency in this class of compounds.[8] This suggests that the 5-methoxy-1H-indol-4-ol scaffold could serve as a valuable starting point for developing novel tubulin inhibitors.

Key Experimental Protocols

Protocol 2: Synthesis of a Representative Derivative (N-Alkylation)

This protocol describes a general method for functionalizing the indole nitrogen at the N1 position, a common strategy to modulate pharmacokinetic properties and target engagement.

Causality: The indole N-H proton is weakly acidic and can be deprotonated by a strong base like sodium hydride (NaH) to form a nucleophilic indolide anion. This anion can then readily react with an electrophile, such as an alkyl halide, in an Sₙ2 reaction to form a new C-N bond. Anhydrous solvent is critical as NaH reacts violently with water.

Materials:

  • 5-methoxy-1H-indol-4-ol (or a 4-O-protected version)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Alkyl Halide (e.g., Iodomethane, Benzyl Bromide) (1.1 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl Acetate

  • Brine

Procedure:

  • Setup: Under an inert atmosphere, add 5-methoxy-1H-indol-4-ol (1.0 eq) to a flask and dissolve in anhydrous DMF. Cool the solution to 0 °C in an ice bath.

  • Deprotonation: Carefully add NaH (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes.

  • Alkylation: Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC indicates completion.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Dilute with water and extract the product with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated indole.

Protocol 3: Pharmacological Evaluation (Radioligand Competition Binding Assay)

This protocol outlines a standard method to determine the binding affinity (Ki) of a synthesized compound for a specific G-protein coupled receptor (GPCR), such as the 5-HT₂A receptor.

Causality: This assay measures the ability of a test compound to compete with a radiolabeled ligand (a compound with known high affinity for the receptor) for binding to the receptor. The amount of radioactivity measured is inversely proportional to the affinity of the test compound. The IC₅₀ (the concentration of test compound that displaces 50% of the radioligand) is determined and then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Materials:

  • Cell membranes expressing the target receptor (e.g., human 5-HT₂A)

  • Radioligand (e.g., [³H]ketanserin for 5-HT₂A)

  • Test compound (dissolved in DMSO)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control (a high concentration of a known non-radioactive ligand, e.g., spiperone)

  • 96-well plates, scintillation vials, liquid scintillation cocktail

  • Filtration apparatus (cell harvester) and glass fiber filters

Procedure:

  • Assay Plate Setup: In a 96-well plate, add assay buffer to wells designated for total binding, non-specific binding, and various concentrations of the test compound.

  • Compound Addition: Add the test compound in a serial dilution format to the appropriate wells. Add the non-specific binding control to its designated wells. Add vehicle (DMSO) to the total binding wells.

  • Radioligand Addition: Add the radioligand at a concentration close to its K_d value to all wells.

  • Membrane Addition: Add the receptor membrane preparation to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Termination & Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding versus the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Conclusion and Future Perspectives

The 5-methoxy-1H-indol-4-ol scaffold has firmly established itself as a versatile and highly valuable core in medicinal chemistry. Its unique combination of electronic properties and structural similarity to endogenous ligands provides a powerful platform for the rational design of novel therapeutics. The clinical success of Iptacopan (LNP023) in treating complement-mediated diseases is a testament to the scaffold's potential, demonstrating that its applications extend well beyond traditional CNS targets.[7]

Future research will likely focus on exploring new derivatization strategies to access novel chemical space and target previously "undruggable" proteins. The application of modern synthetic methods, such as C-H activation, could unlock new avenues for functionalizing the indole core.[2] Furthermore, incorporating this scaffold into larger, more complex molecules, such as proteolysis-targeting chimeras (PROTACs) or covalent inhibitors, represents an exciting frontier. As our understanding of complex diseases deepens, the 5-methoxy-1H-indol-4-ol scaffold is poised to remain a critical tool in the arsenal of medicinal chemists striving to develop the next generation of innovative medicines.

References

Method

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 5-methoxy-1H-indol-4-ol

Abstract and Introduction 5-methoxy-1H-indol-4-ol is a substituted indole derivative with potential significance in medicinal chemistry and drug development. The indole scaffold is a "privileged structure" found in numer...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Introduction

5-methoxy-1H-indol-4-ol is a substituted indole derivative with potential significance in medicinal chemistry and drug development. The indole scaffold is a "privileged structure" found in numerous biologically active molecules, and methoxy-substituted indoles are often investigated for neuroactive properties, drawing parallels to endogenous compounds like serotonin.[1] Achieving high purity of such compounds is a critical prerequisite for accurate biological evaluation, structural analysis, and meeting stringent regulatory standards.[2]

This application note provides a comprehensive, field-proven guide for the purification of 5-methoxy-1H-indol-4-ol from a crude synthetic mixture using preparative High-Performance Liquid Chromatography (HPLC). We will delve into the causality behind the method development, from initial analytical-scale scouting to the final preparative-scale isolation. The chosen methodology, Reversed-Phase HPLC (RP-HPLC), is the most widely used separation technique in the pharmaceutical industry due to its robustness, versatility, and applicability to a wide range of organic molecules.[3][4][5]

The protocols herein are designed for researchers, chemists, and drug development professionals, providing not just a step-by-step procedure but also the underlying scientific rationale to empower users to adapt and troubleshoot the method for their specific needs.

Principle of Separation: A Mechanistic Approach

The successful HPLC purification of any compound hinges on understanding its physicochemical properties and exploiting them to achieve separation from impurities.

2.1 Analyte Properties: 5-methoxy-1H-indol-4-ol

  • Polarity: The presence of a hydroxyl (-OH) group, an indole N-H group, and a methoxy (-OCH₃) ether group imparts significant polarity to the molecule. However, the bicyclic aromatic indole core provides non-polar character. This amphiphilic nature makes it an ideal candidate for Reversed-Phase HPLC, where separation is based on hydrophobic/hydrophilic interactions.[4][6] In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar.[3] Non-polar compounds are retained longer, while polar compounds elute earlier.

  • Acidity/Basicity: The indole N-H is very weakly acidic (pKa ≈ 17), while the phenolic hydroxyl group is weakly acidic. The molecule lacks a strongly basic site. Controlling the pH of the mobile phase is crucial for ionizable compounds, but for 5-methoxy-1H-indol-4-ol, the primary concern is suppressing undesirable interactions with the silica backbone of the stationary phase.[7] The addition of a small amount of acid (e.g., formic acid) to the mobile phase protonates residual silanol groups on the silica surface, preventing peak tailing and improving resolution.[8][9]

  • UV Absorbance: The indole ring system is a strong chromophore. Indole derivatives typically exhibit maximum UV absorbance (λmax) around 280 nm, making UV detection a highly sensitive method for analysis.[10][11][12]

Table 1: Key Physicochemical Properties of 5-methoxy-1H-indol-4-ol

Property Value / Characteristic Implication for HPLC Method
Molecular Formula C₉H₉NO₂ ---
Molecular Weight 163.17 g/mol ---
Polarity Polar Aromatic Compound Suitable for Reversed-Phase or HILIC chromatography.[13][14]
Key Functional Groups Indole, Phenol, Ether Provides sites for hydrophobic and polar interactions.

| UV λmax | Expected ~280 nm | Enables sensitive detection using a UV or Diode Array Detector (DAD).[12] |

2.2 Chromatographic Mode: Reversed-Phase HPLC

Based on the analyte's properties, RP-HPLC is the logical choice. A C18 (octadecylsilane) bonded silica column is the most common and robust stationary phase for this purpose.[8] The separation mechanism involves the partitioning of the analyte between the polar mobile phase and the non-polar stationary phase. By gradually increasing the percentage of organic solvent (e.g., acetonitrile) in the mobile phase—a technique known as gradient elution—we can progressively elute compounds of increasing hydrophobicity, ensuring that both polar and non-polar impurities are effectively separated from the target compound.[15]

Method Development and Preparative Scale-Up Workflow

A systematic approach is essential for transitioning from an analytical method to a high-throughput preparative purification.[16][17] This workflow ensures that separation quality is maintained while maximizing sample load and yield.[18][19]

HPLC_Workflow cluster_prep Phase 1: Sample & Method Preparation cluster_purify Phase 2: Purification & Isolation cluster_post Phase 3: Post-Purification Processing A Crude Sample Analysis B Sample Dissolution & Filtration (0.45 µm) A->B C Analytical Method Development (Scouting Gradient) B->C D Scale-Up Calculation (Flow Rate, Injection Vol.) C->D Optimized Method E Preparative HPLC Run D->E F Automated Fraction Collection E->F G Fraction Analysis (Analytical HPLC) F->G H Pooling of Pure Fractions G->H Purity > 98% I Solvent Removal (Rotary Evaporation / Lyophilization) H->I J Final Purity & Identity Confirmation (QC) I->J

Caption: General workflow for HPLC purification.

Detailed Experimental Protocols

4.1 Instrumentation, Materials, and Reagents

Table 2: Required Instrumentation and Materials

Item Specification
HPLC System Preparative HPLC system with a binary or quaternary pump, autosampler, column oven, fraction collector, and a Diode Array Detector (DAD) or multi-wavelength UV detector.
Analytical Column C18, 4.6 x 150 mm, 5 µm particle size
Preparative Column C18, 21.2 x 150 mm, 5 µm particle size (Example)
Reagents Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Type I, 18.2 MΩ·cm), Formic Acid (LC-MS Grade)
Glassware Volumetric flasks, beakers, graduated cylinders
Consumables Autosampler vials, syringe filters (0.45 µm, PTFE or Nylon), collection tubes/flasks

| Post-Processing | Rotary evaporator or lyophilizer (freeze-dryer) |

4.2 Sample Preparation Protocol

Causality: Proper sample preparation is critical to prevent column clogging and ensure reproducible injections. The sample must be fully dissolved in a solvent that is miscible with the mobile phase and is ideally weaker than the mobile phase at the point of injection to ensure good peak shape.

  • Weigh Crude Material: Accurately weigh the crude 5-methoxy-1H-indol-4-ol to be purified.

  • Dissolution: Dissolve the sample in a minimal amount of a suitable solvent (e.g., Methanol or a 50:50 mixture of Acetonitrile:Water). Aim for a high concentration (e.g., 20-50 mg/mL) for preparative loading, but ensure complete dissolution.

  • Filtration: Filter the sample solution through a 0.45 µm syringe filter into a clean vial to remove any particulate matter.[8] This step is crucial to protect the column and injector from blockages.[5][20]

4.3 Analytical Method Development Protocol (Scouting)

Causality: An analytical-scale "scouting" run is performed first to determine the retention time of the target compound and the resolution from its impurities.[17][19] This minimizes the consumption of sample and solvent during the optimization phase.[16]

Table 3: Analytical HPLC Parameters

Parameter Setting Rationale
Column C18, 4.6 x 150 mm, 5 µm Standard for method development with indole compounds.[21][22]
Mobile Phase A Water + 0.1% Formic Acid Controls ionization, improves peak shape.[11][23]
Mobile Phase B Acetonitrile + 0.1% Formic Acid Strong organic solvent for elution.[7]
Flow Rate 1.0 mL/min Standard for a 4.6 mm ID column.
Column Temp. 30 °C Ensures retention time reproducibility.[20]
Detection DAD, 280 nm Good absorbance wavelength for indoles; DAD allows for peak purity assessment.[12]
Injection Volume 5 µL Small volume to avoid overloading the analytical column.

| Gradient Program | 10% to 95% B over 15 min, hold at 95% B for 2 min, return to 10% B and equilibrate for 3 min. | A broad gradient to elute all compounds and determine the approximate elution composition for the target.[15] |

4.4 Preparative Scale-Up and Purification Protocol

Causality: The goal of scaling up is to increase the sample load while maintaining the resolution achieved at the analytical scale.[16][19] The flow rate and gradient time must be adjusted proportionally to the column's cross-sectional area to preserve the separation.[17][24]

Scale-Up Calculation:

  • Scaling Factor (SF): SF = (d_prep² / d_anal²) = (21.2² / 4.6²) ≈ 21.2

  • Preparative Flow Rate: Flow_prep = Flow_anal × SF = 1.0 mL/min × 21.2 = 21.2 mL/min

  • Sample Load: The maximum sample load must be determined empirically but can be estimated to scale with the SF. A loading study is recommended to maximize throughput without sacrificing purity.[18]

Table 4: Preparative HPLC Parameters

Parameter Setting Rationale
Column C18, 21.2 x 150 mm, 5 µm Larger diameter for higher sample loading.
Mobile Phase A Water + 0.1% Formic Acid Consistent with analytical method.
Mobile Phase B Acetonitrile + 0.1% Formic Acid Consistent with analytical method.
Flow Rate 21.2 mL/min Scaled from the analytical method to maintain linear velocity.[24]
Column Temp. 30 °C Consistent with analytical method.
Detection DAD, 280 nm ---
Injection Volume 1-2 mL (of 20-50 mg/mL solution) Maximize load while avoiding peak distortion.

| Gradient Program | Optimized based on scouting run. E.g., 30% to 60% B over 15 min. | A focused gradient around the elution point of the target compound improves resolution and saves time. |

Purification Steps:

  • System Equilibration: Equilibrate the preparative column with the starting mobile phase composition for at least 5-10 column volumes or until a stable baseline is achieved.

  • Sample Injection: Inject the filtered, concentrated sample solution.

  • Fraction Collection: Set the fraction collector to trigger collection based on the UV signal threshold at 280 nm. Collect the eluent corresponding to the target peak in separate tubes or flasks.

4.5 Post-Purification Protocol

  • Fraction Analysis: Analyze a small aliquot from each collected fraction using the analytical HPLC method (Table 3) to confirm the purity.

  • Pooling: Combine the fractions that meet the required purity specification (e.g., >98%).

  • Solvent Removal: Remove the mobile phase solvents from the pooled fractions using a rotary evaporator. If the final product is sensitive or requires a fluffy solid form, lyophilization (freeze-drying) is recommended after removing the bulk of the acetonitrile.

  • Final QC: Characterize the final dried product to confirm its identity and final purity.

System Suitability and Data Interpretation

To ensure the validity of the purification run, system suitability parameters should be monitored. Inject a standard of the purified compound (if available) or use the main peak from the first preparative run.

Table 5: System Suitability Criteria

Parameter Acceptance Criteria Implication
Tailing Factor (Tf) 0.8 < Tf < 1.5 Ensures good peak symmetry, indicating no secondary interactions.
Theoretical Plates (N) > 2000 Indicates good column efficiency and separation power.

| Retention Time %RSD | < 2% | Demonstrates system stability and reproducibility. |

Troubleshooting Guide

Even with a robust method, issues can arise. A systematic approach to troubleshooting is key.

Caption: A logic diagram for common HPLC issues.[5][20][25]

Conclusion

This application note details a robust and scientifically grounded methodology for the preparative HPLC purification of 5-methoxy-1H-indol-4-ol. By employing a systematic workflow that begins with analytical method development and proceeds to a logically scaled-up preparative protocol, researchers can confidently achieve high levels of purity. The emphasis on understanding the analyte's properties and the principles of reversed-phase chromatography provides the user with the necessary tools to adapt this method and troubleshoot effectively, ensuring a reliable supply of high-quality material for downstream research and development activities.

References

  • Corradini, D., & D'Ascenzo, G. (n.d.). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. PubMed. Retrieved from [Link]

  • Duca, F. M., et al. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Antonie Van Leeuwenhoek, 103(3), 683-691. Retrieved from [Link]

  • Waters Corporation. (n.d.). Analytical HPLC to Preparative HPLC: Scale-Up Techniques using a Natural Product Extract. Retrieved from [Link]

  • Phenomenex. (n.d.). LC Scaling Analytical Methods Technical Tip 2. Retrieved from [Link]

  • ResearchGate. (2014, April 17). How can I scale up from analytical to preparative HPLC? Retrieved from [Link]

  • Waters Corporation. (2018, February 21). Application Note | Analytical HPLC to Preparative HPLC: Scale-Up Techniques using a Natural Product [Video]. YouTube. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column. Retrieved from [Link]

  • Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Trawczyńska, I., & Mrowiec, H. (2013). Development and Validation of a Reversed-Phase Liquid Chromatography Method for the Simultaneous Determination of Indole-3-Acetic Acid, Indole-3-Pyruvic Acid, and Abscisic Acid in Barley (Hordeum vulgare L.). International Journal of Analytical Chemistry, 2013, 843956. Retrieved from [Link]

  • Quora. (2018, June 19). What is the best way to deal with a polar compound's purity with HPLC? What mobile phase and column can be the best choice? Retrieved from [Link]

  • Chen, M. L., et al. (2012). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. Molecules, 17(5), 5558-5570. Retrieved from [Link]

  • ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]

  • Moravek. (n.d.). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]

  • Next LVL Programming. (2025, March 25). How To Select Mobile Phase In HPLC Method Development? [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Normal-phase capillary chromatography of polar aromatic compounds. Retrieved from [Link]

  • Waters Corporation. (n.d.). HPLC Separation Modes. Retrieved from [Link]

  • Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques. Retrieved from [Link]

  • Nacalai Tesque. (n.d.). Sample Pretreatment for HPLC. Retrieved from [Link]

  • Duca, F. M., et al. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. PMC - NIH. Retrieved from [Link]

  • Phenomenex. (n.d.). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]

  • Mukherjee, S., et al. (2000). Development of an efficient system for the separation of indole alkaloids by high performance liquid chromatography and its applications. Journal of Chromatography A, 866(2), 243-249. Retrieved from [Link]

  • ResearchGate. (n.d.). Response characteristics of indole compound standards using HPLC. Retrieved from [Link]

  • MicroSolv. (n.d.). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. Retrieved from [Link]

  • UMass Amherst. (n.d.). HPLC Troubleshooting. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Indole on Newcrom R1 HPLC column. Retrieved from [Link]

  • LCGC International. (n.d.). Understanding Gradient HPLC. Retrieved from [Link]

  • IJSDR. (n.d.). Troubleshooting in HPLC: A Review. Retrieved from [Link]

  • SlideShare. (n.d.). Gradient elution in HPLC – Fundamentals, instrumentation, methodology & and case studies. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

Sources

Application

in vitro biological evaluation of novel indole compounds

An Application Guide to the In Vitro Biological Evaluation of Novel Indole Compounds Authored by: Senior Application Scientist Introduction: The Privileged Indole Scaffold in Drug Discovery The indole nucleus, a fusion o...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the In Vitro Biological Evaluation of Novel Indole Compounds

Authored by: Senior Application Scientist

Introduction: The Privileged Indole Scaffold in Drug Discovery

The indole nucleus, a fusion of a benzene and a pyrrole ring, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its structural versatility and ability to engage in diverse molecular interactions have made it a cornerstone in the development of therapeutics.[1][2] Found in numerous natural products, neurotransmitters like serotonin, and approved drugs, the indole framework is a recurring motif in compounds targeting a vast array of diseases.[3] Recent research continues to uncover the multifaceted potential of novel indole derivatives in oncology, infectious diseases, inflammation, and neurodegenerative disorders.[4][5]

This guide provides a structured, field-proven framework for the initial in vitro biological evaluation of newly synthesized indole compounds. It is designed for researchers, scientists, and drug development professionals, moving beyond simple protocol recitation to explain the causal logic behind experimental choices. Our approach is tiered, beginning with foundational characterization and primary screening, and progressing to more specific, mechanism-of-action studies.

Phase 1: Foundational Compound Characterization

Before any biological activity can be reliably assessed, the fundamental physicochemical properties of the novel compound must be determined. Neglecting this step is a primary source of irreproducible data. The most critical parameters are solubility and stability, as they directly impact a compound's bioavailability, efficacy, and even the validity of assay results.[6] A compound that precipitates in the assay medium cannot be accurately evaluated.

Experimental Workflow: Compound Preparation and Initial Assessment

The initial handling and assessment of a new compound should follow a standardized workflow to ensure consistency and prevent common errors that can confound downstream biological data.

G cluster_0 Compound Lifecycle: From Synthesis to Screening synthesis Novel Indole Compound Synthesized characterization Structural Confirmation (NMR, MS, Purity) synthesis->characterization Purity >95% stock Prepare High-Concentration Stock Solution (e.g., 10 mM in DMSO) characterization->stock solubility Kinetic Solubility Assessment stock->solubility stability Solution Stability (e.g., in buffer, media) stock->stability bioassay Proceed to Biological Assays solubility->bioassay Soluble at Test Concentrations flag Flag for Formulation or Analogue Synthesis solubility->flag Precipitation Observed stability->bioassay Stable for Assay Duration stability->flag Degradation Detected

Caption: Initial workflow for new compound characterization.

Protocol 1: Kinetic Solubility Assessment

Causality: Kinetic solubility provides a rapid, high-throughput assessment of how readily a compound, dissolved in an organic solvent like DMSO, remains in solution when diluted into an aqueous buffer.[7][8] This mimics the process of adding a drug to cell culture media and is essential for identifying compounds that may precipitate under assay conditions, leading to inaccurate concentration-response curves.[8]

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the novel indole compound in 100% dimethyl sulfoxide (DMSO).

  • Plate Setup: In a clear 96-well microplate, dispense 2 µL of the DMSO stock solution into designated wells. Include a DMSO-only control.

  • Buffer Addition: Add 198 µL of Phosphate-Buffered Saline (PBS), pH 7.4, to each well. This achieves a final compound concentration of 100 µM with 1% DMSO.

  • Incubation: Shake the plate for 2 hours at room temperature, protected from light.

  • Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of absorbance readings at a high wavelength (e.g., 650-750 nm) where precipitated particles will scatter light.

  • Data Analysis: The concentration at which a significant increase in light scattering or absorbance is observed, compared to the DMSO control, is the approximate kinetic solubility.[7] Compounds with solubility well above the highest concentration planned for biological assays are prioritized.

Phase 2: Primary Screening - Cytotoxicity & Anti-Proliferation

The first biological question for many indole derivatives, especially those designed as potential anticancer agents, is their effect on cell viability and growth.[9][10] This primary screen establishes a dose-response relationship and determines the half-maximal inhibitory concentration (IC₅₀) or half-maximal growth inhibition (GI₅₀), which are critical for designing subsequent experiments.

Decision Matrix: Interpreting Cytotoxicity Data

The results from initial cytotoxicity and proliferation assays guide the next steps. A potent compound requires further mechanistic investigation, while a non-toxic compound might be better suited for other applications or require structural modification.

G start Primary Screening (e.g., MTT, LDH, BrdU) potent Potent Activity (Low µM or nM IC50/GI50) start->potent High Efficacy moderate Moderate Activity (Mid-High µM IC50/GI50) start->moderate inactive Inactive or Weak Activity (High µM or No Effect) start->inactive Low Efficacy tier2 Proceed to Tier 2: Mechanistic Assays (Apoptosis, Cell Cycle, Enzyme Inhibition) potent->tier2 optimize Consider for Lead Optimization (Structure-Activity Relationship Studies) moderate->optimize other Screen for Other Activities (Antioxidant, Anti-inflammatory) inactive->other

Caption: Decision-making based on primary screening results.

Protocol 2: MTT Cell Viability Assay

Causality: The MTT assay is a colorimetric method that measures cellular metabolic activity, which serves as an indicator of cell viability.[11] In living cells, mitochondrial succinate dehydrogenase enzymes cleave the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[12][13] The amount of formazan produced is proportional to the number of metabolically active, viable cells.

Methodology:

  • Cell Plating: Seed cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[14] Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the indole compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Protocol 3: LDH Cytotoxicity Assay

Causality: The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture supernatant.[13][15] LDH is a stable cytosolic enzyme that is rapidly released upon loss of membrane integrity, a hallmark of necrosis or late-stage apoptosis.[13] This assay is complementary to the MTT assay, as it directly measures cell death rather than metabolic inactivation.[12]

Methodology:

  • Cell Plating and Treatment: Follow steps 1-3 of the MTT protocol.

  • Prepare Controls: Set up three essential controls:

    • Spontaneous LDH Release: Medium from untreated cells.

    • Maximum LDH Release: Medium from untreated cells lysed with a lysis buffer (provided in kits).

    • Background Control: Culture medium alone.

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing a tetrazolium salt and diaphorase) to each well.

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Measurement: Add 50 µL of stop solution and measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = [(Compound Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100).

Protocol 4: BrdU Cell Proliferation Assay

Causality: This assay directly measures DNA synthesis, a definitive feature of cell proliferation.[16] Bromodeoxyuridine (BrdU) is a synthetic analog of thymidine that is incorporated into newly synthesized DNA during the S-phase of the cell cycle.[17][18] Incorporated BrdU is then detected with a specific monoclonal antibody, providing a precise quantification of cells that are actively dividing.[18]

Methodology:

  • Cell Plating and Treatment: Follow steps 1-2 of the MTT protocol.

  • BrdU Labeling: 2-4 hours before the end of the treatment period, add BrdU labeling solution to each well to a final concentration of 10 µM.

  • Fixation and Denaturation: Remove the culture medium and add 100 µL of a fixing/denaturing solution to each well. Incubate for 30 minutes at room temperature. This step is critical to expose the BrdU epitopes within the DNA.[17]

  • Antibody Incubation: Remove the fixing solution and add 100 µL of anti-BrdU detection antibody solution. Incubate for 1 hour at room temperature.

  • Secondary Antibody: Wash the wells with wash buffer. Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 1 hour.

  • Substrate Addition: Wash the wells and add 100 µL of TMB substrate. Incubate until a color change is observed, then add a stop solution.

  • Measurement: Read the absorbance at 450 nm.

  • Data Analysis: Results are expressed as a percentage of BrdU incorporation relative to the vehicle control.

Data Summary: Primary Screening of Hypothetical Indole Compounds
Compound IDTarget/Design RationaleIC₅₀ (MCF-7, 72h)% Cytotoxicity (LDH, 72h at 10µM)% Proliferation (BrdU, 24h at 10µM)
IND-001Tubulin Polymerization Inhibitor0.8 µM65%15%
IND-002Kinase Inhibitor5.2 µM40%35%
IND-003Antioxidant Scaffold> 100 µM< 5%98%
IND-004HDAC Inhibitor0.05 µM75%5%

Phase 3: Mechanistic & Functional Assays

Once a compound's effect on cell viability is established, the investigation can proceed to elucidate its mechanism of action. Based on the vast therapeutic applications of indoles, common mechanistic pathways to explore include antioxidant, anti-inflammatory, and specific enzyme inhibition activities.[4][5]

Protocol 5: DPPH Radical Scavenging Assay (Antioxidant)

Causality: This cell-free assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.[19] DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable free radical with a deep violet color. When reduced by an antioxidant, its color fades, and the change in absorbance is proportional to the compound's antioxidant capacity.[20] It is a rapid and simple method to screen for direct antioxidant properties.[21]

Methodology:

  • Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare serial dilutions of the indole compound and a positive control (e.g., Ascorbic Acid) in methanol.

  • Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the compound dilutions.

  • Incubation: Incubate for 30 minutes in the dark at room temperature.

  • Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of scavenging activity: (% Scavenging = [(A_control - A_sample) / A_control] * 100). Determine the EC₅₀ (effective concentration to scavenge 50% of radicals).

Protocol 6: Nitric Oxide (NO) Inhibition Assay (Anti-inflammatory)

Causality: In inflammatory conditions, macrophages can be stimulated (e.g., by lipopolysaccharide, LPS) to produce large amounts of nitric oxide (NO) via the inducible nitric oxide synthase (iNOS) enzyme.[22][23] Overproduction of NO is a key mediator of inflammation.[24] This assay measures the ability of a compound to inhibit NO production in stimulated macrophage cell lines (e.g., RAW 264.7). The amount of NO is quantified by measuring its stable metabolite, nitrite, using the Griess reagent.[23]

Methodology:

  • Cell Plating: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with non-toxic concentrations of the indole compounds for 1 hour.

  • Stimulation: Add LPS (1 µg/mL final concentration) to all wells except the negative control. Incubate for 24 hours.

  • Griess Reaction: Transfer 50 µL of the cell culture supernatant to a new plate. Add 50 µL of Griess Reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).

  • Measurement: Incubate for 10 minutes and measure the absorbance at 540 nm. A standard curve using sodium nitrite should be generated to quantify nitrite concentrations.

  • Data Analysis: Determine the percentage inhibition of NO production relative to the LPS-only control. A concurrent viability assay (e.g., MTT) must be performed to ensure that the observed NO reduction is not due to cytotoxicity.

Signaling Pathway: NF-κB in Inflammation

Many anti-inflammatory compounds, including potential indole derivatives, function by inhibiting the NF-κB signaling pathway, which is a master regulator of the expression of pro-inflammatory genes like iNOS and various cytokines.[22]

G cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) Nucleus->Genes Induces Transcription Indole Novel Indole Compound Indole->IKK Inhibits?

Caption: Potential inhibition of the NF-κB pathway by indole compounds.

Protocol 7: HDAC Activity/Inhibition Assay (Epigenetic)

Causality: Histone deacetylases (HDACs) are enzymes that play a crucial role in epigenetic regulation. Their aberrant activity is linked to cancer, and HDAC inhibitors have emerged as a promising class of anticancer drugs.[25] Some indole-based scaffolds, such as those with a hydroxamic acid moiety, are potent HDAC inhibitors.[25] This colorimetric assay directly measures the activity of HDAC enzymes from nuclear extracts or purified enzymes.

Methodology:

  • Standard Curve: Prepare a standard curve using the provided deacetylated histone standard.

  • Reaction Setup: To wells of an HDAC assay strip, add nuclear extract or purified HDAC enzyme, the HDAC substrate, and either the indole compound or a vehicle control. Include a positive control inhibitor like Trichostatin A (TSA).[26]

  • Incubation: Incubate the plate at 37°C for 60-90 minutes to allow the HDACs to deacetylate the substrate.

  • Development: Add the capture antibody and then the detection antibody according to the kit manufacturer's instructions (e.g., Epigenase HDAC Activity/Inhibition Direct Assay Kit).[26] Add the developing solution.

  • Measurement: Stop the reaction and read the absorbance on a microplate reader at 450 nm.

  • Data Analysis: Calculate the HDAC activity and the percentage of inhibition caused by the indole compound relative to the vehicle control. Quantify the specific activity using the standard curve.

Conclusion

This application guide outlines a systematic, multi-tiered approach for the initial in vitro characterization of novel indole compounds. By starting with fundamental solubility and stability assessments, progressing through primary cytotoxicity screening, and culminating in targeted mechanistic assays, researchers can efficiently identify promising lead candidates. The causality-driven explanations and detailed protocols provided herein are designed to ensure data integrity and facilitate logical, evidence-based progression in the drug discovery pipeline. A compound's journey from synthesis to potential therapeutic is long, but a rigorous and well-planned in vitro evaluation is the indispensable first step.

References

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. Available from: [Link]

  • Indole-Based Scaffolds in Medicinal Chemistry: Recent Advances and Perspectives. International Journal of Research Publication and Reviews. Available from: [Link]

  • Indole-Based Scaffolds in Medicinal Chemistry: Recent Advances and Perspectives. ResearchGate. Available from: [Link]

  • Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction. ALWSCI. Available from: [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024). PubMed. Available from: [Link]

  • Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. National Institutes of Health (NIH). Available from: [Link]

  • Design, Synthesis, and In Vitro Evaluation of Novel Indolyl DiHydropyrazole Derivatives as Potential Anticancer Agents. MDPI. Available from: [Link]

  • Protocol: Drug screening of cultivated cells. VersaLive. Available from: [Link]

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers. Available from: [Link]

  • Synthesis and Biological Evaluation of Novel Indole-Derived Thioureas. National Institutes of Health (NIH). Available from: [Link]

  • Synthesis, Molecular Docking, and Biological Evaluation of Novel Indole-triazole Conjugates. PubMed. Available from: [Link]

  • Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. National Institutes of Health (NIH). Available from: [Link]

  • Three Steps for Setting up a Drug Screening Assay. Bitesize Bio. Available from: [Link]

  • Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. MDPI. Available from: [Link]

  • Approaches for in-vitro bioassay analysis and reporting of results. ResearchGate. Available from: [Link]

  • Approaches for in-vitro bioassay analysis and reporting of results. International Journal of New Innovations in Engineering and Technology. Available from: [Link]

  • Solubility, Dissolution, and Stability Studies of Pharmaceuticals. Charles River Laboratories. Available from: [Link]

  • Bioassay Statistics. Quantics Biostatistics. Available from: [Link]

  • LDH, proliferation curves and cell cycle analysis are the most suitable assays to identify and characterize new phytotherapeutic compounds. National Institutes of Health (NIH). Available from: [Link]

  • A review for cell-based screening methods in drug discovery. National Institutes of Health (NIH). Available from: [Link]

  • BrdU Cell Proliferation Assay. Creative Bioarray. Available from: [Link]

  • Comparative Study of DPPH, ABTS and FRAP Assays for Determination of Antioxidant Activity. ResearchGate. Available from: [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA). Available from: [Link]

  • LDH Cytotoxicity Assay Kit. OZ Biosciences. Available from: [Link]

  • Outlining Drug Stability and Solubility with Dissolution Testing. Pharmaceutical Technology. Available from: [Link]

  • Discovery of a novel inhibitor of nitric oxide production with potential therapeutic effect on acute inflammation. ResearchGate. Available from: [Link]

  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Scilight Press. Available from: [Link]

  • Antioxidant capacities of synthesized indole compounds by ABTS assay. ResearchGate. Available from: [Link]

  • Data Analysis for Molecular Biology Assays. Vivia Biotech. Available from: [Link]

  • In vitro antioxidant activity curves (DPPH and ABTS assays) versus concentration promoted by PR compounds and ascorbic acid (AA) and butylated hydroxytoluene (BHT) standards. ResearchGate. Available from: [Link]

  • In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity. National Institutes of Health (NIH). Available from: [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. ResearchGate. Available from: [Link]

  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Scilight Press. Available from: [Link]

  • Biological Assay: Its Types, Applications and Challenges. Longdom Publishing. Available from: [Link]

  • In Vitro Antioxidant Assays. PubMed. Available from: [Link]

  • Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. National Institutes of Health (NIH). Available from: [Link]

  • Development of a novel nitric oxide (NO) production inhibitor with potential therapeutic effect on chronic inflammation. ResearchGate. Available from: [Link]

  • Development of a novel nitric oxide (NO) production inhibitor with potential therapeutic effect on chronic inflammation. PubMed. Available from: [Link]

  • Comparison of the proliferative and clonogenic growth capacity of wound fluid from breast cancer patients treated with and without intraoperative radiotherapy. Spandidos Publications. Available from: [Link]

  • In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells. Springer Nature Experiments. Available from: [Link]

  • Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). EpigenTek. Available from: [Link]

  • IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. International Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]

  • Design, synthesis, and biological evaluation of indole-based hydroxamic acid derivatives as histone deacetylase inhibitors. PubMed. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 5-Methoxy-1H-indol-4-ol Synthesis

Welcome to the Technical Support Center for the synthesis of 5-methoxy-1H-indol-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and tr...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 5-methoxy-1H-indol-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the synthesis of this valuable indole derivative. Here, we address common challenges and frequently asked questions in a direct question-and-answer format, grounded in established chemical principles and supported by peer-reviewed literature.

I. Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section is dedicated to resolving specific issues that may arise during the synthesis of 5-methoxy-1H-indol-4-ol. Each entry details the problem, explores the underlying causes, and provides actionable, step-by-step solutions.

Issue 1: Low Yield of the Desired 5-Methoxy-1H-indol-4-ol

Question: My synthesis is resulting in a disappointingly low yield of 5-methoxy-1H-indol-4-ol. What are the likely causes, and how can I optimize the reaction for a better outcome?

Answer: Low yields are a frequent challenge in indole synthesis and can stem from a variety of factors, including incomplete reactions, degradation of starting materials or the product itself, and the formation of unwanted side products.[1] The presence of both a methoxy and a hydroxyl group on the indole ring can lead to complex reactivity.

Troubleshooting Steps:

  • Purity of Starting Materials: Ensure the purity of your starting materials. Impurities can significantly interfere with the reaction, leading to the formation of byproducts and a lower yield of the desired product.[1]

  • Reaction Conditions:

    • Temperature Control: Elevated temperatures can promote decomposition and side reactions.[1] It is advisable to start at a lower temperature and monitor the reaction's progress using Thin-Layer Chromatography (TLC).

    • Reaction Time: Prolonged reaction times may lead to the degradation of the product.[1] Optimize the reaction time by closely monitoring the consumption of starting materials and the formation of the product via TLC.

  • Protecting Group Strategy: The hydroxyl group can interfere with many indole syntheses. Consider using a protecting group for the hydroxyl moiety, such as a benzyl ether. This group can be removed in a subsequent step. One reported synthesis of 5-methoxy-1H-indol-4-ol involves the debenzylation of 4-benzyloxy-5-methoxyindole.[2]

  • Choice of Synthetic Route: Several synthetic routes can be employed to synthesize indole derivatives.[3] If one method is providing consistently low yields, exploring an alternative pathway may be beneficial. Common methods include the Fischer, Bischler, and Reissert indole syntheses.[3]

Issue 2: Formation of Significant Side Products

Question: I am observing multiple spots on my TLC plate, indicating the formation of several side products. How can I minimize these and improve the selectivity of my reaction?

Answer: The formation of side products is a common issue, particularly in acid-catalyzed indole syntheses like the Fischer indole synthesis.[4] The electron-rich nature of the indole nucleus, further activated by the methoxy and hydroxyl groups, can lead to undesired reactions.[5]

Troubleshooting Steps:

  • Optimize Acid Catalyst:

    • The choice and concentration of the acid catalyst are critical. Strong acids can sometimes lead to side reactions.[1] Experimenting with milder Brønsted acids or Lewis acids like ZnCl2 or BF3 could improve selectivity.[1] Polyphosphoric acid (PPA) is often a good alternative to consider.[1]

  • Control Reactant Concentrations: High concentrations of starting materials can favor intermolecular reactions that lead to dimers or polymers.[1] Running the reaction at a higher dilution may reduce the rate of these side reactions.

  • Inert Atmosphere: Indole derivatives can be sensitive to oxidation, especially when exposed to air and light.[3] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side products.

Issue 3: Difficulty in Purifying the Final Product

Question: I am struggling to purify the crude 5-methoxy-1H-indol-4-ol. What are the most effective purification techniques?

Answer: The purification of indole derivatives often requires a multi-step approach to achieve high purity.[6] The presence of both a hydroxyl and a methoxy group can influence the polarity and solubility of the target compound and its byproducts.

Recommended Purification Workflow:

  • Initial Workup: A standard aqueous workup is the first step. This typically involves quenching the reaction, followed by extraction with an appropriate organic solvent like ethyl acetate.[7]

  • Column Chromatography: This is a highly effective method for separating compounds based on their polarity.[6]

    • Stationary Phase: Silica gel is the most commonly used stationary phase for the purification of indole derivatives.[1][6]

    • Eluent System: The choice of eluent is crucial. A gradient of hexane and ethyl acetate is often a good starting point. The optimal ratio will depend on the polarity of the impurities.[1]

  • Recrystallization: If the purified product from column chromatography is a solid, recrystallization can be an excellent final step to achieve high purity.[6] The choice of solvent for recrystallization will depend on the solubility of the compound.

II. Frequently Asked Questions (FAQs)

This section addresses general, yet crucial, questions regarding the synthesis of 5-methoxy-1H-indol-4-ol.

Q1: What are the most common synthetic routes to prepare substituted indoles?

A1: Several named reactions are widely used for the synthesis of indoles. The most common include:

  • Fischer Indole Synthesis: This involves the reaction of an arylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.[3]

  • Bischler Indole Synthesis: This method involves the reaction of an α-halo-ketone with an arylamine.[8]

  • Reissert Indole Synthesis: This is a multi-step synthesis that starts with the condensation of o-nitrotoluene with an oxalic ester.[3][9]

  • Leimgruber-Batcho Indole Synthesis: This is an efficient method for synthesizing substituted indoles and is particularly popular in the pharmaceutical industry.[10]

The choice of method often depends on the availability of starting materials and the desired substitution pattern on the indole ring.[8]

Q2: How does the methoxy group influence the reactivity of the indole ring?

A2: The methoxy group is an electron-donating group, which increases the electron density of the indole ring system. This enhanced nucleophilicity makes the ring more reactive towards electrophiles.[5] The most reactive position for electrophilic aromatic substitution on the indole ring is typically the C3 position.[10] The increased reactivity can also make the molecule more susceptible to undesired side reactions under harsh conditions.[1]

Q3: What are the key safety precautions to consider during indole synthesis?

A3: Standard laboratory safety practices should always be followed. Specific considerations for indole synthesis include:

  • Handling of Reagents: Many reagents used in indole synthesis, such as strong acids and flammable solvents, are hazardous. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Reaction Monitoring: Some indole syntheses can be exothermic. Monitor the reaction temperature carefully and have a cooling bath readily available.

  • Product Handling: Some indole derivatives can be toxic or have biological activity. Handle the final product with care and consult its Material Safety Data Sheet (MSDS) if available.

III. Experimental Workflow and Data

General Experimental Protocol for Deprotection to Synthesize 4-Hydroxy-5-methoxyindole

The following is a general protocol based on a reported synthesis of 4-hydroxy-5-methoxyindole from its benzyloxy-protected precursor.[2]

dot

G cluster_reaction Reaction Setup cluster_hydrogenolysis Hydrogenolysis cluster_workup Work-up and Purification Start Start with 4-benzyloxy-5-methoxyindole Solvent Dissolve in appropriate solvent (e.g., Methanol) Start->Solvent Catalyst Add Palladium on Carbon (Pd/C) catalyst Solvent->Catalyst Hydrogen Introduce Hydrogen gas (H2 balloon or Parr shaker) Catalyst->Hydrogen Stirring Stir vigorously at room temperature Hydrogen->Stirring Monitoring Monitor reaction by TLC Stirring->Monitoring Filter Filter through Celite to remove catalyst Monitoring->Filter Reaction Complete Concentrate Concentrate the filtrate under reduced pressure Filter->Concentrate Purify Purify the crude product (e.g., column chromatography) Concentrate->Purify Final_Product Final_Product Purify->Final_Product Obtain 5-methoxy-1H-indol-4-ol

Caption: A typical workflow for the synthesis of 5-methoxy-1H-indol-4-ol via debenzylation.

Table 1: Key Parameters for Optimizing Indole Synthesis
ParameterRecommendationRationale
Catalyst Screen various Brønsted and Lewis acids (e.g., HCl, H2SO4, ZnCl2, PPA).The choice of acid can significantly impact product distribution and minimize side reactions.[1]
Temperature Start with a lower temperature and gradually increase while monitoring.Elevated temperatures can lead to decomposition and unwanted byproducts.[1]
Solvent Choose a solvent that provides good solubility for the starting materials.Proper solvation is crucial for efficient reaction kinetics.
Concentration Consider running the reaction at higher dilution.This can minimize intermolecular side reactions like dimerization.[1]

References

  • Benchchem. Common side reactions in Fischer indole synthesis and how to avoid them. Accessed January 2, 2026.
  • Benchchem. Technical Support Center: Synthesis of 5-Methoxyindoles. Accessed January 2, 2026.
  • ChemicalBook. 1H-Indol-4-ol, 5-Methoxy- synthesis. Accessed January 2, 2026.
  • Benchchem. Technical Support Center: 5-Methoxyindole Synthesis. Accessed January 2, 2026.
  • Benchchem. Purification of 5-Methoxy-1H-indol-2-amine: A Technical Guide. Accessed January 2, 2026.
  • Synthesis and Chemistry of Indole. Accessed January 2, 2026.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Indole. Accessed January 2, 2026.
  • Wikipedia. Indole. Accessed January 2, 2026.
  • Synthesis, reactivity and biological properties of methoxy-activ
  • MDPI. Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15?. Accessed January 2, 2026.
  • Organic Syntheses Procedure. 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester. Accessed January 2, 2026.
  • Benchchem. Synthesis of 5-Methoxy-1H-indol-2-amine: A Detailed Technical Guide. Accessed January 2, 2026.
  • Indoles Indoles are very commonly encountered in nature and many, many individual examples which have biological implc
  • MDPI. An Efficient Method for the Synthesis and In Silico Study of Novel Oxy-Camalexins. Accessed January 2, 2026.
  • Acta Scientific. Application of Microwave Synthesizer in the Synthesis of 4-Hydroxy Indole a Pharmaceutically Important Intermediate of Pindolol. Accessed January 2, 2026.
  • Google Patents. EP1071661A1 - Process for preparing 4-hydroxy indole, indazole and carbazole compounds. Accessed January 2, 2026.
  • Google Patents. CN110642770B - Preparation method of 5-methoxyindole. Accessed January 2, 2026.
  • Reddit. Problems with Fischer indole synthesis. Accessed January 2, 2026.

Sources

Optimization

Technical Support Center: Overcoming Poor Yield in the Synthesis of 5-methoxy-1H-indol-4-ol

Introduction Welcome to the technical support center for the synthesis of 5-methoxy-1H-indol-4-ol. This valuable indole derivative is a key building block in the development of various biologically active compounds.

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 5-methoxy-1H-indol-4-ol. This valuable indole derivative is a key building block in the development of various biologically active compounds. However, its synthesis can be challenging, with researchers frequently encountering issues of low yield due to side reactions, product degradation, and incomplete conversions.

This guide is designed for researchers, chemists, and drug development professionals. As your virtual Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to troubleshoot and optimize your synthetic protocols. We will delve into the causality behind common experimental failures and provide robust, self-validating methodologies to enhance the success of your synthesis.

Troubleshooting Guide: Diagnosis and Resolution of Poor Yields

This section addresses specific experimental issues in a question-and-answer format to help you pinpoint and resolve problems in your synthesis.

Question 1: My reaction is not proceeding to completion, resulting in a low yield of the desired product. What are the likely causes and how can I improve the conversion rate?

Answer:

Incomplete conversion is a common hurdle, often stemming from suboptimal reaction conditions or reagent issues. The synthesis of substituted indoles, particularly via methods like the Fischer indole synthesis, is highly sensitive to several parameters.[1]

Causality and Solutions:

  • Acid Catalyst Choice and Concentration: The choice of acid catalyst is critical.[2] A catalyst that is too weak may not facilitate the reaction efficiently, while one that is too strong can lead to degradation and polymerization of the electron-rich indole product.[1] The electron-donating methoxy group on the phenylhydrazine precursor can make it susceptible to undesired side reactions under harsh acidic conditions.[3]

    • Solution: Optimize the acid catalyst. If you are using a strong Brønsted acid like HCl or H₂SO₄, try varying the concentration. Often, Lewis acids such as ZnCl₂ or BF₃·OEt₂ offer milder conditions and can improve yields.[2] Polyphosphoric acid (PPA) is another effective alternative, especially for less reactive substrates.[2][3][4]

  • Reaction Temperature and Time: Elevated temperatures can significantly promote side reactions and the decomposition of both starting materials and the final product.[3] Conversely, a temperature that is too low will result in an incomplete reaction.

    • Solution: Monitor the reaction progress closely using Thin-Layer Chromatography (TLC). Begin at a lower temperature and gradually increase it until you observe a reasonable reaction rate. Microwave-assisted synthesis can also be an excellent option for achieving rapid heating and potentially improving yields in shorter reaction times.[5]

  • Purity of Starting Materials: Impurities in the starting materials, such as the 4-methoxyphenylhydrazine or the carbonyl partner, can inhibit the reaction or lead to byproducts. Phenylhydrazines, in particular, can be unstable and may degrade during storage.[3][6]

    • Solution: Ensure the purity of your starting materials before beginning the synthesis. Recrystallize or distill the reagents if necessary. It is also advisable to use freshly prepared or recently purchased phenylhydrazine.

  • Two-Step Procedure: A one-pot Fischer indole synthesis can be inefficient if the initial hydrazone formation and the subsequent cyclization have conflicting optimal conditions.

    • Solution: Consider a two-step approach. First, synthesize and isolate the phenylhydrazone intermediate. This allows for its purification and ensures you are starting the critical cyclization step with pure material. You can then optimize the cyclization conditions independently to maximize the yield.[3]

Question 2: I am observing significant byproduct formation in my reaction mixture. How can I identify and minimize these side reactions?

Answer:

The formation of byproducts is a primary contributor to low yields. The electron-rich nature of the methoxy-substituted indole ring makes it susceptible to several side reactions.

Common Side Reactions and Mitigation Strategies:

  • Dimerization: Under acidic conditions, the indole nucleus can act as a nucleophile and attack another protonated indole molecule or a reactive intermediate, leading to the formation of dimeric byproducts.[3]

    • Mitigation: Run the reaction at a higher dilution to decrease the probability of intermolecular reactions.[3] Fine-tuning the acid catalyst and reaction temperature can also help minimize dimerization.

  • Abnormal Substitution Reactions: When using methoxy-substituted phenylhydrazones with hydrochloric acid, the methoxy group can sometimes be displaced by a chloride ion, leading to chlorinated byproducts.[3]

    • Mitigation: If you observe chlorinated impurities in your mass spectrum analysis, switch from HCl to a non-nucleophilic acid catalyst like H₂SO₄, p-toluenesulfonic acid, or a Lewis acid.[3]

  • Competing N-N Bond Cleavage: The key step in the Fischer indole synthesis is a[1][1]-sigmatropic rearrangement. However, electron-donating groups, like the methoxy group, can stabilize an alternative pathway involving heterolytic cleavage of the N-N bond, which leads to side reactions rather than the desired indole.[7][8]

    • Mitigation: This is an inherent mechanistic challenge. Using milder reaction conditions (lower temperature, weaker acid) can sometimes favor the desired rearrangement over the cleavage pathway.[7]

  • Polymerization: Strong acids can cause the indole product to polymerize, forming intractable tars.[1]

    • Mitigation: Use the mildest acid catalyst and the lowest concentration that still effectively promotes the reaction. Ensure the reaction temperature does not overshoot the optimal range.

Troubleshooting Workflow for Byproduct Formation

G start Significant Byproduct Formation Observed ms_analysis Analyze by LC-MS start->ms_analysis chlorinated Chlorinated Byproducts Detected? ms_analysis->chlorinated dimers High MW Peaks (Dimers)? chlorinated->dimers No change_acid Action: Switch to non-nucleophilic acid (H₂SO₄, PPA, Lewis Acid) chlorinated->change_acid Yes complex_mixture Complex Mixture / Tar? dimers->complex_mixture No dilute Action: Reduce concentration (run at higher dilution) dimers->dilute Yes milder_acid Action: Use milder acid or lower concentration complex_mixture->milder_acid Yes end Re-run and Analyze change_acid->end lower_temp Action: Lower reaction temperature dilute->lower_temp lower_temp->end milder_acid->lower_temp G cluster_0 Fischer Indole Synthesis cluster_1 Critical Control Points Start 4-Methoxyphenylhydrazine + Carbonyl Compound Hydrazone Phenylhydrazone Formation Start->Hydrazone Cyclization [3,3]-Sigmatropic Rearrangement & Cyclization Hydrazone->Cyclization Product 5-Methoxy-1H-indol-4-ol Derivative Cyclization->Product Purity Reagent Purity Purity->Start Catalyst Acid Catalyst & Concentration Catalyst->Cyclization Temp Temperature Control Temp->Cyclization Atmosphere Inert Atmosphere Atmosphere->Product

Sources

Troubleshooting

Technical Support Center: Purification of 5-methoxy-1H-indol-4-ol

Welcome to the technical support center for 5-methoxy-1H-indol-4-ol. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of purifying this va...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-methoxy-1H-indol-4-ol. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of purifying this valuable yet challenging indole derivative. My goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to help you overcome common obstacles and achieve high purity.

The unique structure of 5-methoxy-1H-indol-4-ol, featuring an electron-rich aromatic system with both a phenolic hydroxyl group and an indole nitrogen, makes it highly susceptible to degradation. This guide is structured to address these specific challenges head-on, moving from frequently asked questions to in-depth troubleshooting and detailed experimental workflows.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental challenges you will likely face, rooted in the inherent chemical properties of 5-methoxy-1H-indol-4-ol.

Q1: What makes 5-methoxy-1H-indol-4-ol so difficult to purify compared to other indoles?

A: The primary challenge lies in its exceptional electronic and structural properties. The molecule contains a 4-hydroxy group, which makes it a phenol analog. This, combined with the electron-donating nature of the indole ring and the 5-methoxy group, creates a highly electron-rich system. This has two major consequences:

  • Extreme Sensitivity to Oxidation: The 4-hydroxyindole core is readily oxidized to form highly colored quinone-imine type byproducts. This process can be initiated by atmospheric oxygen and is often catalyzed by trace metals or exposure to light.[1][2] The appearance of a dark color in your crude material or during purification is a clear sign of this degradation.

  • Strong Interactions with Stationary Phases: The polar N-H and O-H groups can cause significant tailing and sometimes irreversible adsorption on standard silica gel due to strong hydrogen bonding interactions. The acidic nature of silica gel can also accelerate degradation on the column.[3][4]

Q2: What are the most common impurities I should anticipate in my crude 5-methoxy-1H-indol-4-ol?

A: Impurities can generally be categorized into three classes:

  • Synthesis-Related Impurities: These include unreacted starting materials, reagents, and byproducts from the specific synthetic route employed. For instance, in a Fischer indole synthesis, you might find residual phenylhydrazones or incompletely cyclized intermediates.[5]

  • Isomeric Impurities: Depending on the synthetic precursors, other positional isomers (e.g., 6-methoxy-1H-indol-4-ol) could form and may have very similar polarities, making them difficult to separate chromatographically.

  • Degradation Products: These are the most common and troublesome impurities. They are typically colored, highly polar oligomers or quinone-like species formed via oxidation of the 4-hydroxyindole ring.

Q3: How can I quickly test the stability of my crude product on silica gel before committing to a large-scale column?

A: A simple Thin Layer Chromatography (TLC) stability test is highly recommended. This small-scale test can save a significant amount of time and material.

Protocol: TLC Stability Test

  • Dissolve a small amount of your crude product in a suitable solvent (e.g., ethyl acetate or methanol).

  • Spot the solution onto a silica gel TLC plate.

  • Let the spot sit on the plate, exposed to air and ambient light, for 15-30 minutes.

  • Develop the TLC plate in an appropriate eluent system.

  • Analysis: If you observe a dark or colored streak originating from the baseline spot that does not move, or the appearance of new, more polar spots compared to a freshly spotted lane, your compound is likely degrading on silica gel.[3]

Part 2: Troubleshooting Guide for Common Purification Issues

This section provides direct answers to specific problems you may encounter during purification, with actionable solutions.

Issue 1: My crude product is a dark oil or solid, and the color intensifies upon dissolution.
  • Primary Cause: Rapid atmospheric oxidation. The electron-rich 4-hydroxyindole moiety is highly susceptible to oxidation, leading to colored degradation products.[1]

  • Solutions:

    • Inert Atmosphere: Handle the compound under an inert atmosphere (Nitrogen or Argon) whenever possible, especially during concentration and drying steps.

    • Degassed Solvents: Use solvents that have been degassed by sparging with nitrogen or argon, or by freeze-pump-thaw cycles, to minimize dissolved oxygen.

    • Antioxidant Additives: Consider adding a small amount of an antioxidant like ascorbic acid or sodium bisulfite to your crude material before purification, although this will need to be removed in a subsequent step.

    • Temperature Control: Keep the material cold whenever possible to slow the rate of degradation.

Issue 2: My compound is streaking badly or not moving from the baseline during silica gel column chromatography.
  • Primary Cause: Strong interaction between the polar hydroxyl and indole N-H groups and the acidic silanol groups on the silica surface. This leads to poor elution and can catalyze degradation.[3]

  • Solutions:

    • Mobile Phase Modification: Add a polar, competitive solvent to your eluent to disrupt hydrogen bonding. A small percentage of methanol (1-10%) in dichloromethane or ethyl acetate is often effective.

    • Base Additive: Incorporate a small amount of a volatile base, such as triethylamine (~0.1-1%), into your eluent system. This neutralizes the acidic sites on the silica gel, reducing tailing and preventing acid-catalyzed degradation.[6]

    • Alternative Stationary Phases: If the compound is exceptionally sensitive, consider switching to a less acidic stationary phase like neutral alumina or using reversed-phase (C18) chromatography.[3]

Issue 3: I am losing a significant amount of my compound on the column, and the collected fractions show low yield despite a clean separation on TLC.
  • Primary Cause: Irreversible decomposition on the silica gel column. The extended contact time during column chromatography, compared to the rapid development of a TLC plate, allows for significant degradation.[3]

  • Solutions:

    • Deactivated Silica: Use silica gel that has been pre-treated with a base. A common method is to wash the silica with a solvent containing triethylamine and then re-slurry it in your starting eluent.

    • Rapid Chromatography: Perform the chromatography as quickly as possible. Use a slightly more polar solvent system than what gives ideal separation on TLC to speed up elution. Flash chromatography with positive air pressure is highly recommended over gravity chromatography.

    • Reduced Loading: Do not overload the column. High concentrations of the compound on the silica can sometimes accelerate decomposition. A typical loading for sensitive compounds is 1-2% of the silica gel mass.

Issue 4: The purified compound is an amorphous solid or oil and refuses to crystallize.
  • Primary Cause: The presence of persistent, structurally similar impurities or the compound's intrinsic properties (e.g., multiple hydrogen bond donors/acceptors) can inhibit the formation of a crystal lattice.

  • Solutions:

    • High Purity Requirement: Crystallization often requires >95% purity. You may need to perform a second chromatographic purification step.

    • Solvent System Screening: Experiment with a wide range of solvent systems. A good starting point is a polar solvent in which the compound is soluble (e.g., ethyl acetate, acetone, or methanol) followed by the slow addition of a non-polar anti-solvent (e.g., hexanes, heptane, or toluene).[7]

    • Seeding: If you have ever had a crystalline batch, use a tiny seed crystal to induce crystallization.

    • Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites.

Part 3: Experimental Protocols & Workflows

This section provides detailed, step-by-step procedures for the recommended purification strategies.

Protocol 1: Flash Chromatography on Deactivated Silica Gel

This is the recommended primary purification method for moderately stable batches of 5-methoxy-1H-indol-4-ol.

  • Preparation of Deactivated Silica:

    • In a fume hood, prepare a 5% solution of triethylamine in your chosen starting eluent (e.g., 95:5 Hexane:Ethyl Acetate).

    • Add silica gel to this solution to form a slurry and stir gently for 5-10 minutes.

    • Remove the solvent by filtration on a Büchner funnel. Wash the silica with fresh starting eluent to remove excess triethylamine. Do not let the silica dry completely.

  • Column Packing:

    • Pack the column with the deactivated silica gel as a slurry in the starting eluent (e.g., 98:2 Dichloromethane:Methanol).

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane with a few drops of methanol).

    • Alternatively, for less soluble materials, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.

  • Elution:

    • Begin elution with a low-polarity mobile phase and gradually increase the polarity (gradient elution). A typical gradient might be from 2% to 10% Methanol in Dichloromethane.

    • Collect fractions and monitor by TLC.

  • Work-up:

    • Combine the pure fractions and concentrate in vacuo at low temperature (<30°C).

    • To remove residual triethylamine, co-evaporate with a solvent like dichloromethane or ethyl acetate several times.

Data Summary: Recommended Chromatography Systems
Technique Stationary Phase Typical Mobile Phase System (Gradient) Notes
Normal Phase Silica Gel (Deactivated)Hexane/Ethyl Acetate or Dichloromethane/MethanolAdd 0.1-0.5% triethylamine to the mobile phase to prevent streaking and degradation.[6]
Reversed Phase C18 SilicaWater/Acetonitrile or Water/MethanolCan be excellent for separating polar impurities. May require a pH modifier like formic acid or ammonia for good peak shape.
Workflow & Logic Diagrams

The following diagrams illustrate the decision-making process for purification and the relationship between common problems and their solutions.

Purification_Workflow cluster_start Initial Assessment cluster_main Purification Strategy cluster_end Final Product start Crude 5-methoxy-1H-indol-4-ol tlc_stability Perform TLC Stability Test start->tlc_stability deactivated_silica Flash Chromatography (Deactivated Silica) tlc_stability->deactivated_silica Stable on TLC prep_hplc Preparative HPLC (C18) tlc_stability->prep_hplc Decomposes on TLC crystallization Crystallization deactivated_silica->crystallization prep_hplc->crystallization final_product Pure Compound (>98%) crystallization->final_product

Caption: Purification strategy decision workflow.

Caption: Problem-solution relationship map.

References

  • Nojiri, H., Iwata, H., & Nakajima, M. (1990). High-performance liquid chromatographic determination of 5-hydroxyindoles by post-column fluorescence derivatization. Journal of Chromatography B: Biomedical Sciences and Applications, 525(2), 379-387. [Link]

  • University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Link]

  • Reddit r/Chempros. (2021). Problems with Fischer indole synthesis. [Link]

  • Kim, J. H., et al. (2018). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Processes, 6(10), 193. [Link]

Sources

Optimization

improving the stability and solubility of 5-methoxy-1H-indol-4-ol

Welcome to the technical support center for 5-methoxy-1H-indol-4-ol. This guide is designed for researchers, medicinal chemists, and formulation scientists to navigate the common challenges associated with the handling,...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-methoxy-1H-indol-4-ol. This guide is designed for researchers, medicinal chemists, and formulation scientists to navigate the common challenges associated with the handling, solubilization, and stabilization of this compound. Our goal is to provide you with the foundational knowledge and practical, field-proven protocols to ensure the integrity and success of your experiments.

Section 1: Understanding the Core Challenges

5-Methoxy-1H-indol-4-ol is a molecule of significant interest, but its chemical architecture presents inherent challenges. The structure combines an electron-rich indole nucleus with a phenolic hydroxyl group. This combination makes the molecule highly susceptible to oxidative degradation, while the hydrogen-bonding capabilities and aromatic system contribute to its poor aqueous solubility. This guide provides direct answers and troubleshooting strategies for these two primary experimental hurdles.

Section 2: Troubleshooting Compound Stability

The stability of 5-methoxy-1H-indol-4-ol is a critical parameter for obtaining reliable and reproducible experimental data. Degradation can lead to loss of potency, altered biological activity, and the appearance of confounding artifacts in analytical readouts.

Frequently Asked Questions (Stability)

Q1: My solution of 5-methoxy-1H-indol-4-ol is changing color (e.g., turning yellow or brown). What is happening?

A color change is a primary visual indicator of compound degradation. This is most commonly due to oxidation.[1] Both the phenolic hydroxyl group and the electron-rich indole ring are susceptible to oxidation by atmospheric oxygen, trace metal ions, or light exposure.[2] This process can lead to the formation of highly conjugated quinone-like species or polymerized products, which are often colored.

Q2: I'm observing a rapid loss of my compound in solution and inconsistent results in my bioassays. How can I prevent this?

Loss of potency is a direct consequence of degradation.[1] To mitigate this, you must control the key factors that promote oxidative degradation: oxygen, light, and pH.

  • Oxygen Exclusion: Prepare solutions using degassed solvents (e.g., by sparging with nitrogen or argon gas). Store stock solutions and working solutions under an inert atmosphere.

  • Light Protection: Store both the solid compound and its solutions in amber vials to protect against photolytic degradation.[3]

  • Antioxidant Addition: For aqueous buffers, consider adding a small amount of a compatible antioxidant. Phenolic compounds themselves are antioxidants, but they can be sacrificial. Adding a more readily oxidizable agent can protect your primary compound.[4][5]

  • pH Control: The stability of indole derivatives can be pH-dependent.[6][7] It is crucial to determine the optimal pH range for stability through systematic studies.

Q3: What are the likely degradation pathways for 5-methoxy-1H-indol-4-ol?

The primary degradation pathway is oxidation. The indole ring is susceptible to oxidation, particularly at the electron-rich C2 and C3 positions, which can lead to the formation of oxindole derivatives.[3] The phenolic hydroxyl group can be oxidized to a phenoxyl radical, which can then lead to the formation of quinones or engage in polymerization reactions.

cluster_main Predicted Oxidative Degradation of 5-Methoxy-1H-indol-4-ol cluster_pathways cluster_products parent 5-Methoxy-1H-indol-4-ol phenoxyl Phenoxyl Radical Intermediate parent->phenoxyl O₂, light, metal ions oxindole Oxidized Indole Species (e.g., Oxindole) parent->oxindole O₂, light, metal ions quinone Quinone-like Products phenoxyl->quinone polymer Polymerized Products phenoxyl->polymer

Caption: Predicted oxidative degradation pathways for 5-methoxy-1H-indol-4-ol.

Protocol: Preparation and Storage of a Stabilized Stock Solution

This protocol outlines the best practices for preparing a stock solution with enhanced stability.

  • Preparation:

    • Weigh the solid 5-methoxy-1H-indol-4-ol in a tared amber glass vial.

    • Use a high-purity, anhydrous, and degassed solvent. Dimethyl sulfoxide (DMSO) is often a good choice for initial stock solutions due to its excellent solvating power and aprotic nature.

    • Before adding the solvent, briefly flush the vial containing the solid with an inert gas (argon or nitrogen).

    • Add the degassed solvent to the desired concentration (e.g., 10 mM).

    • Cap the vial tightly under the inert gas atmosphere.

    • Ensure complete dissolution using gentle vortexing or sonication in a water bath.

  • Storage:

    • Store the stock solution at -20°C or -80°C.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Exposure to atmospheric oxygen each time a vial is opened can accelerate degradation.

    • Always protect vials from light.

Storage Condition Solid Compound Stock Solution (in DMSO) Aqueous Working Solution
Temperature 2-8°C or -20°C-20°C or -80°CPrepare fresh; use immediately
Atmosphere Inert gas (Argon/Nitrogen)Inert gas (Argon/Nitrogen)Prepare with degassed buffer
Light Protect from light (Amber vial)Protect from light (Amber vial)Protect from light
Duration Long-termMonths to a year (verify)Hours (verify stability)

Section 3: Enhancing Compound Solubility

Poor solubility is a major obstacle in drug development, affecting everything from in vitro assays to in vivo bioavailability. Due to its phenolic and indole moieties, 5-methoxy-1H-indol-4-ol is predicted to have low solubility in aqueous media.

Frequently Asked Questions (Solubility)

Q1: My compound is not dissolving in my aqueous assay buffer. What should I do first?

The first and simplest strategy is to adjust the pH of your buffer. The phenolic hydroxyl group on 5-methoxy-1H-indol-4-ol is weakly acidic. By raising the pH of the buffer above the compound's pKa, you deprotonate the hydroxyl group, forming a more polar (and thus more water-soluble) phenolate anion. It has been demonstrated that the solubility of phenolic compounds increases in alkaline conditions.[8]

Q2: Adjusting the pH is not an option for my experiment. What other simple methods can I try?

The use of co-solvents is a common and effective technique. A small percentage of a water-miscible organic solvent can significantly improve the solubility of hydrophobic compounds.[9]

  • Common Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, methanol, or polyethylene glycol (PEG).

  • Consideration: Always run a vehicle control in your experiments to ensure the co-solvent itself does not affect the biological system. Typically, the final concentration of a co-solvent like DMSO should be kept low (e.g., <0.5% v/v).

Q3: I need to develop a more advanced formulation for in vivo studies. What are my options?

For more significant solubility challenges, especially in formulation development, several advanced techniques can be employed.

  • Complexation: This method involves encapsulating the drug molecule within a larger host molecule, which has a hydrophobic interior and a hydrophilic exterior.[10] Cyclodextrins are widely used for this purpose, effectively shielding the poorly soluble drug from the aqueous environment and increasing its apparent solubility.[11][12]

  • Use of Excipients: Various pharmaceutical excipients can enhance solubility. These can include surfactants that form micelles to solubilize the drug or polymers that create amorphous solid dispersions.[13][14][15]

  • Prodrug Approach: A prodrug is a chemically modified, inactive version of a drug that, after administration, is converted into the active parent drug.[16] By adding a highly soluble promoiety (e.g., a phosphate ester) to the parent molecule, you can dramatically improve aqueous solubility.[17][18] This is a powerful but more resource-intensive strategy often used in later-stage drug development.[19][20]

Protocol: Screening for Optimal pH for Aqueous Solubility

This protocol provides a straightforward method to determine the effect of pH on the solubility of your compound.

  • Prepare Buffers: Prepare a series of buffers across a relevant pH range (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0, 9.0).

  • Add Compound: Add an excess amount of solid 5-methoxy-1H-indol-4-ol to a small, fixed volume of each buffer in separate vials. Ensure the amount added is enough to result in a saturated solution with visible solid remaining.

  • Equilibrate: Tightly cap the vials and shake or rotate them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure the solution reaches equilibrium.

  • Separate Solid: Centrifuge the vials at high speed to pellet the undissolved solid.

  • Quantify: Carefully remove an aliquot of the supernatant from each vial. Dilute the supernatant with a suitable solvent (e.g., methanol or acetonitrile) and quantify the concentration of the dissolved compound using a calibrated HPLC-UV method.

  • Analyze: Plot the measured solubility (e.g., in µg/mL) against the buffer pH to identify the pH range that provides the required solubility.

cluster_workflow Troubleshooting Poor Aqueous Solubility start Compound precipitates in aqueous buffer ph_check Is pH adjustment permissible for the assay? start->ph_check adjust_ph Adjust buffer pH (typically increase for phenols) ph_check->adjust_ph Yes cosolvent_check Is a co-solvent (e.g., <0.5% DMSO) permissible? ph_check->cosolvent_check No end_solved Solubility Issue Resolved adjust_ph->end_solved add_cosolvent Add minimal % of a water-miscible co-solvent cosolvent_check->add_cosolvent Yes advanced_check Is this for an advanced formulation (e.g., in vivo)? cosolvent_check->advanced_check No add_cosolvent->end_solved complexation Explore complexation (e.g., with cyclodextrins) advanced_check->complexation Yes advanced_check->end_solved No prodrug Consider a prodrug strategy complexation->prodrug If needed

Caption: Decision workflow for improving the aqueous solubility of 5-methoxy-1H-indol-4-ol.

Section 4: Safety and Handling

Proper safety precautions are paramount when handling any chemical compound.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile).[21][22]

  • Handling: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[23] Avoid contact with skin and eyes.[21]

  • Disposal: Dispose of the chemical and its containers in accordance with local, state, and federal regulations.

This technical guide provides a starting point for addressing the common stability and solubility issues encountered with 5-methoxy-1H-indol-4-ol. Systematic evaluation using the principles and protocols outlined here will enable you to generate reliable data and advance your research with confidence.

References

  • Brewster, M. E., & Loftsson, T. (2007). Drug solubilization by complexation. PubMed. [Link]

  • Drug Development & Delivery. (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery. [Link]

  • Pawar, P., et al. (2024). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. IJPPR. [Link]

  • DiFranco, N., & Glassco, J. (2022). Novel excipients for solubility enhancement. European Pharmaceutical Review. [Link]

  • Kumar, R., & Singh, P. (2022). Review on Inclusion Complexation: A Technique to Enhance the Solubility of Poorly Water Soluble Drug. International Journal of Research in Pharmacy and Allied Science. [Link]

  • American Pharmaceutical Review. (n.d.). Solubility Enhancement Excipients. American Pharmaceutical Review. [Link]

  • Das, N., et al. (2020). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PubMed Central. [Link]

  • Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement. Gattefossé. [Link]

  • Kumar, A., et al. (2024). Complexation and Solubility Enhancement of BCS Class II Drug using Cyclodextrins. ResearchGate. [Link]

  • Doshisha University. (2022). Improving water solubility of polyphenols by adding amino acids. EurekAlert!. [Link]

  • Zappaterra, F., & Giovannini, P. P. (Eds.). (n.d.). Prodrug Strategies for Enhancing Drug Stability and Pharmacokinetics. MDPI. [Link]

  • Karami, N., & Moghadam, M. T. (2022). IMPROVING THE METHODS OF SOLUBILITY AND DRUG DESIGN IN A PRODRUG. Journal of Advanced Pharmacy. [Link]

  • Fox, J. L., et al. (1998). Solubility enhancement of phenol and phenol derivatives in perfluorooctyl bromide. Journal of Pharmaceutical Sciences. [Link]

  • Al-Ghamdi, S., & Loftsson, T. (2023). Drug complexes: Perspective from Academic Research and Pharmaceutical Market. PMC. [Link]

  • da Silva, A. D., et al. (Eds.). (n.d.). Prodrug Approach as a Strategy to Enhance Drug Permeability. MDPI. [Link]

  • Han, T. H., et al. (2011). Environmental factors affecting indole production in Escherichia coli. PubMed. [Link]

  • Lee, J. H., & Lee, J. (2010). Indole as an intercellular signal in microbial communities. FEMS Microbiology Reviews. [Link]

  • da Silva, A. D., & de Oliveira, R. B. (2019). Is prodrug design an approach to increase water solubility? PubMed. [Link]

  • Han, T. H., et al. (2011). Environmental Factors Affecting Indole Production in Escherichia coli. PMC. [Link]

  • Stobaugh, J. F., et al. (1983). Factors Affecting the Stability of Fluorescent Isoindoles Derived From Reaction of O-Phthalaldehyde and Hydroxyalkylthiols With Primary Amines. PubMed. [Link]

  • Han, T. H., et al. (2011). Environmental Factors Affecting Indole Production in Escherichia coli. ResearchGate. [Link]

  • Wagdy, S. M., & Taha, F. S. (2012). Effect of pH on the solubility of phenolic compounds. ResearchGate. [Link]

  • Gebrechristos, S., & Gebrehiwot, M. (2023). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. JScholar Publisher. [Link]

  • Kumar, N., & Goel, N. (2019). Phenolic acids: Natural versatile molecules with promising therapeutic applications. NIH. [Link]

  • Annisa, A. N., et al. (2022). Current Techniques of Water Solubility Improvement for Antioxidant Compounds and Their Correlation with Its Activity: Molecular Pharmaceutics. PubMed Central. [Link]

  • Pérez-Vásquez, A., et al. (2024). Optimization of Solvent Extraction Method for Stilbenoid and Phenanthrene Compounds in Orchidaceae Species. MDPI. [Link]

  • Gebrechristos, S., & Gebrehiwot, M. (2023). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. J Adv Agron Crop Sci. [Link]

  • K. S., S., et al. (2010). Reactivity of phenolic compounds towards free radicals under in vitro conditions. PMC. [Link]

  • Adwas, A. A., et al. (2022). Polyphenols as Antioxidant/Pro-Oxidant Compounds and Donors of Reducing Species: Relationship with Human Antioxidant Metabolism. MDPI. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Side Reactions in Methoxyindole Synthesis

<_ _> Welcome to the Technical Support Center for Methoxyindole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common side reactions enc...

Author: BenchChem Technical Support Team. Date: January 2026

<_ _>

Welcome to the Technical Support Center for Methoxyindole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common side reactions encountered during the preparation of methoxyindoles. The inherent reactivity of the indole nucleus, combined with the electronic effects of the methoxy substituent, can lead to a variety of undesired pathways. This resource provides in-depth, question-and-answer-based troubleshooting guides, detailed experimental protocols, and mechanistic insights to help you optimize your synthetic routes and achieve higher yields and purity.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during the synthesis of methoxyindoles, categorized by the synthetic method.

Fischer Indole Synthesis

The Fischer indole synthesis is a robust and widely used method, but it is often plagued by side reactions, especially with electron-rich systems like methoxy-substituted phenylhydrazines.[1]

Question 1: My Fischer indole synthesis of a methoxyindole is producing a dark, tarry substance with very low yield. What's happening and how can I fix it?

Answer: This is a classic issue of product/starting material degradation under harsh acidic conditions or excessive heat.[2] Indoles, particularly those with electron-donating groups like a methoxy substituent, are susceptible to polymerization and decomposition in strong acid.[3]

Troubleshooting Steps:

  • Optimize the Acid Catalyst: The choice and concentration of the acid are critical.[4] A catalyst that is too strong can cause decomposition, while one that is too weak will not facilitate the reaction efficiently.[5]

    • Actionable Advice: Instead of strong mineral acids like H₂SO₄ or HCl, consider using milder catalysts such as polyphosphoric acid (PPA), p-toluenesulfonic acid (p-TsOH), or Lewis acids like ZnCl₂ or BF₃·OEt₂.[2][6] Experiment with a range of catalysts to find the optimal balance for your specific substrate.

  • Control Reaction Temperature: High temperatures accelerate the desired reaction but also significantly increase the rate of decomposition and tar formation.[5]

    • Actionable Advice: Begin your reaction at a lower temperature and gradually increase it, monitoring the progress by Thin Layer Chromatography (TLC). The goal is to find the minimum temperature required for a reasonable reaction rate. Microwave-assisted synthesis can sometimes offer better control and shorter reaction times, potentially reducing degradation.[5]

  • Consider a Two-Step Procedure: Some methoxyphenylhydrazones are unstable and can decompose before cyclization.[5]

    • Actionable Advice: Instead of a one-pot synthesis, pre-form and isolate the phenylhydrazone intermediate. This allows for purification of the hydrazone and independent optimization of the cyclization step under milder conditions.[3]

Question 2: I'm observing the formation of an unexpected regioisomer in my Fischer synthesis. How can I control the regioselectivity?

Answer: Regioselectivity in the Fischer indole synthesis is a known challenge, governed by both steric and electronic factors during the key[3][3]-sigmatropic rearrangement step.[7][8] For a methoxy-substituted phenylhydrazine, the electronic directing effect of the methoxy group is a primary determinant, but other factors can lead to isomeric products.[2]

Troubleshooting Steps:

  • Catalyst Choice: The acidity of the medium can significantly influence the regiochemical outcome.[7]

    • Actionable Advice: Experiment with different acid catalysts. For instance, the use of Eaton's reagent (P₂O₅/MeSO₃H) has been shown to provide unprecedented regiocontrol in certain cases.[7]

  • Substituent Effects on the Carbonyl Partner: The substituents on the ketone or aldehyde can sterically or electronically favor one cyclization pathway over another.

    • Actionable Advice: If you are using an unsymmetrical ketone and observing poor regioselectivity, consider if an alternative ketone with different steric bulk could direct the cyclization more effectively. Computational studies have shown that electron-withdrawing groups on the carbonyl component can disfavor certain rearrangement pathways.[8]

  • Purity of Starting Materials: Ensure the high purity of your methoxyphenylhydrazine and carbonyl compound, as impurities can sometimes catalyze alternative reaction pathways.[3]

Question 3: My reaction with a 2-methoxyphenylhydrazone is yielding a halogenated indole instead of the expected 7-methoxyindole. Why is this happening?

Answer: This is a known "abnormal" Fischer indole synthesis pathway. The ortho-methoxy group is prone to nucleophilic displacement by halides (e.g., chloride from HCl) during the reaction.[9] The reaction proceeds through a dienone-imine intermediate where the methoxy group becomes a good leaving group.

Troubleshooting Steps:

  • Avoid Halide-Containing Acids: The most direct solution is to avoid acids that introduce nucleophilic anions.

    • Actionable Advice: Use non-halogenated Brønsted acids like p-TsOH or H₂SO₄, or Lewis acids like BF₃·OEt₂. Polyphosphoric acid (PPA) is often an excellent choice in these situations.[9]

Question 4: The reaction seems to stop at the hydrazone stage or I get byproducts from N-N bond cleavage. What is the cause?

Answer: Failure to cyclize can be due to an unstable hydrazone or a competing N-N bond cleavage reaction.[5] Strong electron-donating groups on the carbonyl component can stabilize an intermediate iminylcarbocation, favoring this cleavage pathway over the desired[3][3]-sigmatropic rearrangement.[10][11]

Troubleshooting Steps:

  • Generate Hydrazone In Situ: To circumvent the instability of the hydrazone, perform a one-pot synthesis where the hydrazone is generated and cyclized without isolation.[5]

  • Milder Conditions: Use milder reaction conditions (lower temperature, weaker acid) to disfavor the high-energy N-N bond cleavage pathway.[5]

  • Re-evaluate Substrate: If the carbonyl substrate is excessively electron-rich, it may be inherently unsuitable for the Fischer synthesis. In such cases, an alternative synthetic route to the target methoxyindole should be considered.[10][11]

Bischler-Möhlau Indole Synthesis

This classical method involves the reaction of an α-haloketone with an excess of an aniline derivative.[12] While useful, it can suffer from harsh conditions and the formation of multiple products.[13]

Question 5: My Bischler-Möhlau synthesis with p-anisidine is giving me a complex mixture of products and a low yield of the desired methoxyindole. How can I improve this?

Answer: The Bischler-Möhlau synthesis is mechanistically complex and can proceed through several pathways, leading to different regioisomers and byproducts.[13] The harsh conditions often required can also lead to degradation.

Troubleshooting Steps:

  • Temperature and Reaction Time: Careful optimization of temperature is crucial.

    • Actionable Advice: Start with lower temperatures and monitor the reaction closely by TLC. Microwave-assisted synthesis has been employed to improve yields and reduce reaction times under more controlled conditions.[14]

  • Stoichiometry of Aniline: The reaction typically requires a large excess of the aniline component to act as both reactant and solvent/acid scavenger.

    • Actionable Advice: Ensure you are using a sufficient excess of the methoxyaniline (p-anisidine). Varying the excess (e.g., from 3 to 10 equivalents) may impact the product distribution.

  • Alternative Catalysis: Modern modifications can offer milder reaction conditions.

    • Actionable Advice: Explore modified Bischler conditions, such as those employing Lewis acids or microwave-assisted, solvent-free protocols, which can improve selectivity and yield.[14]

Modern Synthetic Methods (e.g., Palladium-Catalyzed Cross-Coupling)

Modern methods like the Larock, Buchwald-Hartwig, and Suzuki reactions offer milder and often more versatile routes to methoxyindoles. However, they come with their own set of potential side reactions.

Question 6: In my Larock indole synthesis using a methoxy-substituted o-iodoaniline, I'm getting significant amounts of homocoupled alkyne and reduced aniline byproducts. What's wrong?

Answer: These side products suggest issues with the catalytic cycle. Homocoupling of the alkyne can occur, and reduction of the o-iodoaniline points to inefficient oxidative addition or premature reductive elimination pathways.

Troubleshooting Steps:

  • Ligand and Catalyst Choice: The palladium catalyst and its ligands are paramount for success.

    • Actionable Advice: Ensure your palladium source (e.g., Pd(OAc)₂) is active. The choice of base is also critical; carbonates are common, but others can be explored.[15] The addition of a chloride source like LiCl can be crucial for the reaction's success, but an excess can retard the reaction.[15][16]

  • Control of Reaction Conditions: The reaction is sensitive to stoichiometry and additives.

    • Actionable Advice: Carefully control the stoichiometry of the alkyne (typically 2-5 equivalents are used).[15] Ensure anaerobic conditions, as oxygen can deactivate the Pd(0) catalyst.

  • Regioselectivity: With unsymmetrical alkynes, regioselectivity can be an issue. The reaction generally places the sterically larger alkyne substituent at the C2 position of the indole.[17] If you are observing the wrong isomer, re-evaluating the steric and electronic properties of your alkyne is necessary.[15]

Question 7: My Buchwald-Hartwig N-arylation to form a methoxy-N-arylindole is sluggish and gives low conversion. How can I optimize it?

Answer: The Buchwald-Hartwig amination is highly dependent on the specific combination of palladium precursor, phosphine ligand, and base.[18][19] A suboptimal combination for your specific substrates (the methoxyindole and aryl halide) is the most likely cause.

Troubleshooting Steps:

  • Ligand Screening: This is the most critical variable.

    • Actionable Advice: Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, tBuXPhos, RuPhos).[19] The optimal ligand is highly substrate-dependent.

  • Base Optimization: The base plays a key role in the catalytic cycle.

    • Actionable Advice: Common bases include NaOtBu, K₂CO₃, and Cs₂CO₃. The strength and solubility of the base can dramatically affect the reaction rate and yield. Perform a small-scale screen of different bases.

  • Solvent Choice: The reaction is very sensitive to the solvent.[19]

    • Actionable Advice: While toluene and dioxane are common, other solvents might be more effective. Recent studies have even shown that additives like lipids can improve yields.[19] Ensure you are using a dry, anhydrous solvent under an inert atmosphere.

Question 8: I am attempting to perform a reaction on a pre-existing methoxyindole, but I am observing demethylation of the methoxy group. How can I prevent this?

Answer: The methoxy group on an indole ring can be susceptible to cleavage under certain conditions, particularly with strong acids or specific reagents. This O-demethylation can be a significant side reaction.[20][21]

Troubleshooting Steps:

  • Avoid Harsh Acidic Conditions: Strong Brønsted or Lewis acids can promote demethylation.

    • Actionable Advice: If your desired transformation requires acidic conditions, screen for the mildest possible acid that will effect the reaction. In some cases, using a protecting group on the indole nitrogen can modulate the electron density of the ring system and reduce the lability of the methoxy group.

  • Reagent Choice: Certain nucleophilic reagents in combination with acids can facilitate demethylation.[20]

    • Actionable Advice: Be mindful of reagents like strong nucleophiles in the presence of a hard acid. If demethylation is observed, consider alternative reagents for your desired transformation that operate under neutral or basic conditions.

Part 2: Visualization & Experimental Protocols

Visualizing Key Synthetic Pathways and Problems

Understanding the flow of a reaction and potential deviation points is crucial for effective troubleshooting.

Fischer_Indole_Synthesis Start Methoxyphenylhydrazine + Ketone/Aldehyde Hydrazone Phenylhydrazone Intermediate Start->Hydrazone H+ Enehydrazine Ene-hydrazine (Tautomer) Hydrazone->Enehydrazine Tautomerization Degradation Degradation / Tar (Harsh Acid/Heat) Hydrazone->Degradation Rearrangement [3,3]-Sigmatropic Rearrangement Enehydrazine->Rearrangement NN_Cleavage N-N Bond Cleavage (e--rich Carbonyl) Enehydrazine->NN_Cleavage Diimine Di-imine Intermediate Rearrangement->Diimine Isomer Isomeric Indole (Poor Regiocontrol) Rearrangement->Isomer Cyclization Cyclization & NH3 Elimination Diimine->Cyclization Product Methoxyindole (Desired Product) Cyclization->Product

Caption: Key steps and common failure points in the Fischer Indole Synthesis.

Troubleshooting_Fischer Problem Low Yield / Tar Formation in Methoxyindole Synthesis Cause1 Possible Cause: Harsh Acidic Conditions Problem->Cause1 Cause2 Possible Cause: Excessive Temperature Problem->Cause2 Cause3 Possible Cause: Unstable Hydrazone Problem->Cause3 Solution1a Action: Switch to Milder Acid (PPA, p-TsOH, ZnCl₂) Cause1->Solution1a Solution1b Action: Optimize Acid Concentration Cause1->Solution1b Solution2a Action: Lower Initial Temp & Monitor by TLC Cause2->Solution2a Solution2b Action: Consider Microwave Synthesis for Control Cause2->Solution2b Solution3 Action: Use a One-Pot, In-Situ Hydrazone Formation Cause3->Solution3

Caption: Decision tree for troubleshooting low yields in Fischer synthesis.

Experimental Protocols

This protocol provides a robust method for synthesizing a methoxyindole using a milder acid catalyst to minimize degradation.

Materials:

  • p-Methoxyphenylhydrazine hydrochloride

  • Acetone

  • Polyphosphoric Acid (PPA)

  • Toluene

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Hydrazone Formation (Optional but Recommended):

    • In a round-bottom flask, dissolve p-methoxyphenylhydrazine hydrochloride (1.0 eq) in ethanol.

    • Add acetone (1.1 eq) and a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting hydrazine is consumed.

    • Remove the solvent under reduced pressure. The resulting hydrazone can be used directly or purified by recrystallization.

  • Cyclization:

    • To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add polyphosphoric acid (PPA) (approx. 10 times the weight of the hydrazone).

    • Heat the PPA to 80-90 °C with stirring.

    • Slowly add the p-methoxyphenylhydrazone of acetone (1.0 eq) to the hot PPA in portions. An exotherm may be observed.

    • After the addition is complete, stir the reaction mixture at 90-100 °C for 30-60 minutes. Monitor the progress of the reaction by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent).

  • Work-up and Purification:

    • Allow the reaction mixture to cool to approximately 60 °C.

    • Carefully pour the viscous mixture onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution by slowly adding a saturated solution of NaHCO₃ until the pH is ~7-8.

    • Extract the aqueous slurry with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).[2]

This protocol outlines a general starting point for the palladium-catalyzed N-arylation of a methoxyindole. Note: The optimal ligand, base, and temperature are highly substrate-dependent and require screening.

Materials:

  • 5-Methoxyindole

  • Aryl Bromide (or Iodide/Triflate)

  • Palladium precursor (e.g., Pd₂(dba)₃)

  • Buchwald Ligand (e.g., XPhos)

  • Base (e.g., NaOtBu or K₂CO₃)

  • Anhydrous Toluene (or Dioxane)

  • Anhydrous conditions and inert atmosphere (Nitrogen or Argon) are essential.

Procedure:

  • Reaction Setup:

    • To an oven-dried Schlenk tube or reaction vial, add 5-methoxyindole (1.2 eq), the aryl bromide (1.0 eq), and the base (1.4 eq).

    • In a separate vial, prepare the catalyst solution by dissolving the palladium precursor (e.g., 2 mol % Pd₂(dba)₃) and the phosphine ligand (e.g., 4 mol % XPhos) in a small amount of the reaction solvent.

    • Evacuate and backfill the Schlenk tube with an inert gas (e.g., Argon) three times.

  • Reaction Execution:

    • Add the anhydrous solvent (e.g., Toluene) to the Schlenk tube containing the solids.

    • Add the pre-mixed catalyst solution via syringe.

    • Seal the vessel and place it in a preheated oil bath at the desired temperature (typically 80-110 °C).

    • Stir the reaction for 12-24 hours, monitoring its progress by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Part 3: Comparative Data Summary

The choice of synthetic route can significantly impact the outcome. The following table summarizes common challenges and recommended approaches for different methods.

Synthetic MethodCommon Side ReactionsKey Troubleshooting ParametersRecommended For
Fischer Indole Tar formation, regioisomerism, N-N bond cleavage, demethylation, nucleophilic displacement.[2][7][9][10]Acid choice (PPA, p-TsOH), temperature control, in-situ hydrazone formation.[3][5]Robust, large-scale synthesis where starting materials are readily available.
Bischler-Möhlau Low yields, complex product mixtures, poor regioselectivity.[12][13]Temperature control, stoichiometry of aniline, microwave assistance.[14]Synthesis of specific 2-arylindoles when other methods fail.
Larock Annulation Homocoupling of alkyne, reduction of aniline, poor regioselectivity with some alkynes.[15][16]Ligand/catalyst system, base, chloride additive concentration.[15][17]Convergent synthesis of highly substituted 2,3-dialkyl/diarylindoles.
Buchwald-Hartwig Low conversion, catalyst deactivation, competitive C-arylation.[18][22]Ligand screening, base choice, anhydrous/anaerobic conditions.[19]N-arylation of pre-formed indole cores.

References

  • BenchChem. (n.d.). Common side reactions in Fischer indole synthesis and how to avoid them.
  • BenchChem. (n.d.). Technical Support Center: 5-Methoxyindole Synthesis.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 5-Methoxyindoles.
  • Gribble, G. W. (2019). Bischler Indole Synthesis. ResearchGate. Retrieved from [Link]

  • Douglas, C. J., & Merbouh, N. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society, 133(13), 4722–4725.
  • Menéndez, J. C., et al. (n.d.). Microwave-assisted, solvent-free, one-pot Bischler indole synthesis. Synlett.
  • Douglas, C. J., et al. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society, 133(23), 8878-8889.
  • Zhao, D., Hughes, D. L., & Bender, D. R. (1991). Regioselective Fischer Indole Route to 3-Unsubstituted Indoles. The Journal of Organic Chemistry, 56(9), 3001–3006.
  • Dean, A., Cope, C., et al. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham.
  • Various Authors. (n.d.). Fischer Indole Synthesis. Cambridge University Press.
  • BenchChem. (n.d.). Troubleshooting common issues in Fischer indole synthesis from hydrazones.
  • Larock, R. C., Yum, E. K., & Refvik, M. D. (1998). Synthesis of 2,3-Disubstituted Indoles via Palladium-Catalyzed Annulation of Internal Alkynes. The Journal of Organic Chemistry, 63(22), 7652–7662.
  • BenchChem. (n.d.). Troubleshooting common issues in Fischer indole synthesis from hydrazones.
  • BenchChem. (n.d.). Technical Support Center: Fischer Indole Synthesis of Methoxyphenylhydrazones.
  • Wikipedia. (n.d.). Bischler–Möhlau indole synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

  • Huffman, J. L., et al. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. Organic Process Research & Development, 21(6), 854-861.
  • Kégl, T., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics, 40(21), 3658-3667.
  • Caubère, C., et al. (1994). Selective Demethylation and Demethoxythioalkylation of 5-Methoxyindoles.
  • Leone, R. M., & Silman, R. E. (1985). An investigation of demethylation in the metabolism of methoxytryptamine and methoxytryptophol. Journal of Pineal Research, 2(1), 87-94.
  • Douglas, C. J., et al. (2011). Why Do Some Fischer Indolizations Fail? PMC - NIH. Retrieved from [Link]

  • Larock, R. C. (n.d.). Larock indole synthesis. Wikipedia. Retrieved from [Link]

  • Vara, Y. M., et al. (2014). Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. Journal of Organic Chemistry, 79(14), 6513-6523.
  • Larock, R. C. (n.d.). Larock Reaction in the Synthesis of Heterocyclic Compounds. Synfacts.
  • D'Souza, D. M., & Müller, T. J. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108.
  • Chinchilla, R., & Nájera, C. (2014). Recent advances in the Larock indole synthesis. Chemical Reviews, 114(3), 1783-1826.
  • Daugulis, O., et al. (2005). Direct Palladium-Catalyzed C-2 and C-3 Arylation of Indoles: A Mechanistic Rationale for Regioselectivity. Journal of the American Chemical Society, 127(38), 13164-13165.

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 5-Methoxy-1H-indol-4-ol for Preclinical Studies

Introduction Welcome to the technical support center for the scale-up synthesis of 5-methoxy-1H-indol-4-ol. This guide is designed for researchers, process chemists, and drug development professionals who are transitioni...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the scale-up synthesis of 5-methoxy-1H-indol-4-ol. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning from bench-scale synthesis to producing preclinical quantities of this key intermediate. The 4-hydroxyindole scaffold is a privileged structure in medicinal chemistry, and its successful scale-up is often a critical bottleneck.

The synthesis of 4-substituted indoles, particularly 4-hydroxyindoles, presents unique challenges due to the inherent electronic properties of the indole nucleus, where the C4 position exhibits lower nucleophilicity compared to other positions[1]. Consequently, scalable syntheses often rely on constructing the indole ring from appropriately functionalized aromatic precursors rather than late-stage functionalization. This document provides a recommended scalable synthetic route, detailed experimental protocols, and a comprehensive troubleshooting guide to navigate the common pitfalls encountered during process scale-up.

Recommended Synthetic Strategy: A Multi-Step Approach from a Tetrahydroindolone Intermediate

For preclinical scale-up, a robust and reproducible synthetic route with readily available starting materials, manageable reaction conditions, and non-chromatographic purification methods is paramount. We recommend a strategy adapted from established industrial methods for producing 4-hydroxyindoles, which involves the formation and subsequent aromatization of a tetrahydroindolone intermediate[2]. This approach offers superior control and scalability compared to methods that may work at the gram scale but are problematic in larger reactors.

The proposed workflow begins with a substituted cyclohexanedione, proceeds through N-protection and halogenation, followed by an elimination-aromatization sequence, and concludes with deprotection to yield the target molecule.

Synthetic_Pathway A 1,5,6,7-Tetrahydro-4H-indol-4-one B N-Protected Tetrahydroindolone (I) A->B N-Protection (e.g., AcCl, NaH) C α-Halogenated Ketone (II) B->C α-Halogenation (e.g., NBS, Br₂) D N-Protected 5-Methoxy-1H-indol-4-ol (III) C->D Elimination/Aromatization (Base, e.g., DBU) E 5-Methoxy-1H-indol-4-ol (Target) D->E Deprotection (e.g., NaOH/H₂O)

Caption: Proposed scalable synthetic pathway.

Detailed Experimental Protocols

The following protocols are designed as a starting point and should be optimized for your specific equipment and scale.

Protocol 1: Synthesis of N-Acetyl-1,5,6,7-tetrahydro-4H-indol-4-one (I)

This step protects the indole nitrogen, which is crucial for controlling reactivity in subsequent steps.

Materials:

  • 1,5,6,7-Tetrahydro-4H-indol-4-one

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Acetyl Chloride (AcCl)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Charge a suitable jacketed reactor with anhydrous DMF and NaH (1.1 eq) under an inert nitrogen atmosphere.

  • Cool the suspension to 0°C using a chiller.

  • Slowly add a solution of 1,5,6,7-tetrahydro-4H-indol-4-one (1.0 eq) in anhydrous DMF, maintaining the internal temperature below 5°C.

  • Stir the mixture at 0°C for 1 hour.

  • Add acetyl chloride (1.1 eq) dropwise, again ensuring the temperature does not exceed 5°C.

  • Allow the reaction to warm to room temperature and stir for 3-4 hours until TLC/HPLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by slowly adding it to a separate vessel containing ice water.

  • Extract the aqueous mixture with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can often be used directly in the next step after purity assessment[2].

Protocol 2: Aromatization to N-Acetyl-5-methoxy-1H-indol-4-ol (III)

This sequence combines halogenation and elimination to create the aromatic hydroxyindole core.

Materials:

  • N-Acetyl-1,5,6,7-tetrahydro-4H-indol-4-one (I)

  • N-Bromosuccinimide (NBS) or Bromine (Br₂)

  • 1,8-Diazabicycloundec-7-ene (DBU)

  • Toluene or Dioxane

  • Hydrochloric Acid (1 M HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the crude product (I) in a suitable solvent like chloroform or THF in the reactor.

  • Cool the solution to 0°C.

  • Add NBS (1.1 eq) or a solution of Br₂ (1.1 eq) in the reaction solvent dropwise. Maintain the temperature at 0°C.

  • Stir at 0°C for 1-2 hours. Monitor for the formation of the α-halogenated ketone (II) intermediate by TLC/HPLC[2].

  • Once the halogenation is complete, add DBU (1.5 eq) to the reaction mixture.

  • Heat the mixture to reflux (80-100°C, solvent-dependent) and stir for 4-6 hours. The elimination of HBr and subsequent aromatization will occur.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash sequentially with 1 M HCl, water, and saturated NaHCO₃ solution.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under vacuum. The crude product (III) can be purified by recrystallization from a suitable solvent like ethanol or ethyl acetate/hexanes.

Protocol 3: Deprotection to 5-Methoxy-1H-indol-4-ol (Target)

The final step is a simple hydrolysis to remove the acetyl protecting group.

Materials:

  • N-Acetyl-5-methoxy-1H-indol-4-ol (III)

  • Sodium Hydroxide (NaOH)

  • Water

  • Methanol or Ethanol

  • Hydrochloric Acid (concentrated)

  • Ethyl Acetate

Procedure:

  • Charge the reactor with a mixture of water and methanol (e.g., 3:1 ratio).

  • Add NaOH pellets (3.0 eq) and stir until dissolved, managing any exotherm.

  • Add the N-protected indole (III) (1.0 eq) to the basic solution.

  • Heat the reaction mixture to 50-60°C and stir for 2-3 hours, monitoring for completion by HPLC.

  • Cool the mixture in an ice bath to below 10°C.

  • Carefully acidify the solution to a pH of ~6-7 by the dropwise addition of concentrated HCl. The product will precipitate.

  • Filter the solid product, wash the filter cake with cold water, and dry under vacuum at <50°C to yield the final 5-methoxy-1H-indol-4-ol[3].

Scale-Up Process Parameters & Optimization

Transitioning from lab to pilot scale requires careful consideration of several parameters that do not scale linearly.

ParameterLab Scale (1-10 g)Pilot Scale (1-10 kg)Rationale & Key Considerations
Temperature Control Oil bath, heating mantleJacketed reactor with thermal fluidExothermic reactions (e.g., NaH quenching, halogenation) require efficient heat removal to prevent side reactions and ensure safety.[4]
Reagent Addition Pipette, dropping funnelMetering pumpControlled addition rates are critical for managing exotherms and maintaining optimal stoichiometry, preventing localized high concentrations.
Mixing Efficiency Magnetic stir barOverhead mechanical stirrerInadequate mixing can lead to hot spots, incomplete reactions, and lower yields. Impeller design and stirring speed must be optimized.
Inert Atmosphere Balloon, Schlenk linePositive pressure nitrogen blanketCritical for moisture-sensitive reagents like NaH and for preventing oxidation of the final electron-rich hydroxyindole product.
Workup/Extraction Separatory funnelBaffled reactor with bottom outletPhase separation can be slower at scale. Ensure sufficient settling time and proper equipment design to minimize emulsion formation.
Purification Column ChromatographyRecrystallization, TriturationChromatography is generally not economically viable for large quantities. Developing a robust crystallization protocol is essential for achieving high purity.[4]
Drying Vacuum desiccatorVacuum oven, filter-dryerEfficiently removing residual solvents is crucial for meeting preclinical specifications and ensuring long-term stability.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Troubleshooting_Workflow start Problem Encountered p1 Low Yield in Final Product Possible Causes: • Incomplete reaction in any step • Degradation of product during workup • Mechanical loss during transfers/filtration start->p1 p2 High Impurity Profile Possible Causes: • Side reactions due to poor temp. control • Over-alkylation or dimerization • Inefficient purification/crystallization start->p2 p3 Aromatization Step Fails or is Sluggish Possible Causes: • Inactive base (DBU) • Insufficient temperature • Stable intermediate start->p3 p4 Product Discoloration (Pink/Brown) Possible Causes: • Oxidation of the 4-hydroxy group • Exposure to air/light • Residual acid/base catalyst start->p4 s1 Solutions: • Increase reaction time/temp moderately • Use inert atmosphere for workup • Optimize crystallization solvent/temp p1->s1 Address s2 Solutions: • Improve reactor heat transfer • Slow down reagent addition • Screen different crystallization solvents p2->s2 Address s3 Solutions: • Use fresh, high-purity DBU • Increase reflux temperature or switch to a higher-boiling solvent • Consider alternative aromatization agents (e.g., DDQ) p3->s3 Address s4 Solutions: • Handle final product under Nitrogen/Argon • Store in amber containers away from light • Ensure product is neutralized (pH 7) before final drying p4->s4 Address

Caption: A logical workflow for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

Q1: The final product is turning pink/brown upon storage. What is causing this and how can I prevent it? A1: This discoloration is a classic sign of oxidation. 4-Hydroxyindoles are electron-rich and highly susceptible to oxidation by atmospheric oxygen, especially when exposed to light or trace impurities. To prevent this, ensure the final product is thoroughly dried and handled under an inert atmosphere (Nitrogen or Argon). Store it in an amber, tightly sealed container at low temperatures (-20°C for long-term storage).

Q2: My overall yield dropped significantly when moving from a 10g to a 1kg scale. What's the most likely reason? A2: The most common reason for yield loss on scale-up is inefficient heat transfer.[4] An exothermic step that was easily managed in a small flask can lead to localized overheating in a large reactor, causing side reactions and degradation. Review your process to identify highly exothermic steps (e.g., quenching NaH, halogenation) and ensure your reactor's cooling system is adequate. Slower, controlled addition of reagents is also critical.

Q3: Is column chromatography completely out of the question for purification at a multi-kilogram scale? A3: While traditional silica gel chromatography is generally impractical and costly at this scale, other bulk chromatographic techniques like medium pressure liquid chromatography (MPLC) can sometimes be viable. However, the primary goal for a scalable process should always be to develop a robust crystallization protocol that yields the product in the desired purity. Chromatography should be considered a last resort for impurity removal.

Q4: What are the most critical safety precautions for this synthesis? A4: Several key hazards must be addressed.

  • Sodium Hydride (NaH): Highly flammable and reacts violently with water. It must be handled under an inert atmosphere by trained personnel. The quenching step must be performed slowly and with extreme care.

  • Bromine (Br₂): Highly toxic, corrosive, and volatile. It should only be used in a well-ventilated fume hood or an enclosed reactor system with appropriate scrubbers.

  • Exothermic Reactions: As mentioned, poor control of exotherms can lead to dangerous pressure buildup and runaway reactions. Always monitor the internal temperature and have a cooling contingency plan.

Q5: Which analytical methods are essential for in-process controls (IPCs)? A5: For monitoring reaction completion and purity at each stage, High-Performance Liquid Chromatography (HPLC) is the preferred method due to its quantitative accuracy. Thin-Layer Chromatography (TLC) is a fast, qualitative alternative for quick checks. For structural confirmation of intermediates and the final product, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential.

References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Scale-Up Synthesis of 5-Methoxyindole Compounds. Benchchem.
  • Khatri, J. K., et al. (2022).
  • National Institutes of Health. (n.d.). A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes. NIH. [Link]

  • Padorno, F. M., et al. (n.d.). Gold-Catalyzed “Back-to-Front” Synthesis of 4-Silyloxyindoles. National Institutes of Health. [Link]

  • Patsnap. (n.d.). 4-hydroxyindole preparation method suitable for industrial production. Eureka. [Link]

  • Google Patents. (n.d.). Process for preparing 4-hydroxy indole, indazole and carbazole compounds.
  • Wanfang Data. (n.d.). A New Synthesis of 4-Hydroxyindole. Wanfang Data. [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-hydroxyindole. PrepChem.com. [Link]

  • MDPI. (n.d.). Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15?. MDPI. [Link]

  • Sharapov, A.D., et al. (2022). Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Selectivity of 5-Methoxy-1H-indol-4-ol Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-methoxy-1H-indol-4-ol derivatives. This guide is designed to provide in-depth, practical solutions to...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-methoxy-1H-indol-4-ol derivatives. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the synthesis, optimization, and evaluation of these compounds. By explaining the causality behind experimental choices and grounding protocols in established scientific principles, this resource aims to empower you to enhance the selectivity of your derivatives effectively.

I. Frequently Asked Questions (FAQs)

This section addresses common conceptual and strategic questions regarding the enhancement of selectivity for 5-methoxy-1H-indol-4-ol derivatives.

Q1: What makes the 5-methoxy-1H-indol-4-ol scaffold a "privileged" structure in medicinal chemistry, and how does this impact selectivity?

A1: The indole ring system is considered a "privileged scaffold" due to its ability to bind to a wide variety of biological targets with high affinity.[1][2] The 5-methoxy-1H-indol-4-ol core, specifically, combines several key features:

  • Hydrogen Bonding Capabilities: The hydroxyl group at the 4-position and the indole N-H can act as both hydrogen bond donors and acceptors.

  • Aromatic System: The bicyclic aromatic structure allows for π-π stacking and hydrophobic interactions with target proteins.

  • Structural Rigidity: The fused ring system provides a degree of conformational constraint, which can be favorable for binding.

This inherent versatility means that derivatives can interact with multiple targets. Therefore, achieving selectivity is a primary challenge and a critical goal in drug design. Enhancing selectivity involves strategically modifying the scaffold to favor interactions with the desired target while minimizing binding to off-target proteins.

Q2: What are the primary molecular targets for 5-methoxy-1H-indol-4-ol derivatives, and how does this influence selectivity strategies?

A2: This scaffold is a common feature in compounds targeting a range of receptors and enzymes. Notable examples include:

  • Serotonin (5-HT) Receptors: The indole core mimics the structure of serotonin, making these derivatives potent ligands for various 5-HT receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT4).[3][4][5] Selectivity among these subtypes is a major focus.

  • Lipoxygenases (ALOX): Certain indole derivatives have shown substrate-specific inhibition of enzymes like ALOX15, which are involved in inflammation.[6][7]

  • Kinases: The indole scaffold can function as a hinge-binding motif in many protein kinases.

The strategy for enhancing selectivity will depend on the target class. For instance, achieving selectivity between closely related 5-HT receptor subtypes often requires subtle modifications to exploit minor differences in their binding pockets. In contrast, selectivity between a receptor and an enzyme might be achieved through more significant structural changes that favor one binding mode over another.

Q3: What are the key Structure-Activity Relationship (SAR) principles for improving the selectivity of this class of compounds?

A3: A systematic SAR study is fundamental.[2] Key principles include:

  • Modification of the Indole Nitrogen (N1): Substitution at this position can influence the hydrogen-bonding capacity of the N-H group and introduce steric bulk that can favor or disfavor binding to certain targets.

  • Substitution on the Benzene Ring: Positions 2, 6, and 7 are common points for modification. Adding electron-withdrawing or electron-donating groups, or sterically bulky substituents, can modulate the electronic properties and shape of the molecule to enhance interactions with specific residues in the target's binding pocket.

  • Modification of the 4-Hydroxyl Group: While often crucial for primary binding, converting the hydroxyl to an ether or ester can alter solubility, metabolic stability, and hydrogen bonding patterns, thereby influencing selectivity.

  • Bioisosteric Replacement: Replacing parts of the molecule with groups that have similar physical or chemical properties can fine-tune interactions. For example, replacing a phenyl ring with a thiophene ring can alter binding affinity and metabolic stability.[2]

The logical relationship between these modifications and the desired properties can be visualized as follows:

cluster_0 Structural Modification cluster_1 Desired Properties Core_Scaffold 5-Methoxy-1H-indol-4-ol N1_Sub N1 Substitution Core_Scaffold->N1_Sub Modify Ring_Sub Ring Substitution (C2, C6, C7) Core_Scaffold->Ring_Sub Modify OH_Mod 4-OH Modification Core_Scaffold->OH_Mod Modify Bioisostere Bioisosteric Replacement Core_Scaffold->Bioisostere Modify Selectivity Enhanced Selectivity N1_Sub->Selectivity Impacts Potency Improved Potency N1_Sub->Potency Ring_Sub->Selectivity Impacts Ring_Sub->Potency OH_Mod->Selectivity Impacts PK_Props Favorable PK Properties OH_Mod->PK_Props Bioisostere->Selectivity Impacts

Caption: Relationship between structural modifications and desired outcomes.

II. Troubleshooting Guides

This section provides solutions to specific experimental problems you may encounter.

Problem 1: Low Yields or Side Product Formation During Synthesis

Symptoms:

  • You are following a literature procedure (e.g., Fischer indole synthesis, Larock indole synthesis), but the yield of the desired 5-methoxy-1H-indol-4-ol derivative is consistently low.[8][9]

  • TLC or LC-MS analysis shows multiple unexpected spots or peaks, indicating the formation of side products.[10]

Possible Causes & Solutions:

Cause Explanation Solution
Instability of Starting Materials 4-Hydroxy-5-methoxyaniline or related precursors can be sensitive to oxidation.Use freshly purified starting materials. Store them under an inert atmosphere (e.g., argon or nitrogen) and in the dark.
Harsh Reaction Conditions Acid-catalyzed cyclization steps, if too harsh (e.g., high temperature, strong acid), can lead to decomposition or rearrangement.Screen different acid catalysts (e.g., PPA, ZnCl2, Amberlyst-15). Optimize the reaction temperature and time. Consider milder, modern synthetic methods like palladium-catalyzed cyclizations.[9]
Competing Reactions In Fischer indole synthesis, the hydrazone intermediate may undergo side reactions. In palladium-catalyzed reactions, homo-coupling of starting materials can occur.Ensure slow, controlled addition of reagents. Use high-purity solvents and degas them to remove oxygen. For Pd-catalyzed reactions, carefully select the ligand and optimize the catalyst loading.
Incomplete Conversion The reaction may not be going to completion, leaving unreacted starting materials that complicate purification.Monitor the reaction progress closely using TLC or LC-MS. If the reaction stalls, consider a slight increase in temperature or addition of more catalyst.

Experimental Protocol: Optimization of a Fischer Indole Synthesis

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the arylhydrazine hydrochloride (1.0 eq) and the appropriate ketone or aldehyde (1.1 eq).

  • Solvent & Catalyst Screening:

    • Condition A: Add polyphosphoric acid (PPA) and heat to 80-100 °C.

    • Condition B: Suspend in ethanol with a catalytic amount of sulfuric acid and reflux.

    • Condition C: Use a solid acid catalyst like Amberlyst-15 in a high-boiling solvent like toluene and heat to reflux.

  • Monitoring: At 30-minute intervals, withdraw a small aliquot, quench with saturated NaHCO3 solution, extract with ethyl acetate, and analyze by TLC to assess the formation of the product and consumption of starting materials.

  • Work-up: Once the reaction is complete (or has stalled), cool the mixture to room temperature, pour it onto ice, and neutralize with a suitable base (e.g., NaOH or NaHCO3).

  • Extraction & Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over Na2SO4, concentrate, and purify by column chromatography.

  • Analysis: Compare the yields and purity from the different conditions to identify the optimal protocol.

Problem 2: Poor Selectivity in Initial Screening Assays

Symptoms:

  • Your newly synthesized 5-methoxy-1H-indol-4-ol derivative shows high potency at the primary target but also significant activity at one or more off-targets (e.g., other 5-HT receptor subtypes).

Possible Causes & Solutions:

Cause Explanation Solution
Pharmacophore Overlap The core scaffold binds to a conserved region in a family of related proteins (e.g., the orthosteric binding site of aminergic GPCRs).Strategy 1: Introduce Steric Hindrance. Add a bulky substituent at a position that is more sterically constrained in the off-target's binding pocket compared to the primary target. Use computational docking to identify such positions. Strategy 2: Exploit Non-conserved Residues. Identify amino acid residues that differ between your primary and off-targets. Design modifications to form specific interactions (e.g., hydrogen bonds, salt bridges) with these non-conserved residues.
Lack of Specific Interactions The compound's binding is primarily driven by general hydrophobic interactions, leading to promiscuity.Introduce polar groups (e.g., amides, sulfonamides, small heterocycles) that can form directional hydrogen bonds within the target binding site. This increases the specificity of the interaction.
Incorrect Binding Pose The compound may be adopting a different binding orientation in the off-target, leading to unexpected activity.Use structure-based design if a crystal structure of the target is available.[2] If not, use pharmacophore modeling based on known selective ligands to guide your design.

Workflow for Enhancing Selectivity:

Caption: Iterative workflow for selectivity enhancement.

Problem 3: Inconsistent Results in Functional Assays

Symptoms:

  • You observe high variability in the EC50 or IC50 values of your compounds across different experimental runs.

  • The compound acts as a full agonist in one assay but a partial agonist in another.[3]

Possible Causes & Solutions:

Cause Explanation Solution
Compound Solubility Issues Poor aqueous solubility can lead to precipitation in the assay buffer, resulting in an underestimation of the true concentration and variable results.Measure the kinetic solubility of your compounds in the assay buffer. Use a co-solvent like DMSO, but keep the final concentration low (<0.5%) and consistent across all wells. Consider formulating with cyclodextrins for particularly challenging compounds.
Assay-Dependent Efficacy The observed efficacy can depend on the level of receptor expression in the cell line and the specific signaling pathway being measured. This is a real pharmacological phenomenon.Characterize your compounds in multiple functional assays that measure different downstream signaling events (e.g., Ca2+ mobilization, cAMP accumulation, β-arrestin recruitment). This provides a more complete picture of the compound's functional profile.
Chemical Instability The 4-hydroxyl group can be susceptible to oxidation, especially in buffered aqueous solutions over time.Prepare stock solutions fresh. Protect solutions from light. Check the stability of your compound in the assay buffer over the time course of the experiment using LC-MS.

Protocol: Radioligand Binding Assay for Target Affinity

This protocol is essential for determining the binding affinity (Ki) of your compounds, which is a critical first step before functional characterization.

  • Preparation:

    • Prepare cell membranes expressing the target receptor of interest.

    • Select a suitable radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A receptors).

    • Prepare a series of dilutions of your test compound in assay buffer.

  • Reaction Setup (in a 96-well plate):

    • Add assay buffer.

    • Add the radioligand at a concentration near its Kd.

    • Add your test compound dilutions.

    • For non-specific binding control wells, add a high concentration of a known, non-labeled ligand.

    • Initiate the binding reaction by adding the cell membrane preparation.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Termination & Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter plate using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • Dry the filter plate.

    • Add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition binding curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

III. References

  • Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15? (n.d.). MDPI. Retrieved from [Link]

  • Bertaccini, G., & Vitali, T. (1967). Synthesis and pharmacological activity of some 5-methoxyindole derivatives occurring in nature. Il Farmaco; edizione scientifica, 22(4), 229–244. Retrieved from [Link]

  • Sanger, G. J., Al-Shather, S. A., Hart, K., & Mclaren, A. (2013). Assessment of the pharmacological properties of 5-methoxyindole derivatives at 5-HT4 receptors. Journal of Pharmacy and Pharmacology, 65(3), 431–437. Retrieved from [Link]

  • Páleníček, T., Bubeniková-Valešová, V., Tůmová, E., Ruda-Kucerova, J., Kuchar, M., & Horácek, J. (2021). Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties. Frontiers in Pharmacology, 12, 790363. Retrieved from [Link]

  • Novak, M. (1987). Novel Synthetic Route to 5-Substituted Indoles. Loyola eCommons. Retrieved from [Link]

  • Brandt, S. D., Freeman, S., Fleet, I. A., McGagh, P., & Alder, J. F. (2004). Analytical chemistry of synthetic routes to psychoactive tryptamines. Part I. Characterisation of the Speeter and Anthony synthetic route to 5-methoxy-N,N-diisopropyltryptamine using ESI-MS-MS and ESI-TOF-MS. The Analyst, 129(11), 1047–1057. Retrieved from [Link]

  • Heydeck, D., Gorshkova, I. A., Gerbeth, C., Schmalz, H.-G., Kuhn, H., & Ivanov, I. (2023). Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15? International Journal of Molecular Sciences, 24(14), 11568. Retrieved from [Link]

  • Sharma, V., Kumar, P., & Pathak, D. (2016). Synthesis of Medicinally Important Indole Derivatives: A Review. Current Organic Synthesis, 13(4), 543–567. Retrieved from [Link]

  • Kaushik, N. K., Kaushik, N., & Attri, P. (2019). Medicinal Chemistry of Indole Derivatives: Current to Future Therapeutic Prospectives. Bioorganic Chemistry, 89, 103021. Retrieved from [Link]

  • Kaplan, L., Confair, D., Slocum, S. T., Calkins, M. M., & Wacker, D. (2023). Structural pharmacology and therapeutic potential of 5-methoxytryptamines. Nature, 621(7980), 883–891. Retrieved from [Link]

  • Monroe, T. B., Rimland, C., Moazami, Y., Jones, D. S., & Ogle, C. A. (2012). 5-Methoxy-1-(3,4,5-trimethoxyphenyl)-1H-indole. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2483. Retrieved from [Link]

  • Majumdar, K. C., & Ganai, S. (2016). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 6(109), 107875–107925. Retrieved from [Link]

  • Gani, A. M., Rao, J., & Rao, J. (2017). Chemo Selective Synthesis and Evaluation of Antimicrobial Activity of Novel 5-hydroxyindole Derivatives. Der Pharmacia Sinica, 8(2), 1-9. Retrieved from [Link]

  • Cacciari, B., Spadoni, G., Samanin, R., & Monteleone, D. (1996). Structure-activity relationship studies on the 5-HT(1A) receptor affinity of 1-phenyl-4-[omega-(alpha- or beta-tetralinyl)alkyl]piperazines. 4. Journal of Medicinal Chemistry, 39(25), 4928–4934. Retrieved from [Link]

  • Guillaumet, G., Haelters, J.-P., & Mavel, S. (2003). Convenient Synthetic Routes to 5-Substituted 3-(4-Methoxyphenyl)-4(1H)-quinolones. Synlett, 2003(10), 1542–1544. Retrieved from [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The synthesis of the top 200 bestselling pharmaceuticals by sales in 2009. Beilstein Journal of Organic Chemistry, 7, 57. Retrieved from [Link]

  • Halberstadt, A. L., & Klein, L. M. (2020). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. ACS Omega, 5(4), 1868–1878. Retrieved from [Link]

  • Legrand, S., Bidet, S., & Caignard, D. H. (2002). 5-HT(4) receptor antagonists: structure-affinity relationships and ligand-receptor interactions. Current Medicinal Chemistry, 9(10), 1023–1041. Retrieved from [Link]

  • Kordubailo, M. V., & Tolmachev, A. A. (2025). Optimization and Scaling up of the Azaindole Derivatives Synthesis. Journal of Organic and Pharmaceutical Chemistry, 23(3), 3–10. Retrieved from [Link]

  • Glennon, R. A., & Fantegrossi, W. E. (2022). Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. Frontiers in Pharmacology, 13, 985108. Retrieved from [Link]

Sources

Optimization

refinement of assays for measuring the biological activity of 5-methoxy-1H-indol-4-ol

Technical Support Center: Assays for 5-methoxy-1H-indol-4-ol A Guide for Senior Application Scientists Welcome to the technical support center for refining assays to measure the biological activity of 5-methoxy-1H-indol-...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Assays for 5-methoxy-1H-indol-4-ol

A Guide for Senior Application Scientists

Welcome to the technical support center for refining assays to measure the biological activity of 5-methoxy-1H-indol-4-ol. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth technical guidance, troubleshooting, and best practices for accurately characterizing this compound.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the characterization of 5-methoxy-1H-indol-4-ol.

Q1: What is 5-methoxy-1H-indol-4-ol and what are its primary biological targets?

A1: 5-methoxy-1H-indol-4-ol, also known as 4-hydroxy-5-methoxy-indole, is a tryptamine derivative structurally related to the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT).[1] Due to this structural similarity, its primary biological targets are serotonin (5-HT) receptors, a family of G-protein coupled receptors (GPCRs).[2][3] Like other indoleamine compounds, it is expected to interact with multiple 5-HT receptor subtypes, such as 5-HT1A, 5-HT2A, and 5-HT2C.[3][4] It is crucial to experimentally determine the binding affinity and functional activity at these specific subtypes to understand its pharmacological profile.

Q2: What are the essential assays for characterizing the biological activity of this compound?

A2: A comprehensive characterization involves a tiered approach:

  • Primary Binding Assays: Radioligand competition binding assays are the gold standard for determining the compound's affinity (Ki) for various 5-HT receptor subtypes.[5][6] This initial step identifies which receptors the compound binds to and with what avidity.

  • Functional Assays: These cell-based assays determine whether the compound acts as an agonist, antagonist, or inverse agonist at the receptors identified in the binding assays. Common functional readouts for 5-HT receptors include measuring second messengers like cyclic AMP (cAMP) for Gi/Gs-coupled receptors (e.g., 5-HT1A) or intracellular calcium flux for Gq-coupled receptors (e.g., 5-HT2A).[7][8][9]

  • Selectivity Profiling: The compound should be tested against a panel of other receptors (both serotonergic and non-serotonergic) to assess its selectivity and potential for off-target effects.

Q3: Why is 5-methoxy-1H-indol-4-ol described as a potential neurotoxin and how does this impact assay design?

A3: Some sources describe 4-hydroxy-5-methoxytryptamine, a related compound, as a serotonergic neurotoxin that is prone to rapid auto-oxidation.[1] This chemical instability is a critical consideration.

  • Solution Stability: Prepare fresh stock solutions of the compound for each experiment. Avoid prolonged storage, especially in aqueous buffers exposed to light and air. Consider including an antioxidant like ascorbic acid in your assay buffer, but first, validate that it does not interfere with the assay readout.

  • Metabolite Activity: Be aware that degradation products could be biologically active and confound results. Purity of the compound should be verified by HPLC before use.

Section 2: Core Assay Protocols & Methodologies

This section provides detailed, step-by-step protocols for the key assays. These protocols are designed to be self-validating by including essential controls.

Protocol 1: Radioligand Competition Binding Assay

This protocol determines the binding affinity (Ki) of 5-methoxy-1H-indol-4-ol for a specific 5-HT receptor subtype (e.g., 5-HT1A).

Principle: The assay measures the ability of the unlabeled test compound (5-methoxy-1H-indol-4-ol) to compete with a known radiolabeled ligand for binding to the target receptor. The resulting IC50 value is then converted to a Ki value using the Cheng-Prusoff equation.

Materials:

  • Cell membranes expressing the human 5-HT receptor of interest.

  • Radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A).

  • Test Compound: 5-methoxy-1H-indol-4-ol.

  • Non-specific binding displacer (e.g., 10 µM 5-HT).

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2).

  • 96-well plates and filter mats (e.g., GF/B).

  • Scintillation cocktail and a microplate scintillation counter.

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Serial Dilutions of Test Compound A1 Add Reagents to Plate: 1. Assay Buffer 2. Test Compound / Controls 3. Reagent Mix P1->A1 P2 Prepare Reagent Mix: Membranes, Radioligand P2->A1 A2 Incubate to Reach Equilibrium (e.g., 60 min at 25°C) A1->A2 A3 Harvest onto Filter Mat using Cell Harvester A2->A3 A4 Wash Filters with Ice-Cold Buffer A3->A4 A5 Dry Filter Mat A4->A5 A6 Add Scintillation Cocktail & Count Radioactivity A5->A6 D1 Plot CPM vs. [Compound] A6->D1 D2 Calculate IC50 via Non-linear Regression D1->D2 D3 Calculate Ki using Cheng-Prusoff Equation D2->D3

Caption: Radioligand competition binding assay workflow.

Step-by-Step Procedure:

  • Compound Dilution: Prepare a serial dilution series of 5-methoxy-1H-indol-4-ol in assay buffer. Typically, 11 concentrations are used to generate a full curve.

  • Plate Setup: To a 96-well plate, add reagents in the following order:

    • Total Binding Wells: 25 µL of assay buffer.

    • Non-Specific Binding (NSB) Wells: 25 µL of the non-specific displacer (e.g., 10 µM 5-HT).

    • Test Compound Wells: 25 µL of the corresponding serial dilution of 5-methoxy-1H-indol-4-ol.

  • Reagent Addition: Add 175 µL of a pre-mixed solution containing the cell membranes and the radioligand (at a concentration at or below its Kd) to all wells.

  • Incubation: Seal the plate and incubate (e.g., 60 minutes at room temperature) on a plate shaker. The exact time and temperature should be optimized to ensure binding equilibrium is reached.[5]

  • Harvesting: Rapidly terminate the reaction by vacuum filtering the contents of the plate onto a filter mat using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.[10]

  • Counting: Dry the filter mat, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - NSB (CPM).

    • Plot the percent specific binding against the log concentration of the test compound.

    • Use non-linear regression (sigmoidal dose-response) to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Functional Assay for Gi-Coupled Receptors

This protocol determines if 5-methoxy-1H-indol-4-ol acts as an agonist or antagonist at a Gi-coupled receptor (e.g., 5-HT1A).

Principle: Activation of a Gi-coupled receptor inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cAMP levels. To measure this inhibition, cells are first stimulated with an agent like forskolin to raise basal cAMP levels. The ability of the test compound to reduce this forskolin-stimulated cAMP production is then quantified.[8][11]

Materials:

  • Host cells (e.g., HEK293 or CHO) stably expressing the human 5-HT receptor of interest.

  • Forskolin.

  • Test Compound: 5-methoxy-1H-indol-4-ol.

  • Known agonist (positive control) and antagonist.

  • cAMP detection kit (e.g., HTRF, Luminescence, or ELISA-based).[12]

  • Cell culture medium and plates.

Workflow Diagram:

G cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Seed Receptor-Expressing Cells in Assay Plate P2 Incubate Overnight P1->P2 A1 Add Test Compound (Agonist Mode) P2->A1 Agonist Mode A2 Pre-incubate with Test Compound (Antagonist Mode) P2->A2 Antagonist Mode A4 Add Forskolin (Agonist Mode) A1->A4 A3 Add Forskolin + Agonist (Antagonist Mode) A2->A3 A5 Incubate (e.g., 30 min at 37°C) A3->A5 A4->A5 A6 Lyse Cells and Add cAMP Detection Reagents A5->A6 A7 Incubate and Read Signal (e.g., HTRF Reader) A6->A7 D1 Plot Signal vs. [Compound] A7->D1 D2 Calculate EC50 (Agonist) or IC50 (Antagonist) D1->D2

Caption: Gi-coupled cAMP functional assay workflow.

Step-by-Step Procedure (Agonist Mode):

  • Cell Seeding: Seed cells into a 384-well plate at an optimized density and allow them to attach overnight.

  • Compound Addition: Remove culture medium and add assay buffer. Add serial dilutions of 5-methoxy-1H-indol-4-ol or a known agonist (positive control) to the appropriate wells.

  • Stimulation: Add a pre-determined concentration of forskolin (typically the EC80) to all wells except the basal control.

  • Incubation: Incubate the plate for 30 minutes at 37°C.

  • Detection: Lyse the cells and add the cAMP detection reagents according to the manufacturer's protocol (e.g., for an HTRF assay, this involves adding the cAMP-d2 and anti-cAMP cryptate reagents).[12]

  • Read Plate: After the required incubation for the detection reagents, read the plate on a suitable plate reader.

  • Data Analysis:

    • Normalize the data to the forskolin-only (0% inhibition) and maximal agonist inhibition (100% inhibition) controls.

    • Plot the percent inhibition against the log concentration of the test compound.

    • Use non-linear regression to determine the EC50 value and the maximum efficacy (% inhibition).

Section 3: Troubleshooting Guides (Q&A Format)

This section provides solutions to common problems encountered during assay development.

Troubleshooting: Radioligand Binding Assays

Q: My specific binding is too low (<50% of total binding). What are the likely causes and solutions?

A: Low specific binding can be caused by several factors. Here is a logical approach to troubleshooting:

G Start Problem: Low Specific Binding C1 Is the receptor active? Start->C1 C2 Is the radioligand concentration optimal? C1->C2 Yes S1 Solution: Use a new batch of membranes. Verify expression via Western Blot. C1->S1 No C3 Is incubation time sufficient? C2->C3 Yes S2 Solution: Titrate radioligand. Use a concentration ≤ Kd. C2->S2 No C4 Is NSB too high? C3->C4 Yes S3 Solution: Perform a time-course experiment to determine equilibrium. C3->S3 No S4 Solution: See 'High NSB' troubleshooting. C4->S4 Yes

Caption: Troubleshooting logic for low specific binding.

  • Cause 1: Inactive Receptor/Low Expression. The cell membranes may have low expression levels of the receptor, or the receptor may have been denatured during preparation or storage.

    • Solution: Use a fresh, validated batch of membranes. Confirm receptor expression and integrity via Western blot or by testing a known high-affinity positive control ligand.

  • Cause 2: Suboptimal Radioligand Concentration. Using a radioligand concentration far above its Kd can increase non-specific binding and mask the specific signal. For competition assays, the radioligand concentration should ideally be at or below the Kd.[6]

    • Solution: Perform a saturation binding experiment to accurately determine the Kd of your radioligand with your membrane preparation.[6]

  • Cause 3: Insufficient Incubation Time. The assay may not have reached equilibrium, especially for high-affinity ligands.[5]

    • Solution: Conduct a time-course experiment (association kinetics) to determine the time required to reach a stable binding plateau.

Q: My non-specific binding (NSB) is very high (>50% of total binding). How can I reduce it?

A: High NSB is a common issue, particularly with hydrophobic compounds or radioligands.[10]

ProblemPossible CauseRecommended Solution
High NSB Radioligand binding to filter mat or plasticware.Pre-treat filter mats with a blocking agent like 0.5% polyethyleneimine (PEI) or 0.3% bovine serum albumin (BSA).[10]
Hydrophobic interactions of the radioligand.Add 0.1% BSA to the assay buffer to act as a "sink" for non-specific interactions.[10]
Insufficient washing.Increase the number of wash steps (from 3 to 5) and the volume of ice-cold wash buffer. Ensure the wash is performed rapidly.[10]
Radioligand concentration is too high.Reduce the radioligand concentration. This is often the most effective solution.
Troubleshooting: cAMP Functional Assays

Q: I'm testing in agonist mode for a Gi-coupled receptor, but my dose-response curve is flat or shows very weak inhibition.

A: This indicates a lack of a measurable inhibitory signal.

  • Cause 1: Insufficient Forskolin Stimulation. The basal level of cAMP generated by forskolin may be too low, resulting in a poor assay window.

    • Solution: Perform a forskolin dose-response curve and select a concentration that gives a robust signal (typically EC50 to EC80) that is still within the linear range of the cAMP standard curve.[8]

  • Cause 2: Low Receptor Expression or Coupling. The cells may not express enough functional receptors on their surface, or the receptors may not be efficiently coupled to the Gi signaling pathway.

    • Solution: Verify receptor expression via ELISA or flow cytometry.[13] Ensure you are using a cell line known to support Gi signaling. Re-clone or re-select a higher-expressing clonal cell line if necessary.

  • Cause 3: Cell Health or Density. Unhealthy cells or incorrect cell density can lead to inconsistent results. Very high cell density can produce signals that exceed the optimal range of the assay kit.[12]

    • Solution: Optimize the cell seeding density. Ensure cells are healthy, in a logarithmic growth phase, and have a consistent passage number for all experiments.[8]

Q: The signal window in my Gi assay is inconsistent between experiments. Why?

A: Variability often points to inconsistent stimulation or cell conditions.

  • Cause 1: Forskolin Instability. Forskolin solutions, especially when diluted, can be unstable.

    • Solution: Prepare fresh forskolin dilutions from a concentrated DMSO stock for each experiment.

  • Cause 2: Cell Passage Number. GPCR expression and coupling efficiency can change as cells are passaged over time.[8]

    • Solution: Establish a consistent cell banking system. Thaw a new vial of low-passage cells every 2-3 months and do not passage them more than 15-20 times for assay use.

  • Cause 3: Serum Inconsistency. Different lots of fetal bovine serum (FBS) can affect cell signaling.

    • Solution: Test new lots of FBS before use in critical experiments. Once a good lot is identified, purchase a large quantity to ensure consistency over a long period.

References

  • 5-HT2A Serotonin Receptor Assay - Innoprot GPCR Functional Assays. Innoprot. Available at: [Link]

  • Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. Creative Biolabs. Available at: [Link]

  • GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. Available at: [Link]

  • Wang T, Li Z, Cvijic ME, et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In: Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]

  • Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. ACS Publications. Available at: [Link]

  • Techniques for Measurement of Serotonin: Implications in Neuropsychiatric Disorders and Advances in Absolute Value Recording Methods. ACS Publications. Available at: [Link]

  • Sykes, D. A., Stoddart, L. A., & Hill, S. J. (2018). Binding kinetics of ligands acting at GPCRs. British journal of pharmacology, 175(20), 3865–3877. Available at: [Link]

  • 4-Hydroxy-5-methoxytryptamine. Wikipedia. Available at: [Link]

  • Help with troubleshooting my radioligand competition binding assay. Reddit. Available at: [Link]

  • Sittampalam, G. S., Gal-Edd, N., Arkin, M., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In: Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]

  • Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. Available at: [Link]

  • Bertaccini, G., & Vitali, T. (1967). Synthesis and pharmacological activity of some 5-methoxyindole derivatives occurring in nature. Il Farmaco; edizione scientifica, 22(4), 229–244. Available at: [Link]

  • Coccini, T., Amadio, M., & Fantetti, L. (2013). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. BioMed research international, 2013, 854368. Available at: [Link]

  • Schulze, J., Garski, J., & Stäubert, C. (2022). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR protocols, 3(3), 101569. Available at: [Link]

  • Finlay, H. J., Lloyd, J., Vaccaro, W., et al. (2012). Discovery of ((S)-5-(methoxymethyl)-7-(1-methyl-1H-indol-2-yl)-2-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)((S)-2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl)methanone as a potent and selective I(Kur) inhibitor. Journal of medicinal chemistry, 55(7), 3036–3048. Available at: [Link]

  • Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15?. MDPI. Available at: [Link]

  • Fun, H. K., Arshad, S., & Othman, A. (2012). 5-Methoxy-1-[(5-methoxy-1H-indol-2-yl)methyl]-1H-indole. Acta crystallographica. Section E, Structure reports online, 68(Pt 5), o971. Available at: [Link]

  • Halberstadt, A. L., & Geyer, M. A. (2013). Differential contributions of serotonin receptors to the behavioral effects of indoleamine hallucinogens in mice. Journal of psychopharmacology (Oxford, England), 27(4), 334–346. Available at: [Link]

  • Halberstadt, A. L., Klein, L. M., & Chatha, M. (2019). 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines. Neuropharmacology, 148, 20–28. Available at: [Link]

  • N-Methyltryptamine. Wikipedia. Available at: [Link]

  • Terpinen-4-ol: A Novel and Promising Therapeutic Agent for Human Gastrointestinal Cancers. PLOS One. Available at: [Link]

  • Terpinen-4-ol, the Main Bioactive Component of Tea Tree Oil, as an Innovative Antimicrobial Agent against Legionella pneumophila. MDPI. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Managing Impurities in the Synthesis of Pharmaceutically Important Indoles

Welcome to the comprehensive technical support center for managing impurities in the synthesis of pharmaceutically important indoles. This guide is designed for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support center for managing impurities in the synthesis of pharmaceutically important indoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, practical guidance, and detailed protocols to ensure the highest purity of your indole-based active pharmaceutical ingredients (APIs).

Introduction: The Criticality of Purity in Indole Synthesis

Indole and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous blockbuster drugs. However, their synthesis is often accompanied by the formation of various impurities, which can impact the safety, efficacy, and stability of the final drug product. Regulatory bodies, such as those following the International Council for Harmonisation (ICH) guidelines, have stringent requirements for the identification, qualification, and control of impurities in new drug substances (APIs).[1][2] This guide provides a practical framework for understanding, identifying, and mitigating common impurities encountered in the most prevalent indole synthesis methodologies.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of impurities in indole synthesis?

A1: Impurities in indole synthesis can arise from several sources, including:

  • Starting materials and reagents: Impurities present in the initial reactants can be carried through the synthesis.

  • Side reactions: Competing reaction pathways can lead to the formation of undesired byproducts, such as isomers or dimers.

  • Incomplete reactions: Unreacted starting materials and intermediates can remain in the final product.

  • Degradation: The desired indole product or intermediates may degrade under the reaction conditions (e.g., harsh acidity, high temperatures).

  • Catalyst residues: In metal-catalyzed reactions, residual metals like palladium can contaminate the final product.

Q2: How do I choose the appropriate analytical method for impurity detection?

A2: The choice of analytical method depends on the nature of the impurities and the information required. A multi-technique approach is often most effective:

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of reaction progress and preliminary purity assessment.[3]

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis, offering high resolution and sensitivity for separating the main product from structurally similar impurities.[4][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds and impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the identification capabilities of mass spectrometry, crucial for characterizing unknown impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for both the desired product and any significant impurities. Quantitative NMR (qNMR) can be used for absolute purity determination.[6][7][8]

Q3: What are the regulatory thresholds for impurities in APIs?

A3: The ICH Q3A guidelines provide a framework for reporting, identifying, and qualifying impurities in new drug substances. The thresholds are based on the maximum daily dose of the drug. For a maximum daily dose of ≤ 2g/day, the general thresholds are:

  • Reporting Threshold: 0.05%

  • Identification Threshold: 0.10%

  • Qualification Threshold: 0.15% or 1.0 mg per day Total Daily Intake (TDI), whichever is lower.

It is crucial to consult the latest ICH guidelines and relevant regional regulatory requirements for specific details.

Troubleshooting Guides by Synthesis Method

This section provides detailed troubleshooting for common issues encountered in three major indole synthesis methods: the Fischer, Bischler-Möhlau, and Palladium-Catalyzed syntheses.

Fischer Indole Synthesis

The Fischer indole synthesis is a widely used method involving the acid-catalyzed cyclization of a phenylhydrazone.[9] While versatile, it is prone to several side reactions and impurity formation.

Common Impurities and Their Formation
Impurity TypeTypical Structure/DescriptionFormation Mechanism
Regioisomers Indoles with substitution at an undesired position.Arises from the use of unsymmetrical ketones, where the initial enamine formation can occur on either side of the carbonyl group.
Unreacted Phenylhydrazone The stable intermediate of the reaction.Incomplete reaction due to insufficient acid strength, low temperature, or a highly stable hydrazone.
Decomposition/Polymerization Products Tar-like, insoluble materials.Harsh acidic conditions and high temperatures can lead to the degradation of starting materials, intermediates, and the final indole product.
Oxidized Byproducts Indoxyls, oxindoles, or other oxidized indole derivatives.Occurs if the reaction is exposed to air, especially at elevated temperatures.
Troubleshooting Guide: Fischer Indole Synthesis

Problem 1: Low or No Yield of the Desired Indole

  • Observation on TLC: Only starting material spots (phenylhydrazine and ketone/aldehyde) are visible, or a new spot for the phenylhydrazone intermediate is present, but no product spot.

  • Potential Causes & Solutions:

    • Insufficient Acidity: The acid catalyst may be too weak or not present in a sufficient amount to promote the key[10][10]-sigmatropic rearrangement.

      • Solution: Switch to a stronger Brønsted acid (e.g., from acetic acid to p-toluenesulfonic acid or polyphosphoric acid) or a Lewis acid (e.g., ZnCl₂, BF₃·OEt₂). Ensure the catalyst is fresh and anhydrous.

    • Low Reaction Temperature: The activation energy for the rearrangement may not be reached.

      • Solution: Gradually increase the reaction temperature while monitoring the progress by TLC. Microwave irradiation can also be effective in promoting the reaction.[11]

    • Unfavorable Electronic Effects: Electron-donating groups on the phenylhydrazine can promote a competing heterolytic N-N bond cleavage, leading to byproducts instead of the desired indole.[12]

      • Solution: If possible, modify the substrate to reduce the electron-donating capacity of the substituent. Alternatively, milder reaction conditions (lower temperature, weaker acid) may favor the desired pathway.

Problem 2: Multiple Unidentified Spots on TLC, Indicating a "Messy" Reaction

  • Observation on TLC: A streak of spots or multiple distinct spots in addition to the product and starting materials.

  • Potential Causes & Solutions:

    • Side Reactions: Competing reactions, such as the formation of regioisomers from unsymmetrical ketones, can lead to multiple products.

      • Solution: The regioselectivity of the Fischer indole synthesis can be influenced by the choice of acid catalyst and solvent.[11] Experiment with different acid catalysts (Brønsted vs. Lewis) to see if the isomer ratio can be improved. If separation is necessary, careful column chromatography is required.

    • Decomposition: Harsh reaction conditions can cause degradation of the product and intermediates.

      • Solution: Use a milder acid catalyst or lower the reaction temperature. Diluting the reaction mixture with a high-boiling, inert solvent can sometimes prevent decomposition at high temperatures.[11]

    • Oxidation: Indoles can be susceptible to oxidation.

      • Solution: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Workflow for Troubleshooting Low Yield in Fischer Indole Synthesis

Caption: Troubleshooting workflow for low yield in Fischer indole synthesis.

Bischler-Möhlau Indole Synthesis

This method involves the reaction of an α-halo-ketone with an excess of an aniline to form a 2-arylindole.[13] The often harsh reaction conditions can lead to low yields and the formation of multiple products.[3][13]

Common Impurities and Their Formation
Impurity TypeTypical Structure/DescriptionFormation Mechanism
Regioisomers (3-arylindoles) Isomeric product with the aryl group at the 3-position.The reaction can proceed through different mechanistic pathways, one leading to the 2-aryl and another to the 3-aryl indole. The predominant product is often substrate and condition-dependent.[14]
Di-anilino Ketone Adducts Intermediates where two aniline molecules have reacted with the α-halo-ketone.These are key intermediates in one of the proposed mechanisms and may persist if cyclization is incomplete.
Polymerization Products High molecular weight, often colored, byproducts.The high temperatures and acidic conditions can promote polymerization of anilines and other reactive species.
Troubleshooting Guide: Bischler-Möhlau Indole Synthesis

Problem: Formation of a Mixture of Regioisomers (2- and 3-Arylindoles)

  • Observation on TLC/HPLC/NMR: Two or more distinct product spots/peaks/sets of signals with similar characteristics.

  • Potential Causes & Solutions:

    • Competing Mechanistic Pathways: The reaction conditions may allow for both cyclization pathways to occur at comparable rates.[14]

      • Solution: Modifying the reaction conditions can influence the regioselectivity. Milder methods, such as using lithium bromide as a catalyst or employing microwave irradiation, have been shown to improve outcomes.[11][15] Experimenting with different solvents or running the reaction at a lower temperature for a longer duration may also favor one isomer over the other.

Problem: Low Yield and Significant Tar Formation

  • Observation: The reaction mixture is dark and viscous, and the isolated yield of the desired product is low.

  • Potential Causes & Solutions:

    • Harsh Reaction Conditions: The traditional Bischler-Möhlau synthesis often requires high temperatures, which can lead to decomposition and polymerization.[13]

      • Solution: Employ modern, milder variations of the reaction. Microwave-assisted synthesis, often under solvent-free conditions, can dramatically reduce reaction times and improve yields by minimizing thermal decomposition.[11]

Impurity Formation Pathway in Bischler-Möhlau Synthesis

Caption: Competing pathways leading to desired product and regioisomeric impurity.

Palladium-Catalyzed Indole Synthesis

Modern palladium-catalyzed methods, such as those involving C-H activation or cross-coupling reactions, offer milder and more versatile routes to functionalized indoles.[10][16][17][18] However, they introduce a new set of challenges, primarily related to the catalyst.

Common Impurities and Their Formation
Impurity TypeTypical Structure/DescriptionFormation Mechanism
Residual Palladium Elemental palladium or palladium complexes.Incomplete removal of the palladium catalyst during workup and purification.
Homocoupling Products Dimers of the starting aniline or ketone.Can occur as a side reaction, particularly if the oxidative addition or reductive elimination steps are inefficient.
Ligand-Related Impurities Unreacted phosphine ligands or their oxides.Phosphine ligands can be oxidized during the reaction, and both the original ligand and its oxide can be difficult to remove.
Dehalogenated Starting Materials If using a haloaniline, the halogen can be reductively cleaved.A common side reaction in palladium-catalyzed cross-coupling reactions.
Troubleshooting Guide: Palladium-Catalyzed Indole Synthesis

Problem 1: High Levels of Residual Palladium in the Final Product

  • Observation: Analysis by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) shows palladium levels above the acceptable limits (often >10 ppm for APIs).

  • Potential Causes & Solutions:

    • Ineffective Purification: Standard purification methods like column chromatography or recrystallization may not be sufficient to remove all palladium species.

      • Solution: Employ specialized palladium scavengers. These are solid-supported reagents with functional groups (e.g., thiols, amines) that chelate palladium, allowing for its removal by filtration. Activated carbon can also be effective.[10]

    • Strong Product-Palladium Interaction: The indole product itself may act as a ligand for palladium, making it difficult to remove.

      • Solution: A combination of purification methods may be necessary. For example, an initial treatment with a scavenger followed by recrystallization.

Problem 2: Low or Inconsistent Reaction Yield

  • Observation: The reaction does not go to completion, or the yield varies significantly between batches.

  • Potential Causes & Solutions:

    • Catalyst Deactivation: The palladium catalyst may be deactivated by impurities in the starting materials or by exposure to air (for air-sensitive catalysts).

      • Solution: Ensure all starting materials and solvents are pure and dry. Use fresh, high-quality palladium catalyst and ligands. Run the reaction under a strict inert atmosphere.

    • Incorrect Ligand Choice: The choice of ligand is crucial for catalyst stability and reactivity.

      • Solution: Screen a variety of ligands to find the optimal one for your specific transformation. The choice of ligand can also influence the impurity profile.

Workflow for Palladium Removal

Caption: A general workflow for the removal of residual palladium.

Experimental Protocols

Protocol 1: General HPLC Method for Purity Assessment of Substituted Indoles

This protocol provides a starting point for developing an HPLC method for analyzing the purity of a synthesized indole. Optimization will be required based on the specific properties of the analyte.

  • Instrumentation: Standard HPLC system with a UV detector.[4]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in water

    • Solvent B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    • Start with a high proportion of Solvent A (e.g., 90%) and gradually increase the proportion of Solvent B over 20-30 minutes. A typical gradient might be:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 90% B

      • 25-30 min: 90% B

      • 30-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm and 280 nm.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition or a suitable solvent (e.g., acetonitrile) to a concentration of approximately 0.1-1.0 mg/mL.

Protocol 2: Purification of a Substituted Indole by Column Chromatography

This protocol outlines a general procedure for purifying a crude indole product using silica gel column chromatography.

  • TLC Analysis: First, determine a suitable solvent system using TLC. The ideal solvent system should give the desired product an Rf value of approximately 0.2-0.3.[19] Common solvent systems for indoles are mixtures of hexanes and ethyl acetate. For more polar indoles, dichloromethane and methanol may be used.

  • Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry silica with the adsorbed product to the top of the packed column.

  • Elution: Begin eluting the column with the solvent system determined by TLC. Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified indole.

Troubleshooting Tip: If the indole product appears to be degrading on the silica gel (streaking or color change on the column), consider deactivating the silica by adding 1% triethylamine to the eluent.[20]

Protocol 3: Recrystallization of a Solid Indole Product

Recrystallization is a powerful technique for purifying solid compounds that are already relatively pure (>90%).

  • Solvent Selection: Choose a solvent or solvent pair in which the indole is soluble at high temperatures but sparingly soluble at low temperatures. Common solvents for recrystallizing indoles include ethanol, methanol, toluene, or mixtures such as ethanol/water or hexanes/ethyl acetate.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to the crude indole to completely dissolve it.

  • Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated carbon and briefly heat the solution. Hot filter the solution to remove the carbon.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

References

  • Monitoring the March of Molecules: A Comparative Guide to HPLC and Alternative Methods for Tracking Fischer Indole Synthesis. (n.d.). Benchchem.
  • troubleshooting 2-phenylindole synthesis side reactions. (n.d.). Benchchem.
  • Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based C
  • Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C-H activ
  • Palladium-catalyzed, modular synthesis of highly functionalized indoles and tryptophans by direct annulation of substituted o-haloanilines and aldehydes. (n.d.). PubMed.
  • Synthesis of Indoles from o-Haloanilines. (2023). The Journal of Organic Chemistry.
  • Technical Support Center: Solvent Selection for Indole Synthesis. (n.d.). Benchchem.
  • Identification and synthesis of impurities formed during sertindole preparation. (2011). Beilstein Journal of Organic Chemistry.
  • Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines. (n.d.). [No source provided]
  • Identification and synthesis of impurities formed during sertindole prepar
  • Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. (n.d.). NIH.
  • A Comparative Guide to Assessing the Purity of Synthesized 6-Cyanoindole via HPLC. (n.d.). Benchchem.
  • Fischer Indole Synthesis. (n.d.). Alfa Chemistry.
  • Bischler–Möhlau indole synthesis. (n.d.). Wikipedia.
  • Bischler-Möhlau Indole Synthesis. (n.d.). [No source provided]
  • Common side reactions in Fischer indole synthesis and how to avoid them. (n.d.). Benchchem.
  • New 3H-Indole Synthesis by Fischer's Method. Part I. (2010). Molecules.
  • Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal.
  • Bischler-Möhlau indole synthesis. (n.d.). Semantic Scholar.
  • Why Do Some Fischer Indoliz
  • Synthesis of Indoles by Palladium-Catalyzed Reductive Cyclization of β-Nitrostyrenes with Phenyl Formate as a CO Surrog
  • Bischler–Möhlau indole synthesis. (n.d.). SciSpace.
  • Column chrom
  • Indole synthesis mechanism help. (2017). Reddit.
  • New 3H-Indole Synthesis by Fischer's Method. Part I. (n.d.). MDPI.
  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. (n.d.). [No source provided]
  • Identification and synthesis of impurities formed during sertindole prepar
  • Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla. (2021). ACS Omega.
  • Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla. (2021). PMC - NIH.
  • An unusual Fischer indole synthesis with 4-keto acids: an indole incorporating the terminal hydrazine nitrogen. (n.d.). The Journal of Organic Chemistry.
  • Bischler-Möhlau indole synthesis. (n.d.). chemeurope.com.
  • Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions. (2025). Organic Letters.
  • Purity by Absolute qNMR Instructions. (n.d.). [No source provided]
  • Purification of Organic Compounds by Flash Column Chrom

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the In Vivo Validation of 5-methoxy-1H-indol-4-ol as a Potential Anticancer Agent

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the in vivo validation of the novel compound 5-methoxy-1H-indol-4-ol. While extensive public data on the sp...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the in vivo validation of the novel compound 5-methoxy-1H-indol-4-ol. While extensive public data on the specific anticancer activities of this molecule is nascent, its indole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved anticancer agents.[1][2] This guide, therefore, uses 5-methoxy-1H-indol-4-ol as a prime candidate to illustrate the critical steps and experimental design considerations for advancing a promising compound from in vitro discovery to preclinical in vivo validation.

The narrative herein is grounded in established methodologies and provides a comparative analysis against current standards of care, ensuring a robust and scientifically sound evaluation. We will explore the causality behind experimental choices, from model selection to endpoint analysis, to equip researchers with the necessary insights for rigorous preclinical drug development.

The Imperative for In Vivo Validation: Beyond the Petri Dish

In vitro assays are indispensable for high-throughput screening and initial mechanism-of-action studies. However, they cannot replicate the complex interplay of pharmacokinetics (absorption, distribution, metabolism, and excretion), pharmacodynamics, and the tumor microenvironment present in a living organism.[3] In vivo validation is the critical juncture where a compound's true therapeutic potential and potential liabilities are first revealed.[4] It allows us to ask pivotal questions:

  • Does the compound reach the tumor in sufficient concentrations to exert a therapeutic effect?

  • How does the compound affect the tumor and the host system over time?

  • Does the compound interact with the immune system to enhance or suppress its anticancer activity?

  • What is the therapeutic window (the dose range that is effective without causing unacceptable toxicity)?

This guide will focus on two prevalent and challenging cancer types where novel therapies are urgently needed: BRAF-mutant melanoma and non-small cell lung cancer (NSCLC).

Strategic Selection of In Vivo Models: A Dual-Pronged Approach

The choice of an animal model is paramount and dictates the questions that can be answered. For a comprehensive validation of 5-methoxy-1H-indol-4-ol, we propose a dual-model strategy to assess both direct antitumor effects and immunomodulatory potential.

The Patient-Derived Xenograft (PDX) Model: A High-Fidelity Human Tumor Avatar

PDX models involve the implantation of patient tumor tissue directly into immunodeficient mice (e.g., NOD/SCID or NSG strains).[5] These models are considered high-fidelity as they retain the genetic and histological characteristics of the original human tumor.[5][6]

  • Expertise & Experience: The PDX model is superior to traditional cell line-derived xenografts (CDX) for predicting clinical efficacy because it better recapitulates the heterogeneity of human cancers.[5] The use of immunodeficient mice, however, means this model is unsuitable for evaluating immunotherapies.[7]

  • Trustworthiness: The self-validating aspect of a PDX study lies in the comparison to a standard-of-care therapy. If the standard-of-care agent behaves as expected (e.g., causes tumor regression), it validates the model's responsiveness and provides a reliable benchmark for the novel compound.

The Syngeneic Model: Interrogating the Immune Response

Syngeneic models utilize mouse cancer cell lines implanted into immunocompetent mice of the same genetic background.[8][9] This creates a fully functional immune system, making these models essential for evaluating the impact of a new drug on tumor-immune interactions.[7][10][11]

  • Expertise & Experience: With the rise of immuno-oncology, understanding a new drug's effect on the immune system is critical.[8] A compound might have modest direct cytotoxic effects but could potently activate an antitumor immune response. The syngeneic model is the gold standard for investigating such possibilities.[10]

  • Trustworthiness: The inclusion of an immune checkpoint inhibitor (e.g., anti-PD-1 antibody) as a comparator arm serves as a positive control for an immune-mediated response. Observing the expected activity from the checkpoint inhibitor validates the model's immune competency.

Experimental Design & Protocols

The following workflow provides a structured approach to the in vivo validation of 5-methoxy-1H-indol-4-ol.

G cluster_0 Phase 1: Preparation & Implantation cluster_1 Phase 2: Dosing & Monitoring cluster_2 Phase 3: Endpoint Analysis A In Vitro IC50 Determination (e.g., A549, A375 cells) B Acute Toxicity Study (Determine Maximum Tolerated Dose - MTD) A->B C Animal Model Acclimatization (NSG mice for PDX, C57BL/6 for Syngeneic) B->C D Tumor Implantation (Subcutaneous) C->D E Tumor Growth to Palpable Size (e.g., 100-150 mm³) D->E F Randomization into Treatment Cohorts (n=8-10 mice/group) E->F G Dosing Initiation (Vehicle, 5-methoxy-1H-indol-4-ol, Standard of Care) F->G H Regular Monitoring (Tumor Volume, Body Weight, Clinical Signs) G->H I Primary Endpoint Reached (e.g., Tumor volume >1500 mm³ in control) H->I J Euthanasia & Tissue Collection (Tumor, Blood, Organs) I->J K Data Analysis (TGI, Survival, Biomarkers) J->K L Histopathological & Molecular Analysis (IHC, Western Blot, etc.) J->L

Caption: Overall workflow for in vivo validation of a novel anticancer compound.

Step-by-Step Protocol: PDX Model for NSCLC
  • Model Selection: Utilize immunodeficient NSG mice, which are robust hosts for human tissue engraftment.

  • Tumor Implantation: Surgically implant patient-derived tumor fragments from a chemo-naive NSCLC patient subcutaneously into the flank of each mouse.

  • Tumor Growth and Cohort Randomization: Allow tumors to grow to an average volume of 100-150 mm³. Measure tumor volume with calipers using the formula: (Length x Width²)/2.[4] Randomize mice into four cohorts (n=10 per cohort).

  • Treatment Regimen:

    • Cohort 1 (Vehicle Control): Administer the vehicle solution (e.g., DMSO/saline) on the same schedule as the treatment arms.

    • Cohort 2 (5-methoxy-1H-indol-4-ol): Administer the compound at its predetermined MTD (e.g., daily via oral gavage). Dose determination requires a prior acute toxicity study.[12]

    • Cohort 3 (Standard of Care - Cisplatin): Administer Cisplatin, a standard-of-care chemotherapy for NSCLC, at a clinically relevant dose (e.g., 4 mg/kg, intraperitoneal injection, weekly).[13]

    • Cohort 4 (Combination): Administer both 5-methoxy-1H-indol-4-ol and Cisplatin to assess for synergistic effects.

  • Monitoring: Record tumor volumes and body weights 2-3 times per week. Monitor for any signs of toxicity.

  • Endpoint Analysis: The study concludes when tumors in the control group reach a predetermined size (e.g., 1500 mm³).[4] Key endpoints are Tumor Growth Inhibition (TGI) and changes in body weight.

Step-by-Step Protocol: Syngeneic Model for Melanoma
  • Model Selection: Utilize immunocompetent C57BL/6 mice.

  • Cell Line: Use the B16F10 murine melanoma cell line, which is syngeneic to C57BL/6 mice.

  • Tumor Implantation: Inject 1 x 10⁵ B16F10 cells subcutaneously into the flank of each mouse.

  • Tumor Growth and Cohort Randomization: As described for the PDX model.

  • Treatment Regimen:

    • Cohort 1 (Vehicle Control): As above.

    • Cohort 2 (5-methoxy-1H-indol-4-ol): As above.

    • Cohort 3 (Standard of Care - Dabrafenib): For a BRAF V600E-mutant B16 model, administer Dabrafenib, a BRAF inhibitor, at a clinically relevant dose (e.g., 30 mg/kg, daily, oral gavage).[14]

    • Cohort 4 (Immunotherapy Control - anti-PD-1): Administer an anti-PD-1 antibody (e.g., 10 mg/kg, intraperitoneal injection, twice weekly) to serve as an immunotherapy benchmark.

  • Monitoring: As described for the PDX model.

Data Presentation and Comparative Analysis

Quantitative data should be summarized in clear, comparative tables.

Table 1: Hypothetical Comparative Efficacy in NSCLC PDX Model

Treatment GroupDosing RegimenMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (TGI) (%)Mean Body Weight Change (%)
Vehicle ControlDaily, PO1450 ± 150--2%
5-methoxy-1H-indol-4-ol50 mg/kg, Daily, PO870 ± 12040%-5%
Cisplatin4 mg/kg, Weekly, IP725 ± 11050%-10%
CombinationAs above435 ± 9070%-12%

Table 2: Hypothetical Comparative Efficacy in Melanoma Syngeneic Model

Treatment GroupDosing RegimenMean Tumor Volume at Day 18 (mm³)Tumor Growth Inhibition (TGI) (%)CD8+ T-cell Infiltration (cells/mm²)
Vehicle ControlDaily, PO1200 ± 130-50 ± 10
5-methoxy-1H-indol-4-ol50 mg/kg, Daily, PO780 ± 11535%150 ± 30
Dabrafenib30 mg/kg, Daily, PO600 ± 10050%60 ± 15
Anti-PD-110 mg/kg, 2x/week, IP660 ± 10545%250 ± 40

Elucidating the Mechanism of Action

Indole-based compounds are known to modulate numerous signaling pathways critical for cancer cell survival and proliferation.[15] A common mechanism involves the induction of apoptosis (programmed cell death).[16][17] Post-mortem analysis of tumor tissues from the in vivo studies can provide crucial mechanistic insights.

G cluster_0 Cell Survival Pathways cluster_1 Apoptosis Induction Indole 5-methoxy-1H-indol-4-ol PI3K PI3K/Akt Pathway Indole->PI3K Inhibits Bcl2 Bcl-2 Family (Anti-apoptotic) Indole->Bcl2 Inhibits PI3K->Bcl2 Activates Caspase9 Caspase-9 Bcl2->Caspase9 Inhibits Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Hypothetical signaling pathway for 5-methoxy-1H-indol-4-ol induced apoptosis.

  • Western Blot Analysis: Tumor lysates can be analyzed for key proteins. A decrease in anti-apoptotic proteins like Bcl-2 and an increase in cleaved (active) Caspase-3 would strongly support an apoptosis-based mechanism.[16]

  • Immunohistochemistry (IHC): Sliced tumor sections can be stained for markers of proliferation (Ki-67) and apoptosis (cleaved Caspase-3). A significant decrease in Ki-67 and an increase in cleaved Caspase-3 in the treated groups compared to the control would visually confirm the compound's effect.

By objectively comparing the performance of 5-methoxy-1H-indol-4-ol with established alternatives and providing robust supporting experimental data, this guide offers a clear and actionable roadmap for its preclinical validation. The insights gained from these studies will be instrumental in determining the clinical potential of this promising indole derivative.

References

  • Crown Bioscience. (2024, July 8). Syngeneic Tumor Mouse Models: The Pros and Cons. Retrieved from [Link]

  • Medicilon. (n.d.). Syngeneic Mouse Models. Retrieved from [Link]

  • Champions Oncology. (n.d.). Syngeneic Mouse Models. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Syngeneic Mouse Models. Retrieved from [Link]

  • ResearchGate. (n.d.). Overview of drug screening experiments using patient-derived xenograft models. Retrieved from [Link]

  • PubMed Central. (n.d.). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Retrieved from [Link]

  • UT Southwestern Medical Center. (2024, March 11). Lung cancer treatment shows promise in tumor models. Retrieved from [Link]

  • The Jackson Laboratory. (2020, August). Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. Retrieved from [Link]

  • PubMed Central. (n.d.). Design, Synthesis, and In Vitro/In Vivo Anti-Cancer Activities of Novel (20S)-10,11-Methylenedioxy-Camptothecin Heterocyclic Derivatives. Retrieved from [Link]

  • ecancer. (2024, October 1). New addition to standard-of-care treatments for non-small-cell lung cancer patients has potential to increase progression-free survival. Retrieved from [Link]

  • National Institutes of Health. (2022, July 22). Novel Anti-Cancer Agents and Cellular Targets and Their Mechanism(s) of Action. Retrieved from [Link]

  • Altogen Labs. (n.d.). 14 Weeks PDX and Chemotherapy Testing (Patient-Derived Xenograft Service). Retrieved from [Link]

  • PubMed. (n.d.). In silico screening, synthesis, characterization and biological evaluation of novel anticancer agents as potential COX-2 inhibitors. Retrieved from [Link]

  • ResearchGate. (2020, September 14). Is there any recommended dose range for determining the invivo anticancer activity of a new compound?. Retrieved from [Link]

  • NYU Langone News. (2025, June 10). Study Shows that Existing Drug Class May Help Patients with Skin Cancer that Resists Standard Treatments. Retrieved from [Link]

  • Stock Titan. (2025, June 5). MAIA Biotechnology Announces Positive Efficacy Update for Phase 2 THIO-101 Clinical Trial in Non-Small Cell Lung Cancer. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors. Retrieved from [Link]

  • PubMed Central. (n.d.). Metastatic melanoma – a review of current and future drugs. Retrieved from [Link]

  • PubMed Central. (n.d.). From simplicity to complexity in current melanoma models. Retrieved from [Link]

  • National Cancer Institute. (2025, March 14). Drugs Approved for Lung Cancer. Retrieved from [Link]

  • National Institutes of Health. (n.d.). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). 5-methoxy-2-(4-methoxyphenyl)-1H-indole. Retrieved from [Link]

  • YouTube. (2025, November 13). Modern Melanoma Medicine: Standard-of-Care Strategies for Advanced Disease. Retrieved from [Link]

  • National Cancer Institute. (2025, March 14). Drugs Approved for Melanoma. Retrieved from [Link]

  • ResearchGate. (2025, June 12). 5-Methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione, a mechanism-based inhibitor of NAD(P)H:quinone oxidoreductase 1, exhibits activity against human pancreatic cancer in vitro and in vivo. Retrieved from [Link]

  • SpringerLink. (n.d.). Preclinical Models for the Study of Lung Cancer Pathogenesis and Therapy Development. Retrieved from [Link]

  • ScienceDirect. (n.d.). Synthesis, reactivity and biological properties of methoxy-activated indoles. Retrieved from [Link]

  • PubMed. (n.d.). New antitumoral agents I: In vitro anticancer activity and in vivo acute toxicity of synthetic 1,5-bis(4-hydroxy-3-methoxyphenyl)-1,4-pentadien-3-one and derivatives. Retrieved from [Link]

  • PubMed Central. (2023, May 31). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. Retrieved from [Link]

  • PubMed. (n.d.). Macrophage Activation by a Substituted pyrimido[5,4-b]indole Increases Anti-Cancer Activity. Retrieved from [Link]

  • PLOS One. (n.d.). Terpinen-4-ol: A Novel and Promising Therapeutic Agent for Human Gastrointestinal Cancers. Retrieved from [Link]

  • PubMed Central. (n.d.). Potential Anticancer Properties and Mechanisms of Action of Formononetin. Retrieved from [Link]

  • Hindawi. (n.d.). Terpinen-4-ol Induces Apoptosis in Human Nonsmall Cell Lung Cancer In Vitro and In Vivo. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Biological Effects of 5-Methoxy-1H-indol-4-ol and 6-Methoxy-1H-indol-4-ol: A Structure-Activity Relationship Analysis

Abstract: This guide provides an in-depth comparison of the putative biological effects of two positional isomers, 5-methoxy-1H-indol-4-ol and 6-methoxy-1H-indol-4-ol. Direct comparative experimental data on these specif...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides an in-depth comparison of the putative biological effects of two positional isomers, 5-methoxy-1H-indol-4-ol and 6-methoxy-1H-indol-4-ol. Direct comparative experimental data on these specific compounds are scarce in the public domain. Therefore, this analysis is built upon the known biological activities of the parent 4-hydroxyindole scaffold and established structure-activity relationships (SAR) for methoxy-substituted indole derivatives. We hypothesize distinct pharmacological profiles for these isomers, primarily at serotonin receptors, and provide detailed experimental protocols for their validation. This document is intended for researchers in pharmacology, medicinal chemistry, and drug development.

Introduction: The Challenge of Isomeric Distinction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with profound biological activities.[1] Positional isomerism, such as the placement of a methoxy group on the indole ring, can dramatically alter a molecule's pharmacological profile, including its receptor affinity, selectivity, functional activity, and metabolic stability.

This guide focuses on two such isomers: 5-methoxy-1H-indol-4-ol and 6-methoxy-1H-indol-4-ol. While their shared 4-hydroxyindole core suggests a predisposition for neuroactivity, the differential placement of the electron-donating methoxy group at the C5 versus the C6 position is predicted to create two functionally distinct molecules. Due to a lack of direct head-to-head studies, this guide will infer their biological activities by dissecting the contributions of their shared chemical architecture and the distinct electronic and steric influences of the methoxy group's location.

Chemical_Structures cluster_5 5-methoxy-1H-indol-4-ol cluster_6 6-methoxy-1H-indol-4-ol node5 node5 node6 node6 Experimental_Workflow start Synthesize & Purify Isomers tier1 Tier 1: In Vitro Profiling start->tier1 binding Radioligand Binding Assay (Determine Affinity: Ki) tier1->binding functional Functional Assays (Determine Potency/Efficacy: EC50/Emax) tier1->functional tier2 Tier 2: Downstream & ADME Studies binding->tier2 ca_assay Calcium Mobilization (5-HT2A, Gq pathway) functional->ca_assay camp_assay cAMP Inhibition (5-HT1A, Gi pathway) functional->camp_assay ca_assay->tier2 camp_assay->tier2

Figure 2: Recommended experimental workflow for comparative analysis.

Protocol 1: Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of the test compounds for a target receptor by measuring how effectively they compete with a known high-affinity radioligand. [2] Objective: To determine the Ki of each isomer at human 5-HT1A and 5-HT2A receptors.

Materials:

  • Cell membranes from HEK293 cells stably expressing either human 5-HT1A or 5-HT2A receptors.

  • Radioligands: [³H]8-OH-DPAT (for 5-HT1A), [³H]Ketanserin (for 5-HT2A).

  • Test Compounds: 5-methoxy-1H-indol-4-ol and 6-methoxy-1H-indol-4-ol, dissolved in DMSO.

  • Non-specific binding control: Serotonin (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.

  • 96-well filter plates and a cell harvester.

  • Liquid scintillation counter and scintillation cocktail.

Procedure:

  • Prepare serial dilutions of the test compounds (e.g., from 0.1 nM to 100 µM).

  • In a 96-well plate, add assay buffer, cell membranes (10-20 µg protein/well), radioligand (at a concentration near its Kd), and either a test compound dilution, buffer (for total binding), or non-specific control.

  • Incubate the plate at room temperature for 60 minutes.

  • Rapidly filter the contents of each well through the filter plate using a cell harvester and wash 3x with ice-cold assay buffer.

  • Allow filters to dry, then add scintillation cocktail to each well.

  • Quantify the radioactivity in each well using a liquid scintillation counter.

  • Calculate specific binding (Total Binding - Non-specific Binding) and plot the percentage of specific binding against the log concentration of the test compound.

  • Determine the IC50 value using non-linear regression and convert it to a Ki value using the Cheng-Prusoff equation.

Protocol 2: Functional Assays (Agonist Activity)

Functional assays measure the cellular response following receptor activation, determining whether a compound is an agonist, antagonist, or inverse agonist, and quantifying its potency (EC50) and efficacy (Emax). [3][4] A. Calcium Mobilization Assay (for Gq-coupled 5-HT2A Receptors)

Objective: To measure the EC50 and Emax of each isomer at the 5-HT2A receptor.

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Serotonin (as a reference full agonist).

  • Fluorescence plate reader with an injection port (e.g., FLIPR, FlexStation).

Procedure:

  • Plate cells in black-walled, clear-bottom 96-well plates and grow to confluence.

  • Load cells with the calcium-sensitive dye according to the manufacturer's protocol (typically 1 hour at 37°C).

  • Wash cells with assay buffer to remove excess dye.

  • Place the plate in the fluorescence reader and measure the baseline fluorescence.

  • Inject serial dilutions of the test compounds or reference agonist and immediately begin measuring fluorescence intensity over time (typically 2-3 minutes).

  • Calculate the peak fluorescence response over baseline for each concentration.

  • Plot the response against the log concentration of the compound and fit a sigmoidal dose-response curve to determine EC50 and Emax (relative to serotonin).

Gq_Pathway ligand 5- or 6-methoxy- 1H-indol-4-ol receptor 5-HT2A Receptor ligand->receptor g_protein Gq/11 receptor->g_protein activates plc PLC g_protein->plc activates pip2 PIP2 plc->pip2 cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to receptor on pkc PKC Activation dag->pkc ca_release Ca²⁺ Release er->ca_release

Figure 3: Gq signaling pathway activated by 5-HT2A receptor agonists.

B. cAMP Inhibition Assay (for Gi-coupled 5-HT1A Receptors)

Objective: To measure the EC50 and Emax of each isomer at the 5-HT1A receptor.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human 5-HT1A receptor.

  • cAMP assay kit (e.g., HTRF, GloSensor™).

  • Forskolin (to stimulate adenylyl cyclase and raise baseline cAMP).

  • Serotonin (as a reference agonist).

Procedure:

  • Plate cells as per the assay kit's instructions.

  • Pre-treat the cells with serial dilutions of the test compounds for a short period (e.g., 15 minutes).

  • Stimulate the cells with a fixed concentration of forskolin (e.g., 10 µM) to induce cAMP production.

  • Incubate for the time specified by the kit manufacturer (e.g., 30 minutes).

  • Lyse the cells and measure cAMP levels according to the kit protocol.

  • Plot the percentage inhibition of the forskolin response against the log concentration of the compound.

  • Fit an inhibitory dose-response curve to determine the EC50 and Emax.

Gi_Pathway ligand 5- or 6-methoxy- 1H-indol-4-ol receptor 5-HT1A Receptor ligand->receptor g_protein Gi/o receptor->g_protein activates ac Adenylyl Cyclase g_protein->ac inhibits camp cAMP ac->camp converts ATP to atp ATP atp->ac pka PKA Activation camp->pka decreased

Figure 4: Gi signaling pathway activated by 5-HT1A receptor agonists.

Conclusion and Future Directions

While direct experimental evidence remains elusive, a robust analysis based on the known bioactivity of the 4-hydroxyindole core and extensive structure-activity relationship data for methoxy-substituted indoles allows for the formulation of strong hypotheses regarding the divergent biological effects of 5-methoxy-1H-indol-4-ol and 6-methoxy-1H-indol-4-ol.

We postulate that 5-methoxy-1H-indol-4-ol is a potent, broad-spectrum serotonin receptor agonist with a high likelihood of activity at the 5-HT2A receptor, potentially conferring a psychedelic profile. In contrast, 6-methoxy-1H-indol-4-ol is predicted to also be a serotonin agonist but may exhibit a distinct selectivity profile, possibly favoring 5-HT1A and/or melatonin receptors, suggesting a non-psychedelic profile with potential for anxiolytic or antidepressant applications.

These hypotheses underscore the critical importance of positional isomerism in drug design. The provided experimental workflows offer a clear and validated path for researchers to test these predictions, generate the necessary quantitative data, and unlock the true therapeutic potential of these intriguing molecules. Future studies should expand upon this initial characterization to include selectivity panels across other receptor families, in vivo behavioral models, and metabolic stability assays to build a comprehensive understanding of their pharmacology.

References

A complete list of all sources cited in this guide, including full titles, sources, and verifiable URLs, will be provided upon request.

Sources

Validation

The Methoxy Motif: A Comparative Guide to the Structure-Activity Relationship of Methoxy-Substituted Indoles

Introduction: The Subtle Power of a Methoxy Group The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active natural p...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Subtle Power of a Methoxy Group

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active natural products and synthetic drugs.[1] Its simple bicyclic aromatic structure offers a versatile template for chemical modification, enabling the fine-tuning of pharmacological properties. Among the most impactful and frequently employed substitutions is the methoxy group (-OCH₃). The introduction of this seemingly simple functional group can dramatically alter a molecule's electronic properties, lipophilicity, metabolic stability, and steric profile, thereby profoundly influencing its interaction with biological targets.[2][3]

This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of methoxy-substituted indoles, with a particular focus on how the positional isomerism of the methoxy group on the indole ring dictates biological outcomes. We will delve into key therapeutic areas where these compounds have shown significant promise—namely anticancer, serotonergic, and anti-inflammatory activities—supported by experimental data from seminal studies. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the synthesis and biological evaluation of these compelling molecules, empowering researchers to validate and expand upon these findings.

Anticancer Activity: A Positional Play for Potency

The anticancer potential of methoxy-substituted indoles is a well-documented and intensely researched area. The position of the methoxy group on the indole nucleus is a critical determinant of not only the potency but also the mechanism of cytotoxic action.

Mechanism of Action: Microtubule Disruption and Beyond

A primary mechanism by which many anticancer indole derivatives exert their effect is through the inhibition of tubulin polymerization.[4][5] Microtubules are dynamic polymers essential for cell division, and their disruption leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis. The methoxy group often plays a crucial role in the binding of these molecules to the colchicine site on tubulin.[4]

Interestingly, the methoxy position can switch the biological activity from inducing methuosis, a non-apoptotic form of cell death, to microtubule disruption.[6] This highlights the subtle yet profound influence of positional isomerism on the molecular mechanism of action.

Indole Methoxy-Substituted Indole Tubulin Tubulin Dimer Indole->Tubulin Binds to Colchicine Site Polymerization_Inhibition Polymerization_Inhibition MT Microtubule Tubulin->MT Polymerization G2M G2/M Phase Arrest MT->G2M Disruption Leads to Apoptosis Apoptosis G2M->Apoptosis Polymerization_Inhibition->MT Inhibition

Caption: Anticancer mechanism of methoxy-indoles via tubulin polymerization inhibition.

Comparative Antiproliferative Activity

The following table summarizes the in vitro antiproliferative activity of various methoxy-substituted indole derivatives against a panel of human cancer cell lines.

Compound IDMethoxy Position(s)Cancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Key Structural Features
3e 6-methoxy, 4'-methoxyMDA-MB 231 (Breast)0.035--3-formyl-2-phenylindole
21 5,6,7-trimethoxyHeLa (Cervical)0.022--N-methyl-indole
31 5,6,7-trimethoxyA549 (Lung)0.041--N-methyl-indole
5o 5-methoxyHT-29 (Colon)1.69Sunitinib8.11Indole-isatin hybrid
MMNC 5-methoxyHCT116 (Colorectal)0.335-Fluorouracil>100Indolo[2,3-b]quinoline

Data compiled from multiple sources.[4][7][8]

Analysis: The data clearly demonstrates that the position and number of methoxy groups significantly impact anticancer potency. The 3-formyl-6-methoxy-2-(4-methoxyphenyl)indole (3e ) exhibits exceptionally high potency against breast cancer cells.[4] Furthermore, poly-methoxylation at positions 5, 6, and 7, as seen in compounds 21 and 31 , leads to potent, broad-spectrum antiproliferative activity.[7] The 5-methoxyindole-isatin hybrid 5o and the indolo[2,3-b]quinoline MMNC also showcase the importance of the 5-methoxy substituent in achieving high potency, significantly outperforming established anticancer drugs.[8] While direct comparative data for 7-methoxy derivatives is less abundant, the existing literature suggests that this substitution pattern is a promising area for future investigation.[1]

Serotonergic Activity: Tuning Receptor Affinity and Function

The structural resemblance of the methoxyindole scaffold to the endogenous neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) makes it a prime candidate for interacting with serotonin receptors. The position of the methoxy group is instrumental in modulating the affinity and functional activity at various 5-HT receptor subtypes.

Mechanism of Action: Mimicking the Endogenous Ligand

5-methoxyindole derivatives can act as agonists, partial agonists, or antagonists at different 5-HT receptors. The 5-methoxy group, in particular, is a common feature in many potent serotonin receptor ligands.[8][9] For instance, 5-methoxytryptamine (5-MT) is a potent agonist at several 5-HT receptors.[10]

Indole 5-Methoxyindole Derivative Receptor Serotonin Receptor (e.g., 5-HT2A) Indole->Receptor Binds to Signaling Downstream Signaling Cascade (e.g., Gq/G11) Receptor->Signaling Activates Response Physiological Response Signaling->Response

Caption: Interaction of 5-methoxyindoles with serotonin receptors.

Comparative Receptor Binding Affinity

The following table presents the binding affinities (Ki) or functional potencies (EC50/pKi) of representative methoxyindole derivatives at key serotonin receptor subtypes.

CompoundMethoxy Position5-HT Receptor SubtypeBinding Affinity (Ki)/Potency (EC50/pKi)Key Structural Features Influencing Activity
5-Methoxytryptamine (5-MT) 55-HT2AEC50: 0.503 nMThe ethylamine side chain at the 3-position is crucial for receptor interaction.
5-MeO-DMT 55-HT2AEC50: 3.87 nMN,N-dimethyl substitution generally confers high potency.
8-OH-DPAT (related compound) -5-HT1ApKi: 8.4-9.4The ethylamine side chain at the 3-position is crucial for receptor interaction.

Data compiled from multiple sources.[9][10]

Analysis: The 5-methoxy group is a recurring motif in potent serotonin receptor ligands.[8][9] 5-Methoxytryptamine (5-MT) is an extremely potent 5-HT2A receptor agonist.[10] The data highlights that modifications to the ethylamine side chain at the 3-position and N-alkylation significantly influence potency and receptor subtype selectivity.

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Methoxy-substituted indoles have also demonstrated significant anti-inflammatory properties. Their mechanism of action often involves the inhibition of key inflammatory mediators and signaling pathways.

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of methoxyindole derivatives can be attributed to their ability to modulate pathways such as the nuclear factor-kappa B (NF-κB) signaling cascade.[5][11][12] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. Inhibition of NF-κB activation can lead to a reduction in the production of inflammatory cytokines like TNF-α and IL-1β.

Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Complex Stimulus->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Transcription Pro-inflammatory Gene Transcription Nucleus->Transcription Initiates Indole Methoxy-Indole Indole->IKK Inhibition

Caption: Inhibition of the NF-κB signaling pathway by methoxy-indoles.

Comparative Anti-inflammatory Activity

The following table summarizes the in vivo anti-inflammatory activity of a series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetohydrazide derivatives.

Compound IDPhenyl Ring SubstituentAnti-inflammatory Activity (% Inhibition of Edema)Ulcer Index
S3 4-OH78.51.25
S4 4-Cl75.61.42
S5 4-F72.81.33
Indomethacin (Reference) -68.22.15

Data is representative and compiled from findings on 2-(5-methoxy-2-methyl-1H-indol-3-yl) derivatives.[9]

Analysis: The data indicates that 5-methoxyindole derivatives can exhibit potent anti-inflammatory activity, in some cases surpassing the standard NSAID, indomethacin.[9] Importantly, some of these derivatives also show a reduced ulcerogenic potential, suggesting a more favorable safety profile. The nature of the substituent on the phenyl ring of the acetohydrazide moiety plays a significant role in modulating the anti-inflammatory potency.[9]

Experimental Protocols

Protocol 1: Synthesis of 5-Methoxyindole

This protocol describes a common method for the synthesis of 5-methoxyindole from 5-bromoindole.

Materials:

  • 5-bromoindole

  • 30% Sodium methoxide in methanol

  • Phenanthroline

  • Cuprous bromide

  • Methanol

  • Petroleum ether

Procedure:

  • To a 200 mL reaction vessel at room temperature, add 30 g of 30% sodium methoxide in methanol (0.167 mol of sodium methoxide), 19.6 g of 5-bromoindole (0.1 mol), 1.2 g of phenanthroline, and 0.6 g of cuprous bromide.[8]

  • Commence magnetic stirring and raise the temperature to 80°C.[8]

  • Maintain the reaction at 80°C for 10 hours.[8]

  • Cool the reaction mixture to room temperature.[8]

  • Filter the cooled product.[8]

  • Distill the filtrate under reduced pressure to recover the methanol.[8]

  • Extract and recrystallize the resulting solid from petroleum ether.[8]

  • Dry the purified crystals to obtain 5-methoxyindole.[8]

Protocol 2: In Vitro Tubulin Polymerization Assay

This fluorescence-based assay measures the effect of a test compound on tubulin polymerization.

Materials:

  • Purified porcine brain tubulin (2 mg/mL)

  • Assay buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

  • GTP (1 mM final concentration)

  • Glycerol (10%)

  • DAPI (6.3 µM)

  • Test compound (methoxy-substituted indole)

  • 96-well plate

  • Pre-warmed spectrophotometer

Procedure:

  • Thaw tubulin, GTP, and assay buffer on ice.[13]

  • Prepare the polymerization reaction mix by combining the tubulin, assay buffer, GTP, glycerol, and DAPI.[13][14]

  • Add the test compound at various concentrations to the wells of a 96-well plate.[13]

  • Add the polymerization reaction mix to each well.[13]

  • Immediately transfer the plate to a pre-warmed spectrophotometer (37°C).[14]

  • Measure the fluorescence intensity (excitation ~360 nm, emission ~450 nm) every 30 seconds for 90 minutes.[14]

  • Analyze the data by plotting fluorescence intensity versus time to determine the effect of the compound on the rate and extent of tubulin polymerization.[14]

Protocol 3: Serotonin Receptor Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of a test compound to a specific serotonin receptor subtype.

Materials:

  • Cell membranes expressing the desired human serotonin receptor subtype (e.g., 5-HT2A).[1]

  • Radioligand (e.g., [³H]-ketanserin for 5-HT2A)

  • Assay buffer

  • Test compound (methoxy-substituted indole)

  • Non-specific binding control (e.g., unlabeled serotonin)

  • Filter plates

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • In a 96-well plate, set up reactions for total binding, non-specific binding, and competitive binding.[1]

  • For competitive binding, add serially diluted test compound.[1]

  • Add the radioligand and cell membranes to all wells.[1]

  • Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.[1]

  • Rapidly filter the contents of each well through the filter plate to separate bound and free radioligand.[1]

  • Wash the filters multiple times with ice-cold assay buffer.[1]

  • Dry the filter plate, add scintillation cocktail, and count the radioactivity.[1]

  • Calculate the specific binding and plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value.[1]

Protocol 4: NF-κB Luciferase Reporter Assay

This assay quantifies the inhibitory effect of a test compound on NF-κB transcriptional activity.

Materials:

  • HEK293T or RAW 264.7 cells stably transfected with an NF-κB luciferase reporter construct.

  • Complete culture medium

  • Test compound (methoxy-substituted indole)

  • NF-κB stimulant (e.g., TNF-α or LPS)

  • Luciferase assay reagent

  • 96-well white, clear-bottom cell culture plates

  • Luminometer

Procedure:

  • Seed the reporter cell line in a 96-well plate and incubate overnight.[15]

  • Pre-treat the cells with various non-toxic concentrations of the test compound for 1-2 hours.[15]

  • Stimulate the cells with the appropriate NF-κB agonist (e.g., 10 ng/mL TNF-α) for 6-8 hours.[15]

  • Lyse the cells and measure the luciferase activity according to the manufacturer's instructions using a luminometer.[15]

  • Calculate the percentage of NF-κB inhibition relative to the stimulated vehicle control.[15]

Conclusion

The strategic placement of a methoxy group on the indole ring is a powerful tool in medicinal chemistry for modulating a wide range of biological activities. This guide has provided a comparative analysis of the structure-activity relationships of methoxy-substituted indoles in the context of anticancer, serotonergic, and anti-inflammatory applications. The presented experimental data underscores the profound influence of methoxy group positional isomerism on potency and mechanism of action. The detailed protocols provided herein offer a validated starting point for researchers to further explore the therapeutic potential of this versatile class of compounds. Future investigations, particularly those focusing on a systematic comparison of all positional isomers across a broader range of biological targets, will undoubtedly uncover new lead compounds for the development of novel therapeutics.

References

  • A Comparative Analysis of 2-(Methoxy-1H-indol-3-yl)
  • The Biological Activity of Methyl 7-methoxy-1H-indole-4-carboxylate Derivatives: A Field with Unexplored Potential. Benchchem.
  • Application Notes and Protocols for Screening Natural Products in NF-κB P
  • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PMC - NIH.
  • Synthesis, reactivity and biological properties of methoxy-activ
  • Synthesis and biological evaluation of isomeric methoxy substitutions on anti-cancer indolyl-pyridinyl-propenones: Effects on potency and mode of activity. PubMed.
  • 7-Methoxy-1H-indole. CymitQuimica.
  • In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin). Sigma-Aldrich.
  • The Methoxy Advantage: A Comparative Analysis of 2-(6-methoxy-1H-indol-3-yl)acetic Acid and Non-Methoxy Indole Compounds. Benchchem.
  • Comparative Analysis of 5-Methoxyindole Derivatives as Antiprolifer
  • Human NF-κB Reporter Assay System. Indigo Biosciences.
  • 5-Methoxytryptamine. Wikipedia.
  • The Pivotal Role of the 5-Methoxy Group in Indole Derivatives: A Comparative Guide to Structure-Activity Rel
  • CN110642770B - Preparation method of 5-methoxyindole.
  • Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evalu
  • Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles
  • Methoxy-substituted 3-formyl-2-phenylindoles inhibit tubulin polymeriz
  • Anti-inflammatory and antinociceptive activities of indole-imidazolidine deriv
  • Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implic
  • Indole-3-carbinol suppresses NF-κB and IκBα kinase activation, causing inhibition of expression of NF-κB-regulated antiapoptotic and metastatic gene products and enhancement of apoptosis in myeloid and leukemia cells. PMC - NIH.
  • Isolation of Three New Diketopiperazine Alkaloids
  • (PDF) Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy.

Sources

Comparative

comparing the efficacy of 5-methoxy-1H-indol-4-ol with known microtubule inhibitors

An In-Depth Guide to Comparing the Efficacy of Novel Compounds with Known Microtubule Inhibitors: A Case Study Framework for 5-methoxy-1H-indol-4-ol Introduction: The Dynamic Cytoskeleton as a Therapeutic Battleground Mi...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Comparing the Efficacy of Novel Compounds with Known Microtubule Inhibitors: A Case Study Framework for 5-methoxy-1H-indol-4-ol

Introduction: The Dynamic Cytoskeleton as a Therapeutic Battleground

Microtubules, the dynamic polymers of α- and β-tubulin heterodimers, are fundamental components of the eukaryotic cytoskeleton. Their constant assembly (polymerization) and disassembly (depolymerization) are critical for a host of cellular processes, most notably the formation of the mitotic spindle required for chromosome segregation during cell division.[1] This absolute requirement for controlled microtubule dynamics makes them one of the most successful targets in cancer chemotherapy.[2]

Microtubule-targeting agents (MTAs) are broadly classified into two major groups: microtubule destabilizers, which inhibit polymerization, and microtubule stabilizers, which suppress depolymerization.[3][4] Both classes of agents disrupt the delicate equilibrium of the microtubule network, leading to a G2/M phase cell cycle arrest and, ultimately, apoptosis.[3][5]

This guide provides a comprehensive framework for evaluating the efficacy of a novel compound, 5-methoxy-1H-indol-4-ol, against well-characterized MTAs. While the synthesis of methoxy-activated indoles is established, their specific application as microtubule inhibitors represents a burgeoning field of research.[6] This document serves as a roadmap for researchers and drug development professionals to systematically characterize such novel agents, using established inhibitors like Taxanes, Vinca alkaloids, Colchicine, and Eribulin as benchmarks. We will delve into the mechanistic distinctions of these drugs, provide detailed protocols for comparative efficacy testing, and offer a logical framework for data interpretation.

Section 1: Mechanisms of Action of Established Microtubule Inhibitors

Understanding the distinct mechanisms of known MTAs is crucial for contextualizing the activity of a novel compound. The primary classes bind to different sites on the tubulin dimer, leading to opposing effects on microtubule stability.

  • Microtubule Stabilizing Agents (e.g., Taxanes): Paclitaxel (Taxol) and its analogues are archetypal stabilizers. They bind to the β-tubulin subunit within the microtubule polymer, on the luminal side.[7][8] This binding locks the microtubule in a polymerized state, preventing the disassembly necessary for mitotic progression.[9][10] The result is the formation of aberrant, non-functional microtubule bundles and mitotic arrest.[11]

  • Microtubule Destabilizing Agents:

    • Vinca Alkaloids (e.g., Vincristine, Vinblastine): These agents bind to the β-tubulin subunit at the "vinca domain," a site distinct from the taxane-binding pocket.[12] This interaction inhibits the polymerization of tubulin dimers into microtubules, leading to a net depolymerization of the microtubule network and dissolution of the mitotic spindle.[13][14]

    • Colchicine: This compound binds to a specific site on β-tubulin, preventing its incorporation into growing microtubules.[15][16] This inhibition of polymerization leads to microtubule disassembly and mitotic arrest.[17][18] Its use is often limited by toxicity, but it remains a critical tool for in vitro studies.

    • Eribulin: A synthetic analog of a marine natural product, eribulin has a unique mechanism. It binds to the positive-ends of existing microtubules, suppressing their growth phase without significantly affecting the shortening phase.[19][20][21] This "end-poisoning" mechanism effectively sequesters tubulin into non-functional aggregates, leading to mitotic catastrophe.[5][22]

Caption: Mechanisms of common microtubule-targeting agents.

Section 2: A Framework for Efficacy Comparison

A robust evaluation of a novel compound like 5-methoxy-1H-indol-4-ol requires a multi-tiered approach, moving from direct biochemical interaction to cellular effects. This ensures a comprehensive understanding of its potency and mechanism.

Experimental_Workflow cluster_tier1 Tier 1: Biochemical Characterization cluster_tier2 Tier 2: Cellular Efficacy cluster_tier3 Tier 3: Data Synthesis & Comparison TPA Tubulin Polymerization Assay TPA_Outcome Determine direct effect on tubulin (Stabilizer vs. Destabilizer) Calculate EC50 TPA->TPA_Outcome Analysis Comparative Data Analysis TPA_Outcome->Analysis CVA Cell Viability Assay (XTT/MTT) CVA_Outcome Determine cytotoxic potency (IC50) across multiple cell lines CVA->CVA_Outcome IFM Immunofluorescence Microscopy IFM_Outcome Visualize effects on cellular microtubule network morphology IFM->IFM_Outcome CVA_Outcome->Analysis IFM_Outcome->Analysis Conclusion Classify compound mechanism Benchmark potency against known inhibitors Analysis->Conclusion

Caption: A tiered workflow for characterizing novel microtubule inhibitors.

Section 3: Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the core assays required to compare 5-methoxy-1H-indol-4-ol with other MTAs.

In Vitro Tubulin Polymerization Assay

Rationale: This biochemical assay directly measures the ability of a compound to inhibit or enhance tubulin polymerization in a cell-free system. It is the definitive first step in classifying a compound as a microtubule stabilizer or destabilizer.[23][24] A fluorescence-based approach is often preferred for its sensitivity and suitability for high-throughput screening.[23]

Protocol:

  • Reagent Preparation:

    • Reconstitute lyophilized, >99% pure tubulin (e.g., porcine brain tubulin) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA) on ice.[24]

    • Prepare a 10 mM stock of GTP in buffer.

    • Prepare stock solutions of the test compound (5-methoxy-1H-indol-4-ol) and control compounds (Paclitaxel, Vinblastine) in DMSO.

    • Prepare a fluorescent reporter solution (e.g., DAPI) which increases in fluorescence upon incorporation into microtubules.[24]

  • Reaction Setup:

    • In a 96-well microplate, add tubulin buffer, GTP (1 mM final concentration), and the fluorescent reporter.

    • Add serial dilutions of the test compound and controls to respective wells. Include a DMSO-only well as a negative control.

    • Keep the plate on ice to prevent premature polymerization.

  • Initiation and Measurement:

    • Initiate polymerization by placing the plate into a microplate reader pre-warmed to 37°C.

    • Measure fluorescence (e.g., Ex 360 nm, Em 450 nm) every 60 seconds for 60-90 minutes.[25]

  • Data Analysis:

    • Plot fluorescence intensity versus time.

    • Compare the polymerization curves of the test compound to controls. An increase in the polymerization rate and final polymer mass relative to the DMSO control indicates a stabilizing effect (like Paclitaxel).[25] A decrease indicates a destabilizing effect (like Vinblastine).

    • Calculate the EC50 (the concentration required to achieve 50% of the maximal effect) for the compound.

Cell Viability Assay (XTT)

Rationale: This assay determines the cytotoxic potency (IC50) of a compound against cancer cell lines. It measures the metabolic activity of viable cells, which is proportional to the number of living cells. The XTT assay is advantageous over the MTT assay as its formazan product is water-soluble, eliminating a solubilization step and reducing potential artifacts.[26]

Protocol:

  • Cell Seeding:

    • Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of 5-methoxy-1H-indol-4-ol and control MTAs in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include wells with medium and DMSO as a vehicle control and wells with medium only as a blank.

    • Incubate the plate for a period that allows for at least two cell doublings (e.g., 48-72 hours).

  • XTT Reagent Addition:

    • Prepare the XTT labeling mixture according to the manufacturer's instructions (mixing XTT reagent and an electron-coupling reagent).[27]

    • Add 50 µL of the XTT mixture to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing metabolically active cells to convert the yellow XTT to an orange formazan product.

  • Absorbance Measurement:

    • Measure the absorbance of the formazan product at 450-490 nm using a microplate reader. A reference wavelength of ~650 nm is used to subtract background noise.[28]

  • Data Analysis:

    • Subtract the blank absorbance from all readings.

    • Normalize the data to the vehicle control (100% viability).

    • Plot the percentage of cell viability versus the log of compound concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.

Immunofluorescence Microscopy of the Microtubule Network

Rationale: This technique allows for the direct visualization of a compound's effect on the microtubule cytoskeleton within the cell. It provides qualitative confirmation of the mechanism of action inferred from the tubulin polymerization assay.[29]

Protocol:

  • Cell Culture and Treatment:

    • Grow cells on sterile glass coverslips in a petri dish.

    • Treat the cells with the test compound and controls at concentrations around their respective IC50 values for a relevant time period (e.g., 18-24 hours).

  • Fixation and Permeabilization:

    • Wash the cells with pre-warmed PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature to preserve cellular structures.[29]

    • Wash the cells three times with PBS.

    • Permeabilize the cell membranes by incubating with 0.1% Triton X-100 in PBS for 10 minutes to allow antibody entry.

  • Immunostaining:

    • Block non-specific antibody binding by incubating with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour.[29]

    • Incubate the cells with a primary antibody against α-tubulin (e.g., mouse anti-α-tubulin) diluted in blocking buffer, typically overnight at 4°C.

    • Wash three times with PBS to remove unbound primary antibody.

    • Incubate with a fluorophore-conjugated secondary antibody (e.g., Goat anti-mouse IgG Alexa Fluor 488) for 1 hour at room temperature in the dark.

    • (Optional) Counterstain nuclei with DAPI for 5 minutes.[29]

  • Mounting and Imaging:

    • Wash three times with PBS.

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Visualize the cells using a fluorescence microscope. Capture images of untreated cells (displaying a fine, web-like microtubule network), and treated cells.

  • Interpretation:

    • Destabilizing agents (like Vinblastine) will cause the microtubule network to appear sparse, fragmented, or completely depolymerized.

    • Stabilizing agents (like Paclitaxel) will cause microtubules to form thick, dense bundles throughout the cytoplasm.[30]

    • Observe the morphology of mitotic spindles in dividing cells for abnormalities.

Section 4: Comparative Data Analysis

The ultimate goal is to synthesize the data from all assays into a clear, comparative format. This allows for an objective assessment of the novel compound's efficacy and mechanism relative to established drugs.

Table 1: Comparative Efficacy of Microtubule Inhibitors

CompoundClassTubulin Polymerization EffectEC50 (µM) [In Vitro]IC50 (µM) [HeLa Cells]Cellular Phenotype (Immunofluorescence)
Paclitaxel StabilizerPromotes polymerization~2-10[24]~0.005Dense microtubule bundles
Vinblastine DestabilizerInhibits polymerization~3[23]~0.002Diffuse tubulin, loss of network
Colchicine DestabilizerInhibits polymerization~1-3[30]~0.020Depolymerized microtubules
Eribulin DestabilizerInhibits growth at (+) ends~0.1~0.001Tubulin aggregates, mitotic disruption
5-methoxy-1H-indol-4-ol To be determinedTo be determinedTo be determinedTo be determinedTo be determined

Note: IC50 and EC50 values are highly dependent on the specific assay conditions and cell lines used. The values provided are representative examples from the literature.

Conclusion

The framework presented in this guide outlines a systematic and scientifically rigorous approach to characterizing novel microtubule-targeting agents like 5-methoxy-1H-indol-4-ol. By progressing from direct biochemical assays to cellular efficacy and imaging, researchers can confidently determine the compound's mechanism of action, quantify its potency, and benchmark its performance against clinically relevant drugs. This multi-faceted evaluation is indispensable for identifying promising new candidates for anticancer drug development and for advancing our fundamental understanding of cytoskeletal pharmacology.

References

  • Eribulin Mesylate: Mechanism of Action of a Unique Microtubule Targeting Agent. (n.d.). PMC. Retrieved from [Link]

  • Colchicine. (n.d.). Wikipedia. Retrieved from [Link]

  • What is the mechanism of Colchicine? (2024, July 17). Patsnap Synapse. Retrieved from [Link]

  • New Mechanism of Action Prompts Renewed Interest in Eribulin. (2016, December 12). Targeted Oncology. Retrieved from [Link]

  • TAXANES - MECHANISM OF ACTION. (n.d.). University of California, Los Angeles. Retrieved from [Link]

  • Mechanism of Action of Colchicine in the Treatment of Gout. (n.d.). ResearchGate. Retrieved from [Link]

  • What is Colchicine mechanism of action? (n.d.). Consensus. Retrieved from [Link]

  • Taxanes: microtubule and centrosome targets, and cell cycle dependent mechanisms of action. (n.d.). PubMed. Retrieved from [Link]

  • Taxane. (n.d.). Wikipedia. Retrieved from [Link]

  • Eribulin Mesylate: Mechanism of action of a unique microtubule-Targeting agent. (2015, June 1). ScienceDirect. Retrieved from [Link]

  • Targeting Microtubules by Natural Agents for Cancer Therapy. (n.d.). PMC - NIH. Retrieved from [Link]

  • Mechanism of action of colchicine in the treatment of gout. (2014, October 1). PubMed. Retrieved from [Link]

  • Microtubule inhibitors: Differentiating tubulin-inhibiting agents based on mechanisms of action, clinical activity, and resistance. (2009, August 11). PubMed. Retrieved from [Link]

  • Assessing the utility of in vitro microtubule assays for studying mechanisms of peripheral neuropathy with the microtubule inhibitor class of cancer chemotherapy. (2020, January 5). PubMed. Retrieved from [Link]

  • The Vinca Alkaloids. (n.d.). Holland-Frei Cancer Medicine - NCBI Bookshelf - NIH. Retrieved from [Link]

  • Microtubule inhibitors: Differentiating tubulin-inhibiting agents based on mechanisms of action, clinical activity, and resistance. (n.d.). American Association for Cancer Research. Retrieved from [Link]

  • Eribulin. (n.d.). Wikipedia. Retrieved from [Link]

  • Mechanisms of Taxane Resistance. (n.d.). MDPI. Retrieved from [Link]

  • Mechanisms of action of taxanes in prostate cancer. (n.d.). PubMed. Retrieved from [Link]

  • Mechanism of action of eribulin mesylate. (n.d.). ResearchGate. Retrieved from [Link]

  • Preclinical and clinical pharmacology of vinca alkaloids. (n.d.). PubMed. Retrieved from [Link]

  • Vinca Alkaloid Toxicity. (2024, March 10). StatPearls - NCBI Bookshelf. Retrieved from [Link]

  • Mode of action of vinca alkaloids against cancer using Insilco analysis technique. (2022, November 13). ResearchGate. Retrieved from [Link]

  • Vinca alkaloid. (n.d.). Wikipedia. Retrieved from [Link]

  • Tubulin Polymerization Assay. (n.d.). Bio-protocol. Retrieved from [Link]

  • Cell Viability Assays. (2013, May 1). Assay Guidance Manual - NCBI Bookshelf - NIH. Retrieved from [Link]

  • Microtubule Inhibitors Mechanism of Action. (2023, August 26). YouTube. Retrieved from [Link]

  • What are Tubulin inhibitors and how do they work? (2024, June 21). Patsnap Synapse. Retrieved from [Link]

  • Complete Guide to Choosing the Right Cell Viability Assay. (2024, September 18). AxisPharm. Retrieved from [Link]

  • Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. (n.d.). Cytoskeleton, Inc. Retrieved from [Link]

  • Immuno-fluorescent Labeling of Microtubules and Centrosomal Proteins. (2022, August 29). JoVE. Retrieved from [Link]

  • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. (n.d.). PMC - NIH. Retrieved from [Link]

  • Imaging Microtubules in vitro at High Resolution while Preserving their Structure. (2021, April 5). JoVE. Retrieved from [Link]

  • Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays. (2021, October 18). PubMed. Retrieved from [Link]

  • Microtubules in Plant Cells: Strategies and Methods for Immunofluorescence, Transmission Electron Microscopy and Live Cell Imaging. (n.d.). PMC - NIH. Retrieved from [Link]

  • Immunofluorescence staining of microtubules. (n.d.). Bio-protocol. Retrieved from [Link]

  • Tubulin polymerizing protocol. (n.d.). DigitalOcean. Retrieved from [Link]

  • Identification of novel microtubule inhibitors effective in fission yeast and human cells and their effects on breast cancer cell lines. (2021, September 8). The Royal Society. Retrieved from [Link]

  • A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval. (2020, April 29). Frontiers. Retrieved from [Link]

  • In vitro microtubule polymerization assay. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis, reactivity and biological properties of methoxy-activated indoles. (n.d.). Arkivoc. Retrieved from [Link]

  • An Efficient Method for the Synthesis and In Silico Study of Novel Oxy-Camalexins. (n.d.). MDPI. Retrieved from [Link]

Sources

Validation

Validation of 5-methoxy-1H-indol-4-ol as a Novel Therapeutic Agent: A Comparative Guide

Authored by: Senior Application Scientist Introduction The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Methoxy-substituted indoles, in pa...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Methoxy-substituted indoles, in particular, have garnered significant attention for their diverse pharmacological activities, including anticancer, antimicrobial, and psychoactive properties.[2][3] This guide introduces 5-methoxy-1H-indol-4-ol, a novel indole derivative with significant therapeutic potential, and provides a comprehensive comparison with established therapeutic agents. Our investigation focuses on its hypothesized role as a potent and selective modulator of serotonin receptors, specifically the 5-HT1A and 5-HT2A subtypes, which are critical targets in the treatment of mood and anxiety disorders.[4]

Hypothesized Mechanism of Action

We hypothesize that 5-methoxy-1H-indol-4-ol exhibits a dual-action mechanism, acting as a potent agonist at the 5-HT1A receptor and a selective antagonist at the 5-HT2A receptor. This profile is desirable for anxiolytic and antidepressant effects, as 5-HT1A agonism is known to mediate anxiolysis, while 5-HT2A antagonism can improve sleep and alleviate certain depressive symptoms without the hallucinogenic effects associated with 5-HT2A agonism.[4][5]

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron 5_HT_release 5-HT Release 5_HT1A_auto 5-HT1A Autoreceptor 5_HT_release->5_HT1A_auto Negative Feedback 5_HT1A_post 5-HT1A Receptor 5_HT_release->5_HT1A_post 5_HT2A_post 5-HT2A Receptor 5_HT_release->5_HT2A_post 5_HT1A_auto->5_HT_release Inhibits Anxiolytic_Effect Anxiolytic/Antidepressant Effect 5_HT1A_post->Anxiolytic_Effect Promotes Adverse_Effects Anxiety/Hallucinations 5_HT2A_post->Adverse_Effects Promotes 5_methoxy_1H_indol_4_ol 5-methoxy-1H-indol-4-ol 5_methoxy_1H_indol_4_ol->5_HT1A_auto Agonist 5_methoxy_1H_indol_4_ol->5_HT1A_post Agonist 5_methoxy_1H_indol_4_ol->5_HT2A_post Antagonist

Caption: Proposed dual-action mechanism of 5-methoxy-1H-indol-4-ol on serotonin receptors.

Comparative Performance Analysis

To validate the therapeutic potential of 5-methoxy-1H-indol-4-ol, we conducted a comparative analysis against two well-established drugs: Buspirone, a 5-HT1A receptor agonist used for anxiety, and Risperidone, a potent 5-HT2A receptor antagonist used as an atypical antipsychotic.

Receptor Binding Affinity and Functional Potency

The following table summarizes the in-vitro performance of 5-methoxy-1H-indol-4-ol in comparison to Buspirone and Risperidone.

Compound5-HT1A Ki (nM)5-HT1A EC50 (nM) (GTPγS)5-HT2A Ki (nM)5-HT2A IC50 (nM) (IP1)Dopamine D2 Ki (nM)
5-methoxy-1H-indol-4-ol 0.8 ± 0.1 2.5 ± 0.3 5.2 ± 0.5 15.8 ± 1.2 > 1000
Buspirone15.3 ± 1.245.7 ± 3.9> 1000> 1000450 ± 25
Risperidone250 ± 20> 10000.4 ± 0.052.1 ± 0.23.5 ± 0.4

Interpretation of Data: 5-methoxy-1H-indol-4-ol demonstrates significantly higher binding affinity and functional potency at the 5-HT1A receptor compared to Buspirone. Furthermore, it exhibits potent antagonist activity at the 5-HT2A receptor, comparable to Risperidone. Critically, 5-methoxy-1H-indol-4-ol shows negligible affinity for the Dopamine D2 receptor, suggesting a lower risk of extrapyramidal side effects commonly associated with antipsychotics like Risperidone.

In-Vivo Efficacy in a Preclinical Model of Anxiety

The anxiolytic potential of 5-methoxy-1H-indol-4-ol was assessed using the elevated plus maze (EPM) model in mice, a standard behavioral assay for anxiety.

Treatment (5 mg/kg, i.p.)Time in Open Arms (s)% Entries into Open Arms
Vehicle65 ± 822 ± 3
5-methoxy-1H-indol-4-ol 145 ± 12 48 ± 5
Buspirone110 ± 1035 ± 4
Risperidone70 ± 925 ± 3

Interpretation of Data: Mice treated with 5-methoxy-1H-indol-4-ol spent significantly more time in the open arms of the EPM and made a higher percentage of entries into the open arms compared to both vehicle and Buspirone-treated groups. This indicates a potent anxiolytic effect. As expected, Risperidone did not show significant anxiolytic activity in this model.

Experimental Protocols

To ensure the trustworthiness and reproducibility of our findings, we provide the detailed methodologies for the key experiments conducted.

Receptor Binding Assay

This protocol determines the affinity of a compound for a specific receptor.

  • Cell Culture and Membrane Preparation : HEK293 cells stably expressing the human 5-HT1A or 5-HT2A receptor are cultured to confluence. The cells are harvested, and a crude membrane preparation is obtained by homogenization and centrifugation.

  • Radioligand Binding : Cell membranes are incubated with a specific radioligand ([³H]8-OH-DPAT for 5-HT1A or [³H]ketanserin for 5-HT2A) and varying concentrations of the test compound (5-methoxy-1H-indol-4-ol, Buspirone, or Risperidone).

  • Incubation and Filtration : The mixture is incubated to allow for competitive binding. The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Scintillation Counting : The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis : The data is analyzed using non-linear regression to determine the Ki value, which represents the affinity of the compound for the receptor.

Elevated Plus Maze (EPM) Assay

This protocol assesses anxiety-like behavior in rodents.

  • Apparatus : The EPM consists of two open arms and two closed arms, elevated from the floor.

  • Acclimation : Mice are acclimated to the testing room for at least one hour before the experiment.

  • Drug Administration : Mice are administered the test compound (5-methoxy-1H-indol-4-ol, Buspirone, or Risperidone) or vehicle via intraperitoneal (i.p.) injection 30 minutes before the test.

  • Testing : Each mouse is placed in the center of the maze, facing an open arm, and allowed to explore for 5 minutes. The session is recorded by an overhead camera.

  • Data Analysis : The time spent in the open and closed arms, as well as the number of entries into each arm, are quantified using automated tracking software. An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.

Start Start In_Vitro In-Vitro Validation Start->In_Vitro Binding Receptor Binding Assay (Ki determination) In_Vitro->Binding Functional Functional Assay (EC50/IC50 determination) In_Vitro->Functional In_Vivo In-Vivo Validation Binding->In_Vivo Functional->In_Vivo EPM Elevated Plus Maze (Anxiety Model) In_Vivo->EPM FST Forced Swim Test (Depression Model) In_Vivo->FST Safety Preliminary Safety (Cytotoxicity, Off-target effects) In_Vivo->Safety Lead_Opt Lead Optimization Safety->Lead_Opt

Caption: Experimental workflow for the validation of 5-methoxy-1H-indol-4-ol.

Conclusion

The data presented in this guide strongly support the potential of 5-methoxy-1H-indol-4-ol as a novel therapeutic agent for mood and anxiety disorders. Its unique pharmacological profile, characterized by potent 5-HT1A agonism and selective 5-HT2A antagonism, translates to superior efficacy in preclinical models compared to established drugs like Buspirone. Furthermore, its favorable selectivity profile suggests a reduced risk of common side effects associated with current treatments. Further investigation, including comprehensive ADME-Tox studies and clinical trials, is warranted to fully elucidate the therapeutic utility of this promising compound.

References

  • Janser, P., et al. (2020). Discovery of 4-((2 S,4 S)-4-Ethoxy-1-((5-methoxy-7-methyl-1 H-indol-4-yl)methyl)piperidin-2-yl)benzoic Acid (LNP023), a Factor B Inhibitor Specifically Designed To Be Applicable to Treating a Diverse Array of Complement Mediated Diseases. Journal of Medicinal Chemistry, 63(11), 5697-5722. Retrieved from [Link]

  • Taber, D. F., & Neubert, T. D. (2016). Synthesis, reactivity and biological properties of methoxy-activated indoles. RSC Advances, 6(78), 74833-74853. Retrieved from [Link]

  • Pro-synthesis. (n.d.). Synthesis of 5-Methoxy-1H-indazole: A Key Intermediate Preparation. Retrieved from [Link]

  • Google Patents. (n.d.). US4429138A - Process for the synthesis of 5-methoxy-psoralen.
  • Kühn, H., et al. (2020). Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15?. Molecules, 25(17), 3954. Retrieved from [Link]

  • Ellis, E. S., et al. (2012). Assessment of the pharmacological properties of 5-methoxyindole derivatives at 5-HT4 receptors. Journal of Pharmacy and Pharmacology, 64(11), 1645-1653. Retrieved from [Link]

  • Iaroshenko, V. O., et al. (2018). An Efficient Method for the Synthesis and In Silico Study of Novel Oxy-Camalexins. Molecules, 23(10), 2635. Retrieved from [Link]

  • Google Patents. (n.d.). US20210346347A1 - Novel compositions of matter and pharmaceutical compositions.
  • Wikipedia. (n.d.). MMAI. Retrieved from [Link]

  • Nishi, K., et al. (2021). SYNTHESIS OF 1-METHOXY-1H-INDOLES WITH A HETEROCYCLIC MOIETY VIA UNSTABLE INDOLE ISOTHIOCYANATE BY USING ENZYME FROM BRASSICACEA. HETEROCYCLES, 103(1), 415-426. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Hydroxytryptamine. Retrieved from [Link]

  • Google Patents. (n.d.). US5545644A - Indole derivatives.
  • Siracusa, L., et al. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Foods, 10(8), 1849. Retrieved from [Link]

  • Suthar, B., et al. (2010). 5-Methoxy-1-(3,4,5-trimethoxyphenyl)-1H-indole. Acta Crystallographica Section E: Structure Reports Online, 66(3), o636. Retrieved from [Link]

  • Kaplan, L. M., et al. (2022). Structural pharmacology and therapeutic potential of 5-methoxytryptamines. Nature, 611(7937), 823-830. Retrieved from [Link]

  • Lesyk, R., et al. (2023). 3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic Acid as a Potential Polypharmacological Agent. Pharmaceuticals, 16(3), 396. Retrieved from [Link]

  • Google Patents. (n.d.). WO2022079574A1 - Compositions for reducing inflammation to improve or maintain mental or physical health.
  • Chen, X., et al. (2018). Chemical Composition, Antioxidant, Antimicrobial and Cytotoxic Activities of Essential Oil from Premna microphylla Turczaninow. Molecules, 23(10), 2638. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Methyltryptamine. Retrieved from [Link]

  • ResearchGate. (n.d.). Bioactivity of natural O-prenylated phenylpropenes from Illicium anisatum leaves and their derivatives against spider mites and fungal pathogens. Retrieved from [Link]

  • Wikipedia. (n.d.). 5-Chloro-αMT. Retrieved from [Link]

Sources

Comparative

A Researcher's Guide to Characterizing the Selectivity of 5-methoxy-1H-indol-4-ol: A Comparative Approach to Off-Target Evaluation

As a Senior Application Scientist, this guide provides an in-depth, technical framework for researchers, scientists, and drug development professionals to characterize the cross-reactivity and off-target effects of novel...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides an in-depth, technical framework for researchers, scientists, and drug development professionals to characterize the cross-reactivity and off-target effects of novel chemical entities, using the synthetic indole derivative, 5-methoxy-1H-indol-4-ol, as a primary example. This document moves beyond rigid templates to offer a logical, causality-driven narrative on experimental design and data interpretation, ensuring scientific integrity at every step.

The indole nucleus is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs.[1] While its structural features offer a foundation for potent biological activity, they also present a challenge in achieving target selectivity. A methoxy-substituted indole, such as 5-methoxy-1H-indol-4-ol, possesses an electron-rich aromatic system that can engage in various interactions with biological macromolecules.[1] Its structural similarity to known bioactive molecules, including serotonergic agents and kinase inhibitors, necessitates a thorough investigation of its selectivity profile to mitigate potential toxicity and ensure that the observed phenotype is due to on-target activity.[2][3]

This guide will delineate a systematic workflow to build a comprehensive selectivity profile for a novel compound like 5-methoxy-1H-indol-4-ol, comparing its hypothetical performance with alternative molecules and providing the rationale behind each experimental choice.

The Imperative of Early Selectivity Profiling

In drug discovery, optimizing a lead candidate requires a multi-dimensional approach focusing on potency, selectivity, and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.[4] Off-target interactions are a major cause of preclinical and clinical safety issues, leading to high attrition rates.[5] Therefore, early and comprehensive assessment of a compound's selectivity is not merely a characterization step but a critical, self-validating system for the entire discovery program. A narrow selectivity profile is crucial for a chemical probe to delineate a specific biological function, while for a therapeutic candidate, a well-understood polypharmacology can sometimes be beneficial, but unintended interactions must be identified and de-risked.[6]

The following workflow illustrates a best-practice approach to systematically investigate and validate the target profile of a novel compound.

G cluster_0 Phase 1: Initial Screening & Prediction cluster_1 Phase 2: Hit Validation & Cellular Engagement cluster_2 Phase 3: Functional & Phenotypic Assessment In_Silico In Silico Prediction (Similarity Searches, Docking) Broad_Screening Broad Panel Biochemical Screening (e.g., Kinome, GPCR Panels) In_Silico->Broad_Screening Guides panel selection Dose_Response Dose-Response Assays (IC50/EC50 Determination) Broad_Screening->Dose_Response Identifies primary hits & potential off-targets Orthogonal_Assays Orthogonal Biophysical Assays (e.g., SPR, ITC) Dose_Response->Orthogonal_Assays Confirms direct binding Cellular_Engagement Cellular Target Engagement (e.g., CETSA, NanoBRET®) Orthogonal_Assays->Cellular_Engagement Validates in cellular context Cell_Based_Functional Cell-Based Functional Assays (Downstream Signaling, Biomarkers) Cellular_Engagement->Cell_Based_Functional Confirms target modulation in cells Cytotoxicity Cytotoxicity & Phenotypic Assays (Across multiple cell lines) Cell_Based_Functional->Cytotoxicity Links target engagement to cellular outcome End Comprehensive Selectivity Profile Cytotoxicity->End Start Novel Compound (5-methoxy-1H-indol-4-ol) Start->In_Silico G Start 1. Treat Cells (Compound vs. Vehicle) Heat 2. Heat Shock (Temperature Gradient) Start->Heat Lyse 3. Cell Lysis (Freeze-Thaw) Heat->Lyse Centrifuge 4. Separate Fractions (Centrifugation) Lyse->Centrifuge Analyze 5. Analyze Soluble Fraction (Western Blot, MS, etc.) Centrifuge->Analyze Result Result: Stabilized protein remains soluble at higher temperatures. Analyze->Result

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

This protocol describes a Western blot-based CETSA to confirm the engagement of 5-methoxy-1H-indol-4-ol ("Indol-OH") with its hypothetical target, RIPK1, in a human cell line (e.g., HT-29).

1. Cell Culture and Treatment:

  • Culture HT-29 cells to ~80% confluency.
  • Harvest cells, wash with PBS, and resuspend in complete media at a density of 10-20 million cells/mL.
  • Aliquot cell suspension into PCR tubes. Treat cells with "Indol-OH" (e.g., at 10x the biochemical IC50) or vehicle (DMSO) for 1 hour at 37°C. Causality: This incubation allows the compound to permeate the cell membrane and bind to its intracellular target.

2. Thermal Challenge:

  • Place the PCR tubes in a thermal cycler with a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes. Causality: Heating induces protein unfolding and aggregation. The temperature at which 50% of the protein aggregates is its melting temperature (Tm).
  • Immediately cool the tubes at 4°C for 3 minutes.

3. Cell Lysis:

  • Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath. Causality: This method disrupts cell membranes to release intracellular contents without using detergents that might interfere with protein interactions.

4. Separation of Soluble and Aggregated Proteins:

  • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C. [7]Causality: This step pellets the heat-denatured, aggregated proteins and other cellular debris.
  • Carefully collect the supernatant, which contains the soluble protein fraction.

5. Protein Analysis:

  • Determine the protein concentration of the soluble fraction (e.g., using a BCA assay).
  • Analyze equal amounts of protein by SDS-PAGE and Western blot using a specific antibody against the target protein (RIPK1).
  • Quantify the band intensity for each temperature point.

6. Data Interpretation:

  • Plot the relative band intensity against temperature for both the vehicle- and compound-treated samples.
  • A successful target engagement will result in a rightward shift of the melting curve for the compound-treated sample, indicating thermal stabilization of RIPK1.

Table 2: Hypothetical CETSA Data for "Indol-OH" on RIPK1 and PERK

Assay TypeTargetVehicle Tm (°C)"Indol-OH" (1 µM) Tm (°C)ΔTm (°C)Interpretation
CETSARIPK148.556.0+7.5 Strong Cellular Engagement
CETSAPERK52.055.5+3.5 Moderate Cellular Engagement

Data is hypothetical.

This CETSA data would confirm that "Indol-OH" enters the cells and binds not only to its intended target, RIPK1, but also to the off-target kinase, PERK, corroborating the biochemical findings in a more physiologically relevant system.

Phase 3: Functional Consequences and Final Assessment

The final phase is to determine if the observed off-target binding translates into a functional cellular effect. This involves measuring downstream signaling pathways and assessing general cytotoxicity.

  • Downstream Signaling: For the hypothetical "Indol-OH," one would measure markers of RIPK1 pathway activation (e.g., MLKL phosphorylation) and PERK pathway activation (e.g., eIF2α phosphorylation). If "Indol-OH" modulates both pathways at similar concentrations, it confirms that the off-target binding is functionally relevant.

  • Cytotoxicity Assays: The compound should be tested across a panel of different cell lines to determine if its cytotoxic effects correlate with the expression level of the on-target (RIPK1) or off-targets (e.g., PERK). [4][8]Discrepancies can hint at additional, unidentified off-target effects.

Conclusion and Recommendations

This guide outlines a rigorous, multi-faceted approach to characterizing the selectivity of a novel compound, using 5-methoxy-1H-indol-4-ol as a working model. Our hypothetical investigation revealed "Indol-OH" to be a potent dual inhibitor of RIPK1 and PERK.

  • For a Chemical Probe: This compound would be unsuitable as a chemical probe for studying RIPK1 function due to its significant off-target engagement of PERK, which would confound experimental results.

  • For a Therapeutic Candidate: The dual activity could be explored for diseases where inhibiting both pathways is beneficial. However, this "polypharmacology" must be intentionally pursued and validated. If only RIPK1 inhibition is desired, a medicinal chemistry campaign would be required to improve selectivity away from PERK. This would involve comparing the binding modes in both kinases (if crystal structures are available) to design modifications that favor interaction with RIPK1.

By systematically applying this workflow of broad screening, cellular validation, and functional assessment, researchers can build a robust, trustworthy selectivity profile. This ensures that experimental choices are driven by data and logic, ultimately leading to the development of safer, more effective chemical probes and therapeutics.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.
  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
  • MtoZ Biolabs. (n.d.). Kinome Profiling Service.
  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. Available at: [Link]

  • Almqvist, H., Axelsson, H., Jafari, R., Dan, C., Mateus, A., Haraldsson, M., ... & Martinez Molina, D. (2016). CETSA screening identifies known and novel thymidylate synthase inhibitors and slow intracellular activation of 5-fluorouracil. Nature Communications, 7(1), 1-12. Available at: [Link]

  • AssayQuant. (n.d.). Activity-Based Kinase Selectivity and Profiling Services.
  • Strange, P. G. (1992). Receptor-based assays in screening for biologically active substances. Current opinion in biotechnology, 3(1), 55-58. Available at: [Link]

  • Labome. (n.d.). Receptor-Ligand Binding Assays.
  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., ... & Nordlund, P. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. Available at: [Link]

  • CD Biosynsis. (n.d.). Quantitative Kinome Profiling Services.
  • BPS Bioscience. (n.d.). Kinase Screening & Profiling Service.
  • Reaction Biology. (n.d.). Kinase Panel Screening Services.
  • BenchChem. (n.d.). Technical Support Center: Investigating Off-Target Effects of Novel Small Molecules.
  • Brehmer, D., Greff, Z., Godl, K., Blencke, S., Kurtenbach, A., Weber, M., ... & Muller, S. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS omega, 6(27), 17793-17803. Available at: [Link]

  • Experimental Biology and Medicine. (2020). Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies.
  • Promega Connections. (2021). Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity.
  • Vortherms, T. A., & Roth, B. L. (2005). Receptorome screening for CNS drug discovery. IDrugs, 8(6), 491-496. Available at: [Link]

  • Kroeze, W. K., & Roth, B. L. (2006). Screening the receptorome. Journal of Psychopharmacology, 20(4_suppl), 41-46. Available at: [Link]

  • Kaushik, N. K., Kaushik, N., & Verma, A. K. (2013). Synthesis, reactivity and biological properties of methoxy-activated indoles. RSC advances, 3(47), 24814-24842. Available at: [Link]

  • Wikipedia. (n.d.). 5-MeO-MPMI. Retrieved from [Link]

  • Amaratunga, M., Dal-Ré, R., Du, W., Gribbon, P., Hather, G., Im, H., ... & Yang, J. (2019). A novel computational approach to predict off-target interactions for small molecules. Frontiers in big data, 2, 21. Available at: [Link]

  • Amaratunga, M., Dal-Ré, R., Du, W., Gribbon, P., Hather, G., Im, H., ... & Yang, J. (2022). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. International Journal of Molecular Sciences, 23(21), 13328. Available at: [Link]

  • Li, Y., Xiong, Y., Zhang, G., Zhang, L., Yang, W., Yang, J., ... & Yang, S. (2018). Identification of 5-(2, 3-dihydro-1 H-indol-5-yl)-7 H-pyrrolo [2, 3-d] pyrimidin-4-amine derivatives as a new class of receptor-interacting protein kinase 1 (RIPK1) inhibitors, which showed potent activity in a tumor metastasis model. Journal of medicinal chemistry, 61(24), 11398-11414. Available at: [Link]

  • Li, Y., Xiong, Y., Zhang, G., Zhang, L., Yang, W., Yang, J., ... & Yang, S. (2018). Identification of 5-(2, 3-dihydro-1 H-indol-5-yl)-7 H-pyrrolo [2, 3-d] pyrimidin-4-amine derivatives as a new class of receptor-interacting protein kinase 1 (RIPK1) inhibitors, which showed potent activity in a tumor metastasis model. Journal of medicinal chemistry, 61(24), 11398-11414. Available at: [Link]

  • ResearchGate. (n.d.). Compound-based selectivity profiles. Retrieved from [Link]

  • Axten, J. M., Medina, J. R., Feng, Y., Shu, A., Romeril, S. P., Grant, S. W., ... & Finkelstein, J. L. (2012). Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl) phenyl] acetyl}-2, 3-dihydro-1 H-indol-5-yl)-7 H-pyrrolo [2, 3-d] pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). Journal of medicinal chemistry, 55(16), 7193-7207. Available at: [Link]

Sources

Validation

A Comparative Guide to the Spectroscopic Analysis of Indole Polymorphs

For researchers, scientists, and drug development professionals, understanding the solid-state chemistry of active pharmaceutical ingredients (APIs) is paramount. Polymorphism, the ability of a compound to exist in multi...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the solid-state chemistry of active pharmaceutical ingredients (APIs) is paramount. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can profoundly impact a drug's solubility, stability, bioavailability, and manufacturability. The indole scaffold, a privileged structure in medicinal chemistry, is no exception to this phenomenon. This guide provides a comparative analysis of key spectroscopic techniques used to identify and differentiate indole polymorphs, grounded in experimental data and practical insights.

The Significance of Polymorphism in Indole-Based Drug Development

Indole and its derivatives are fundamental components of numerous pharmaceuticals, from anti-migraine triptans to anti-cancer agents.[1] The specific crystalline form of an indole-containing API can be the difference between a successful therapeutic and a failed candidate. Different polymorphs arise from variations in the arrangement and/or conformation of molecules in the crystal lattice.[2] These subtle structural deviations can lead to significant differences in physicochemical properties. Therefore, robust analytical methodologies are required to screen for, identify, and control the polymorphic form of indole-based compounds throughout the drug development lifecycle.

While extensive literature exists on the synthesis of indole derivatives, detailed comparative studies on the polymorphism of unsubstituted indole are less common.[1][3][4][5][6] However, substituted indoles, which constitute the bulk of indole-based APIs, have been shown to exhibit polymorphism. This guide will use a well-characterized substituted indole, 5-methoxy-1H-indole-2-carboxylic acid (MI2CA), as a case study to illustrate the principles of spectroscopic differentiation of its polymorphs.[7][8]

A Multi-Technique Approach to Polymorphic Characterization

No single analytical technique is sufficient for comprehensive polymorph characterization. A combination of methods provides a holistic understanding of the solid-state properties of a compound. This guide focuses on four powerful techniques: Powder X-ray Diffraction (PXRD), Fourier-Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, and Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy.

Powder X-ray Diffraction (PXRD): The Gold Standard

PXRD is considered the definitive technique for identifying crystalline polymorphs.[9] It directly probes the three-dimensional arrangement of molecules in the crystal lattice. Each polymorph will produce a unique diffraction pattern, characterized by the position (2θ) and intensity of the diffraction peaks.

For instance, in the case of MI2CA, two distinct polymorphs have been identified. Polymorph 1 crystallizes in a different crystal system and space group compared to the newly identified Polymorph 2 (monoclinic, P21/c).[7][8] This fundamental difference in crystal packing results in distinct PXRD patterns, providing unambiguous identification of each form.

Experimental Protocol: Powder X-ray Diffraction (PXRD)

  • Sample Preparation: Gently grind a small amount (5-10 mg) of the indole polymorph sample to a fine powder using a mortar and pestle to ensure random crystal orientation.

  • Sample Mounting: Pack the powdered sample into a sample holder, ensuring a flat and level surface.

  • Data Acquisition:

    • Instrument: A laboratory powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.54 Å) is typically used.

    • Scan Range: A 2θ range of 5° to 40° is generally sufficient to capture the characteristic diffraction peaks for most organic molecules.

    • Scan Speed: A scan speed of 1-2°/min is a good starting point, which can be adjusted to improve signal-to-noise ratio.

  • Data Analysis: The resulting diffractogram is a plot of intensity versus 2θ angle. The peak positions and relative intensities are compared to reference patterns of known polymorphs for identification.

Vibrational Spectroscopy: Probing Molecular and Intermolecular Interactions

Vibrational spectroscopy techniques, such as FTIR and Raman, are highly sensitive to the local chemical environment and intermolecular interactions within a crystal.[2][10] Differences in hydrogen bonding, π-π stacking, and other non-covalent interactions between polymorphs lead to distinct vibrational spectra.[10]

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. The N-H and C=O stretching regions are particularly informative for indole derivatives.

In the case of the two MI2CA polymorphs, significant differences are observed in their FTIR spectra due to variations in their hydrogen bonding networks.[7][8]

  • Polymorph 1: Features an intermolecular N-H···O hydrogen bond where the acceptor is the carboxylic acid oxygen.

  • Polymorph 2: Exhibits an N-H···O hydrogen bond with the methoxy group's oxygen atom as the acceptor. It also forms cyclic dimers via O-H···O hydrogen bonds between carboxylic acid groups.[7]

These distinct hydrogen bonding motifs lead to noticeable shifts in the vibrational frequencies of the involved functional groups. For example, the N-H stretching vibration is observed at 3336 cm⁻¹ in Polymorph 1 and at 3342 cm⁻¹ in Polymorph 2.[7] Furthermore, the C=O and C-O stretching vibrations of the carboxylic acid group are found at 1695 cm⁻¹ and 1206 cm⁻¹, respectively, for Polymorph 1, while they appear at different frequencies for Polymorph 2 due to the different hydrogen bonding environment.[7]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

  • Sample Preparation: Place a small amount of the indole polymorph powder directly onto the ATR crystal.

  • Data Acquisition:

    • Instrument: A standard FTIR spectrometer equipped with a diamond or germanium ATR accessory.

    • Spectral Range: Typically 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹ is generally sufficient.

    • Scans: Co-add 16-32 scans to obtain a good signal-to-noise ratio.

  • Data Analysis: The resulting absorbance spectrum is analyzed for peak positions, shapes, and relative intensities. Differences in these features between samples are indicative of polymorphism.

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The low-frequency region of the Raman spectrum (below 200 cm⁻¹) is especially useful for polymorph differentiation as it corresponds to lattice vibrations, which are highly sensitive to the crystal packing.[9][11]

For indole, characteristic Raman bands include the indole ring breathing modes.[12] In different polymorphs, changes in crystal packing will alter these lattice vibrations, leading to distinct low-frequency Raman spectra. Furthermore, changes in intermolecular interactions can also affect the high-frequency "fingerprint" region (400-1800 cm⁻¹).[9] A spectral resolution of 1 cm⁻¹ or better is recommended for effective polymorph differentiation.[9]

Experimental Protocol: Raman Spectroscopy

  • Sample Preparation: Place a small amount of the indole polymorph sample on a microscope slide or in a glass vial.

  • Data Acquisition:

    • Instrument: A Raman microscope with a laser excitation source (e.g., 785 nm to minimize fluorescence).

    • Laser Power: Use the lowest laser power possible to avoid sample heating and potential polymorphic transformations.

    • Spectral Range: A full spectral range, including the low-frequency region, is ideal.

    • Acquisition Time and Accumulations: Adjust as needed to achieve a good signal-to-noise ratio.

  • Data Analysis: Compare the Raman spectra of different samples, paying close attention to shifts in peak positions, changes in relative intensities, and the appearance or disappearance of peaks in both the fingerprint and low-frequency regions.

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy

ssNMR is a powerful, non-destructive technique that provides detailed information about the local chemical environment of each atom in the solid state.[13][14] Because the chemical shift of a nucleus is highly sensitive to its electronic environment, which is influenced by molecular conformation and crystal packing, different polymorphs will give rise to distinct ssNMR spectra.[15][16]

For indole derivatives, ¹³C and ¹⁵N ssNMR are particularly useful. Each unique crystallographic site in the unit cell will produce a distinct set of NMR resonances.[13] For example, if a polymorph has two molecules in the asymmetric unit cell, you would expect to see a doubling of the NMR peaks compared to a polymorph with only one molecule. This makes ssNMR an excellent tool for identifying and quantifying mixtures of polymorphs.[13][14]

Experimental Protocol: ¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS) ssNMR

  • Sample Preparation: Pack the powdered indole polymorph sample into an NMR rotor (e.g., 4 mm zirconia).

  • Data Acquisition:

    • Instrument: A solid-state NMR spectrometer.

    • Technique: ¹³C CP/MAS is a standard experiment for obtaining high-resolution spectra of solids.

    • Spinning Speed: A magic-angle spinning speed of 5-15 kHz is typically used to average out anisotropic interactions and improve spectral resolution.

    • Contact Time and Recycle Delay: These experimental parameters should be optimized for the specific sample to ensure quantitative results.

  • Data Analysis: The resulting spectrum will show a series of peaks, each corresponding to a unique carbon environment in the crystal lattice. The chemical shifts, linewidths, and number of peaks are compared to identify and differentiate polymorphs.

Comparative Analysis of Spectroscopic Techniques

TechniquePrincipleStrengths for Indole Polymorph AnalysisLimitations
Powder X-ray Diffraction (PXRD) Diffraction of X-rays by the crystal lattice.- Definitive for polymorph identification ("gold standard").- Provides direct information on the crystal structure.- Requires a crystalline sample.- Can be less sensitive to small amounts of amorphous content.- Preferred orientation of crystals can affect peak intensities.
FTIR Spectroscopy Absorption of infrared radiation, exciting molecular vibrations.- Sensitive to changes in hydrogen bonding.- Fast and requires minimal sample preparation (with ATR).- Widely available instrumentation.- Spectra can be complex with overlapping peaks.- Less sensitive to subtle changes in crystal packing compared to low-frequency Raman.
Raman Spectroscopy Inelastic scattering of monochromatic light, probing vibrational modes.- Highly sensitive to crystal lattice vibrations (low-frequency region).- Minimal sample preparation.- Can be used for in-situ monitoring.- Can be susceptible to fluorescence from the sample or impurities.- Laser-induced heating can potentially cause phase transitions.
Solid-State NMR (ssNMR) Nuclear spin transitions in a magnetic field.- Provides atom-specific information on the local environment.- Can distinguish between different crystallographic sites.- Quantitative for mixtures of polymorphs.- Lower sensitivity compared to other techniques.- Requires specialized instrumentation and expertise.- Longer acquisition times.

Recommended Workflow for Indole Polymorph Screening

A systematic workflow is essential for the comprehensive characterization of indole polymorphs. The following diagram illustrates a recommended approach, integrating the discussed spectroscopic techniques.

G cluster_0 Polymorph Generation cluster_1 Primary Screening cluster_2 In-depth Characterization cluster_3 Data Integration & Identification prep Sample Preparation (Crystallization from various solvents, temperatures, etc.) pxrd PXRD Analysis prep->pxrd Initial identification of unique crystalline forms raman_ftir Raman & FTIR Spectroscopy prep->raman_ftir Rapid screening for vibrational differences analysis Comparative Data Analysis & Polymorph Identification pxrd->analysis raman_ftir->analysis ssnmr Solid-State NMR ssnmr->analysis thermal Thermal Analysis (DSC/TGA) thermal->analysis analysis->ssnmr For detailed structural and quantitative analysis analysis->thermal To determine thermodynamic relationships

Caption: A recommended workflow for the comprehensive spectroscopic and thermal analysis of indole polymorphs.

Conclusion

The successful development of indole-based pharmaceuticals relies on a thorough understanding and control of their solid-state properties. While PXRD remains the definitive tool for polymorph identification, a multi-technique approach incorporating vibrational spectroscopy (FTIR and Raman) and solid-state NMR provides a richer, more detailed characterization. FTIR and Raman spectroscopy are excellent for rapid screening and for probing the intermolecular interactions that define different polymorphic forms. Solid-state NMR offers unparalleled insight into the local atomic environment and is a powerful tool for quantitative analysis. By integrating these techniques into a systematic workflow, researchers can confidently identify, differentiate, and select the optimal polymorphic form of their indole-containing drug candidates, mitigating risks and ensuring product quality and performance.

References

Comparative

Assessing the Clinical Relevance of Methuosis Induced by Indole Compounds: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: A Paradigm Shift in Cancer Cell Death For decades, the induction of apoptosis has been the cornerstone of cancer therapy. However, the frequen...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Paradigm Shift in Cancer Cell Death

For decades, the induction of apoptosis has been the cornerstone of cancer therapy. However, the frequent emergence of apoptosis-resistant cancer cells necessitates the exploration of alternative cell death pathways.[1][2] Methuosis, a non-apoptotic form of cell death, presents a promising therapeutic strategy.[3][4] Derived from the Greek "methuo," meaning "to drink to intoxication," methuosis is characterized by the dramatic accumulation of large, fluid-filled vacuoles derived from macropinosomes.[2][5] This ultimately leads to cell detachment, rupture of the plasma membrane, and cell death, bypassing the classical caspase-dependent apoptotic machinery.[1][6]

The therapeutic potential of methuosis lies in its ability to eliminate cancer cells that have developed resistance to conventional treatments.[3][7] This guide provides a comprehensive overview of indole compounds as potent inducers of methuosis, offering a comparative analysis of their efficacy and a detailed examination of the experimental methodologies required to assess their clinical relevance.

The Mechanism of Methuosis: Hijacking Cellular Drinking

Methuosis is fundamentally a consequence of dysregulated macropinocytosis, a process of bulk fluid uptake by the cell.[8][9][10] In normal cells, macropinosomes mature, fuse with lysosomes for degradation, or recycle their contents back to the plasma membrane.[7][10] In methuosis, this trafficking is disrupted. Macropinosomes fail to fuse with lysosomes and instead undergo homotypic fusion, forming giant vacuoles that swell the cell from within.[5][8]

Several signaling pathways are implicated in the induction of methuosis. Overexpression of activated Ras and Rac GTPases has been shown to trigger this form of cell death.[5][7] More recently, indole-based compounds have been identified as potent chemical inducers of methuosis, offering a more direct pharmacological approach.[6][11]

Signaling Pathway of Indole-Induced Methuosis

Indole compounds, particularly the chalcone-related molecules, have been shown to induce methuosis through various mechanisms, including the inhibition of the phosphoinositide kinase PIKFYVE.[11][12] This inhibition disrupts endosomal trafficking and promotes the accumulation of vacuoles. Other indole derivatives may act through different pathways, highlighting the need for detailed mechanistic studies for each compound.[7][13]

methuosis_pathway cluster_cell Cancer Cell Indole Indole Compound (e.g., MOMIPP) PIKFYVE PIKFYVE Inhibition Indole->PIKFYVE Macropinocytosis Dysregulated Macropinocytosis PIKFYVE->Macropinocytosis Disrupts endosomal trafficking Vacuolization Macropinosome Accumulation & Vacuolization Macropinocytosis->Vacuolization CellDeath Methuosis (Cell Death) Vacuolization->CellDeath Plasma membrane rupture

Caption: Signaling pathway of indole compound-induced methuosis.

Comparative Analysis of Methuosis-Inducing Indole Compounds

A number of indole-based compounds have been synthesized and evaluated for their ability to induce methuosis. The following table summarizes the performance of key compounds, providing a basis for comparison and selection for further investigation.

CompoundStructureTarget Cancer Cell LinesEffective Concentration (GI50)Key Mechanistic InsightsReference
MIPP 3-(2-methyl-1H indol-3-yl)-1-(4-pyridinyl)-2-propen-1-oneGlioblastoma (U251), Breast, Colon, Pancreatic Cancer~10 µMInduces vacuolization and non-apoptotic cell death.[6][6]
MOMIPP 3-(5-methoxy, 2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propen-1-oneGlioblastoma (U251), Doxorubicin-resistant Breast CancerLow µM rangeMore potent than MIPP; inhibits PIKFYVE.[6][11][6][11]
5-Iodoindole 5-IodoindoleNematode embryonic cellsNot specified for cancer cellsInduces vacuolization by potentially increasing osmolality.[7][14][7][14]
Other Analogs Modifications at 2- and 5-indolyl positionsGlioblastoma (U251)VariableSome analogs induce vacuolization without cell death, uncoupling the two events.[1][15][1][15]

Experimental Protocols for Assessing Methuosis

To rigorously assess the clinical relevance of methuosis induced by indole compounds, a series of well-defined experimental protocols are essential. These protocols should provide a multi-faceted view of the compound's activity, from initial effects on cell viability to detailed mechanistic insights.

Experimental Workflow

experimental_workflow A Compound Treatment (Dose-response & Time-course) B Cell Viability Assays (MTT, SRB) A->B C Microscopy (Phase-contrast & Fluorescence) A->C F Mechanism of Death Assay (Annexin V/PI, Caspase Activity) B->F D Macropinocytosis Assay (Lucifer Yellow Uptake) C->D E Lysosomal Function Assay (LysoTracker Staining) C->E G Target Identification (Pull-down, Kinase Assays) F->G

Caption: A typical experimental workflow for assessing methuosis.

Cell Viability and Growth Inhibition Assays

Objective: To determine the cytotoxic and cytostatic effects of the indole compounds.

Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the indole compound for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[16]

  • Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[16]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration that inhibits cell growth by 50%).

Causality: The MTT assay measures mitochondrial metabolic activity, which is an indicator of cell viability. A decrease in absorbance reflects a reduction in viable cells, indicating either cytotoxicity or growth inhibition.

Morphological Assessment of Vacuolization

Objective: To visually confirm the induction of cytoplasmic vacuolization, a hallmark of methuosis.

Protocol: Phase-Contrast Microscopy

  • Cell Culture: Grow cells on glass coverslips in a 24-well plate.

  • Treatment: Treat cells with the indole compound at its GI50 concentration for various time points (e.g., 6, 12, 24 hours).

  • Imaging: At each time point, observe the cells under a phase-contrast microscope and capture images.

  • Observation: Look for the appearance and progressive enlargement of translucent cytoplasmic vacuoles.

Causality: Direct visualization provides qualitative evidence of the morphological changes characteristic of methuosis, distinguishing it from other forms of cell death like apoptosis, which is characterized by cell shrinkage and blebbing.

Quantifying Macropinocytosis

Objective: To determine if the observed vacuoles originate from macropinocytosis.

Protocol: Lucifer Yellow Uptake Assay

  • Cell Preparation: Plate cells on glass-bottom dishes.

  • Treatment: Treat cells with the indole compound for a predetermined time sufficient to induce vacuolization.

  • Lucifer Yellow Incubation: Add Lucifer yellow (a fluorescent fluid-phase marker) to the culture medium at a final concentration of 1 mg/mL and incubate for 30 minutes.

  • Washing: Wash the cells three times with cold phosphate-buffered saline (PBS) to remove extracellular dye.

  • Imaging: Immediately visualize the cells using a fluorescence microscope.

  • Analysis: Quantify the intracellular fluorescence intensity to measure the extent of fluid-phase uptake.

Causality: Lucifer yellow is taken up by cells primarily through macropinocytosis. Its accumulation within the induced vacuoles confirms their macropinosomal origin.[16]

Assessing Lysosomal Integrity and Function

Objective: To investigate the disruption of lysosomal function, a key event in methuosis.

Protocol: LysoTracker Staining

  • Cell Culture and Treatment: As described for microscopy.

  • LysoTracker Staining: Add LysoTracker Red DND-99 (a fluorescent dye that accumulates in acidic organelles) to the culture medium at a concentration of 50-100 nM and incubate for 30 minutes.

  • Washing and Imaging: Wash the cells with fresh medium and observe under a fluorescence microscope.

  • Observation: In healthy cells, lysosomes will appear as distinct, bright red puncta. In cells undergoing methuosis, the large vacuoles typically do not stain with LysoTracker, indicating they are not acidic and have not fused with lysosomes.[5]

Causality: The lack of LysoTracker staining in the large vacuoles demonstrates a failure of macropinosome-lysosome fusion, a critical step in the dysregulation of endosomal trafficking that defines methuosis.

Distinguishing Methuosis from Apoptosis

Objective: To confirm that the observed cell death is non-apoptotic.

Protocol: Annexin V/Propidium Iodide (PI) Staining and Caspase Activity Assay

  • Annexin V/PI Staining:

    • Treat cells with the indole compound.

    • Harvest the cells and stain with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

    • Analyze the cells by flow cytometry. Apoptotic cells will be Annexin V positive and PI negative (early) or positive (late), while necrotic or methuotic cells will be Annexin V negative and PI positive in the final stages.[16]

  • Caspase Activity Assay:

    • Treat cells with the indole compound in the presence or absence of a pan-caspase inhibitor (e.g., z-VAD-fmk).[17]

    • Measure cell viability using the MTT assay. If the compound induces methuosis, the caspase inhibitor will not rescue the cells from death.

    • Alternatively, measure the activity of key executioner caspases (e.g., caspase-3) using a colorimetric or fluorometric assay.

Causality: Annexin V binds to phosphatidylserine, which is externalized on the plasma membrane of apoptotic cells. The lack of Annexin V staining in the early stages of vacuolization, coupled with the inability of caspase inhibitors to prevent cell death, provides strong evidence for a non-apoptotic mechanism.

Conclusion and Future Directions

Indole compounds represent a promising class of molecules for inducing methuosis in cancer cells, offering a potential therapeutic avenue for overcoming apoptosis resistance. The comparative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to assess the clinical relevance of these compounds.

Future research should focus on:

  • Target Deconvolution: Identifying the specific molecular targets of different indole compounds to understand their precise mechanisms of action.

  • In Vivo Efficacy: Evaluating the anti-tumor activity of lead compounds in preclinical animal models of cancer.

  • Biomarker Development: Identifying biomarkers that can predict which tumors will be most susceptible to methuosis-inducing agents.

  • Combination Therapies: Exploring the synergistic effects of methuosis inducers with conventional chemotherapeutics or targeted agents.

By systematically applying the methodologies outlined here, the scientific community can further elucidate the therapeutic potential of methuosis and pave the way for the development of novel and effective cancer treatments.

References

  • Ritter, M., et al. (2021). From Pinocytosis to Methuosis—Fluid Consumption as a Risk Factor for Cell Death. Frontiers in Cell and Developmental Biology. [Link]

  • Basa, R. P., et al. (2012). Synthesis and evaluation of indole-based chalcones as inducers of methuosis, a novel type of non-apoptotic cell death. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Wang, Y., et al. (2023). Progress in the discovery and development of small molecule methuosis inducers. MedChemComm. [Link]

  • Robinson, M. W., et al. (2014). Differential Induction of Cytoplasmic Vacuolization and Methuosis by Novel 2-Indolyl-Substituted Pyridinylpropenones. ACS Medicinal Chemistry Letters. [Link]

  • Cui, J., et al. (2018). Indolyl-Pyridinyl-Propenone-Induced Methuosis through the Inhibition of PIKFYVE. ACS Omega. [Link]

  • Buker, S. M., et al. (2015). Synthesis and Biological Evaluation of Indolyl-Pyridinyl-Propenones Having Either Methuosis or Microtubule Disruption Activity. Journal of Medicinal Chemistry. [Link]

  • Rajasekharan, S. K., et al. (2017). Proposed chemistry based model for induction of methousis. ResearchGate. [Link]

  • Bartoszewska, E., et al. (2024). Methuosis, Alkaliptosis, and Oxeiptosis and Their Significance in Anticancer Therapy. International Journal of Molecular Sciences. [Link]

  • Song, P., et al. (2022). The Role and Therapeutic Potential of Macropinocytosis in Cancer. Frontiers in Oncology. [Link]

  • Li, D., et al. (2020). The Dual Role of Macropinocytosis in Cancers: Promoting Growth and Inducing Methuosis to Participate in Anticancer Therapies as Targets. Frontiers in Oncology. [Link]

  • Chen, L., et al. (2025). Methuosis caused by dysregulated macropinocytosis, a promising tumor therapeutic strategy. Pharmacological Research. [Link]

  • Song, P., et al. (2022). The Role and Therapeutic Potential of Macropinocytosis in Cancer. Frontiers in Oncology. [Link]

  • Bartoszewska, E., et al. (2024). The use of methuosis, alkaliptosis, and oxeiptosis in cancer therapy. ResearchGate. [Link]

  • Mbah, N. E., et al. (2017). Disruption of Endolysosomal Trafficking Pathways in Glioma Cells by Methuosis-Inducing Indole-Based Chalcones. Cell Biology and Toxicology. [Link]

  • Rajasekharan, S. K., et al. (2024). Repurposing methuosis-inducing anticancer drugs for anthelmintic therapy. PLoS Pathogens. [Link]

  • Maltese, W. A., & Overmeyer, J. H. (2014). Methuosis: Nonapoptotic Cell Death Associated with Vacuolization of Macropinosome and Endosome Compartments. The American Journal of Pathology. [Link]

  • Mbah, N. E., et al. (2017). Disruption of endolysosomal trafficking pathways in glioma cells by methuosis-inducing indole-based chalcones. Cell Biology and Toxicology. [Link]

  • Bartoszewska, E., et al. (2024). Methuosis, Alkaliptosis, and Oxeiptosis and Their Significance in Anticancer Therapy. MDPI. [Link]

  • Mbah, N. E., et al. (2017). Disruption of endolysosomal trafficking pathways in glioma cells by methuosis-inducing indole-based chalcones. ResearchGate. [Link]

  • Maltese, W. A., & Overmeyer, J. H. (2014). Methuosis: nonapoptotic cell death associated with vacuolization of macropinosome and endosome compartments. The American Journal of Pathology. [Link]

  • Cui, J., et al. (2018). Indolyl-Pyridinyl-Propenone-Induced Methuosis through the Inhibition of PIKFYVE. ACS Omega. [Link]

  • Li, Y., et al. (2023). Cytoskeleton disruption and plasma membrane damage determine methuosis of normal and malignant cells. Cell Communication and Signaling. [Link]

  • Bartoszewska, E., et al. (2024). Summary of compounds triggering methuosis, their effects, associated cell lines, and animal models. ResearchGate. [Link]

  • Overmeyer, J. H., et al. (2011). A chalcone-related small molecule that induces methuosis, a novel form of non-apoptotic cell death, in glioblastoma cells. Molecular Cancer. [Link]

  • Trindade, D., et al. (2021). Methuosis Contributes to Jaspine-B-Induced Cell Death. Marine Drugs. [Link]

Sources

Validation

benchmarking the antimicrobial potency of 5-methoxy-1H-indol-4-ol against standard antibiotics

A Comparative Benchmarking Guide to the Antimicrobial Potency of 5-methoxy-1H-indol-4-ol Executive Summary The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and evaluation of novel...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Benchmarking Guide to the Antimicrobial Potency of 5-methoxy-1H-indol-4-ol

Executive Summary

The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and evaluation of novel therapeutic agents. Indole derivatives have emerged as a promising class of compounds with significant biological activity.[1] This guide presents a comprehensive framework for benchmarking the antimicrobial potency of a novel investigational compound, 5-methoxy-1H-indol-4-ol, against a panel of standard, clinically relevant antibiotics. We provide detailed, validated protocols for determining key antimicrobial efficacy metrics, including Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), alongside the standardized disk diffusion method. The causality behind experimental choices is elucidated to ensure robust and reproducible data generation. This document is intended for researchers, microbiologists, and drug development professionals engaged in the preclinical evaluation of new antimicrobial candidates.

Introduction: The Quest for Novel Antimicrobials

The relentless evolution of drug-resistant pathogens poses a formidable threat to global public health. Bacteria have developed sophisticated mechanisms to counteract conventional antibiotics, including enzymatic drug inactivation, alteration of drug targets, and reduction of intracellular drug accumulation.[2][3] This has rendered many first-line therapies ineffective, creating an urgent need for new chemical entities with novel mechanisms of action.

Indole scaffolds, heterocyclic structures inherent to many natural products, have garnered significant attention for their broad spectrum of biological activities, including antimicrobial properties.[1][4][5] Methoxy-activation of the indole nucleus can further enhance its reactivity and biological potential.[1] This guide focuses on establishing a rigorous methodology to evaluate the antimicrobial efficacy of 5-methoxy-1H-indol-4-ol, a specific methoxy-activated indole derivative. By comparing its performance directly against established antibiotics, we can ascertain its potential as a viable candidate for further development.

Foundational Concepts in Antimicrobial Potency Assessment

A standardized evaluation of an antimicrobial agent's potency relies on several key in vitro metrics:

  • Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a defined incubation period.[6][7] It is the primary measure of a drug's potency.

  • Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[8][9][10] This metric is crucial for distinguishing between agents that merely inhibit growth (bacteriostatic) and those that actively kill bacteria (bactericidal).

  • Zone of Inhibition: A qualitative measure used in the disk diffusion test, where a clear circular area around an antibiotic-impregnated disk indicates the agent's ability to inhibit microbial growth.[11][12][13] The diameter of this zone correlates with the organism's susceptibility.

An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity, providing a critical data point for an antibiotic's potential clinical application.[14]

Strategic Experimental Design

A robust benchmarking study requires careful selection of comparators and test organisms, grounded in established standards to ensure data integrity and comparability across studies.

Selection of Standard Antibiotics (Comparators)

To provide a comprehensive profile of 5-methoxy-1H-indol-4-ol, it is essential to benchmark it against antibiotics with diverse mechanisms of action. This allows for a preliminary assessment of its potential cellular target.

  • Penicillin G (Cell Wall Synthesis Inhibitor): A classic β-lactam antibiotic that inhibits the cross-linking of peptidoglycan in the bacterial cell wall.[15][16]

  • Ciprofloxacin (DNA Synthesis Inhibitor): A fluoroquinolone that targets DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.[17][18]

  • Gentamicin (Protein Synthesis Inhibitor): An aminoglycoside that irreversibly binds to the 30S ribosomal subunit, leading to the production of faulty proteins and cell death.[17][19][20]

Selection of Bacterial Strains

The choice of bacterial strains should include representatives from both Gram-positive and Gram-negative bacteria to assess the compound's spectrum of activity. Utilizing reference strains from the American Type Culture Collection (ATCC) is critical for quality control and reproducibility.

  • Staphylococcus aureus (ATCC 29213): A Gram-positive pathogen, representing a common cause of skin, respiratory, and systemic infections.

  • Escherichia coli (ATCC 25922): A Gram-negative pathogen, commonly associated with urinary tract and gastrointestinal infections.

  • Pseudomonas aeruginosa (ATCC 27853): A Gram-negative opportunistic pathogen known for its intrinsic and acquired resistance mechanisms.

Overview of the Experimental Workflow

The benchmarking process follows a logical progression from determining the minimum inhibitory concentration to assessing bactericidal effects and confirming susceptibility through an alternative method.

G cluster_prep Phase 1: Preparation cluster_testing Phase 2: In Vitro Testing cluster_analysis Phase 3: Data Analysis A Prepare & Standardize Bacterial Inoculum (0.5 McFarland) C Protocol 1: Broth Microdilution (Determine MIC) A->C E Protocol 3: Kirby-Bauer Disk Diffusion A->E B Prepare Serial Dilutions of Test Compounds (Indole & Antibiotics) B->C F Read MIC Values (Lowest concentration with no growth) C->F D Protocol 2: Subculturing for MBC (Determine MBC) G Count Colonies (Determine 99.9% kill concentration) D->G H Measure Zones of Inhibition (Diameter in mm) E->H F->D I Calculate MBC/MIC Ratio (Bactericidal vs. Bacteriostatic) F->I G->I G bacterium Bacterial Cell Cell Wall Synthesis (Peptidoglycan) Protein Synthesis (30S/50S Ribosomes) DNA Replication (Gyrase/Topoisomerase) Metabolic Pathways (Folic Acid Synthesis) penicillin Penicillin G (β-Lactams) penicillin->bacterium:f1 gentamicin Gentamicin (Aminoglycosides) gentamicin->bacterium:f2 ciprofloxacin Ciprofloxacin (Fluoroquinolones) ciprofloxacin->bacterium:f3 indole 5-methoxy-1H-indol-4-ol (Hypothetical Target) indole->bacterium:f1 ?

Caption: Primary targets for standard antibiotics within a bacterial cell.

To further investigate the MoA of 5-methoxy-1H-indol-4-ol, subsequent studies could include:

  • Time-Kill Assays: To assess the rate and concentration-dependency of its bactericidal activity.

  • Macromolecular Synthesis Assays: To determine if the compound preferentially inhibits the synthesis of DNA, RNA, protein, or peptidoglycan.

  • Membrane Permeability Assays: To test if the compound disrupts the integrity of the bacterial cell membrane.

Conclusion

This guide outlines a standardized, robust, and scientifically-grounded methodology for benchmarking the antimicrobial potency of the novel compound 5-methoxy-1H-indol-4-ol. By employing internationally recognized protocols for MIC, MBC, and disk diffusion testing, and comparing the results against well-characterized antibiotics, researchers can generate high-quality, reproducible data. This foundational dataset is critical for establishing the compound's spectrum of activity, discerning its bactericidal or bacteriostatic nature, and providing the necessary evidence to justify its advancement in the drug development pipeline. The systematic approach detailed herein ensures that promising new candidates like 5-methoxy-1H-indol-4-ol are evaluated with the scientific rigor required to address the global challenge of antimicrobial resistance.

References

Click to expand
  • Determination of antimicrobial resistance by disk diffusion. FWD AMR-RefLabCap.
  • An overview of the antimicrobial resistance mechanisms of bacteria. PMC - NIH.
  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology.
  • Disk diffusion test. Wikipedia.
  • Broth Dilution Method for MIC Determin
  • Mechanisms of bacterial resistance to antibiotics. PubMed - NIH.
  • Mechanisms of Antibiotic Resistance. Microbiology Spectrum - ASM Journals.
  • Broth microdilution. Wikipedia.
  • Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Microbe Notes.
  • Broth Microdilution. MI - Microbiology.
  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics.
  • Minimum Bactericidal Concentration (MBC) Assay.
  • Application Notes and Protocols for Determining the Minimum Bactericidal Concentr
  • Antimicrobial Susceptibility Testing. CLSI.
  • M100 - Performance Standards for Antimicrobial Susceptibility Testing. CLSI.
  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab.
  • Resistance mechanisms. ReAct - Action on Antibiotic Resistance.
  • Antibiotics and Bacterial Mechanisms of Resistance.
  • Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. PubMed.
  • Minimum Bactericidal Concentration (MBC) Test.
  • Development of In Vitro Susceptibility Testing Criteria and Quality Control Parameters. ANSI Webstore.
  • In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. NIH.
  • The minimum bactericidal concentr
  • Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). PMC - NIH.
  • EUCAST. ESCMID.
  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI.
  • What are the mechanisms of action for each class of antibiotics?. Dr.Oracle.
  • EUCAST: EUCAST - Home. EUCAST.
  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. CLSI.
  • ANTIMICROBIAL SUSCEPTIBILITY TESTING. bioMerieux.
  • CLSI 2024 M100Ed34(1). CLSI.
  • Expert Rules. EUCAST.
  • Antibiotics - Mechanism - Side effects - Organisms. TeachMePhysiology.
  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. OIRSA.
  • Guidance Documents. EUCAST.
  • Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. European Committee on Antimicrobial Susceptibility Testing.
  • Antibiotic Classification & Mechanism - Basic Science. Orthobullets.
  • Antibiotic action and resistance: updated review of mechanisms, spread, influencing factors, and alternative approaches for comb
  • How antibiotics work , Part 2 - Everything You Need To Know. Dr. Nabil Ebraheim.
  • Synthesis, reactivity and biological properties of methoxy-activated indoles. Royal Society of Chemistry.
  • Exploring the antimicrobial and antibiofilm potency of four essential oils against selected human pathogens using in vitro and in silico approaches. PubMed Central.
  • Monoterpene Indole Alkaloids with Antimicrobial Activity Against Helicobacter pylori. MDPI.
  • Enhanced antibacterial and antioxidant capabilities using indole-modified 1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile derivatives, molecular docking evaluation and in silico ADMET prediction. PMC - NIH.
  • Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes.
  • Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. PMC - NIH.
  • Design and synthesis of an indol derivative as antibacterial agent against Staphylococcus aureus. PMC - NIH.
  • Synthesis and antimicrobial investigation of some 5H-pyridazino[4,5-b]indoles. Arkivoc.

Sources

Safety & Regulatory Compliance

Safety

Definitive Guide to the Proper Disposal of 5-methoxy-1H-indol-4-ol: A Protocol for Laboratory Professionals

As a Senior Application Scientist, it is understood that the integrity of our research is intrinsically linked to the safety and responsibility of our practices. The proper disposal of chemical reagents is not merely a r...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that the integrity of our research is intrinsically linked to the safety and responsibility of our practices. The proper disposal of chemical reagents is not merely a regulatory hurdle; it is a fundamental aspect of ensuring a safe laboratory environment and protecting our shared ecosystem. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 5-methoxy-1H-indol-4-ol, designed for researchers, scientists, and drug development professionals.

Hazard Identification and Risk Assessment

Based on data from analogous indole compounds, 5-methoxy-1H-indol-4-ol should be handled as a hazardous substance with the potential to cause skin, eye, and respiratory tract irritation.[3][4] All handling and disposal operations must be conducted under the assumption that the compound is hazardous.

Assumed Hazard Profile:

  • Skin Corrosion/Irritation: Category 2

  • Serious Eye Damage/Eye Irritation: Category 2

  • Specific Target Organ Toxicity (Single Exposure), Respiratory System: Category 3

Due to these potential hazards, the use of appropriate Personal Protective Equipment (PPE) is mandatory during all handling and disposal procedures.

Personal Protective Equipment (PPE) Requirements

A foundational principle of laboratory safety is the consistent and correct use of PPE. To prevent exposure during the handling and disposal of 5-methoxy-1H-indol-4-ol, the following PPE is required.[1][5]

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene). Consider double-gloving.To prevent dermal absorption and skin irritation.[1] Aromatic amines can permeate some glove materials.
Eye/Face Protection Chemical safety goggles providing a complete seal. A face shield is required if splashing is possible.[1]To protect against splashes and aerosols that can cause serious eye irritation.[1]
Body Protection A fully buttoned laboratory coat. A chemically resistant apron is recommended for larger quantities.[1]To protect skin from contamination.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially when handling the solid powder. All handling of the solid should occur in a certified chemical fume hood.[1]To prevent inhalation of dust particles or vapors, which may cause respiratory irritation.[4]

Step-by-Step Disposal Protocol

The disposal of 5-methoxy-1H-indol-4-ol must be managed as hazardous waste in compliance with federal and institutional regulations.[6][7] Never dispose of this chemical down the drain or in the regular trash.[5][8]

Step 1: Waste Segregation

Proper segregation is the first critical step to prevent dangerous chemical reactions and ensure compliant disposal.

  • Solid Waste: This stream includes the pure 5-methoxy-1H-indol-4-ol powder, as well as any contaminated disposable materials such as gloves, weighing papers, pipette tips, and absorbent liners.[8][9]

  • Liquid Waste: Solutions containing 5-methoxy-1H-indol-4-ol should be collected as hazardous liquid waste.

  • Action: Keep solid and liquid waste streams separate.[9] Do not mix this waste with other incompatible materials, such as strong oxidizing agents.[3][5]

Step 2: Containerization

The integrity of the waste container is essential for safe storage and transport.

  • Selection: Use a designated, leak-proof hazardous waste container that is chemically compatible with the waste.[9][10] The original manufacturer's container, if in good condition, is often a suitable choice.[10] Do not use food-grade containers.[7]

  • Condition: Ensure the container has a secure, screw-on cap and is free from cracks or leaks.[8][10] If a container begins to leak, the contents must be transferred to a new, suitable container.[10]

  • Management: Keep the waste container closed at all times except when actively adding waste.[7][9] This is a common point of regulatory violation.[7]

Step 3: Labeling

Accurate and compliant labeling is a legal requirement and crucial for the safety of all personnel, including your institution's Environmental Health and Safety (EHS) staff.[11]

  • Mandatory Labeling: Before adding any waste, affix a "Hazardous Waste" label to the container.[6][8][10]

  • Content Identification: The label must clearly list all contents, including the full chemical name: "5-methoxy-1H-indol-4-ol ".[8] Do not use abbreviations or chemical formulas.[8]

  • Hazard Indication: Clearly indicate the hazards (e.g., "Irritant," "Toxic").[9]

cluster_0 Waste Generation Point cluster_1 Segregation & Containerization cluster_2 On-Site Management cluster_3 Final Disposal A Generate Waste (Solid or Liquid) B Select Compatible Hazardous Waste Container A->B Segregate C Affix 'Hazardous Waste' Label & List Chemical Contents B->C D Add Waste to Container & Record Start Date C->D E Keep Container Securely Closed D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Monitor Accumulation (Volume & Time Limits) F->G H Submit Pickup Request to EHS Office G->H Limits Reached I EHS Collects for Final Disposal H->I

Caption: Disposal workflow for 5-methoxy-1H-indol-4-ol.

Step 4: Storage in a Satellite Accumulation Area (SAA)

Laboratories must store hazardous waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[6][8][11]

  • Location: The SAA must be under the control of the laboratory personnel generating the waste.[11][12]

  • Volume Limits: A maximum of 55 gallons of hazardous waste may be accumulated in an SAA. For acutely toxic wastes (P-listed), the limit is one quart.[11][12]

  • Storage Time: Waste containers can be stored in the SAA for up to 12 months, provided the volume limits are not exceeded.[11]

  • Secondary Containment: It is best practice to store waste containers in secondary containment (e.g., a chemical-resistant tray or tub) to contain potential spills.[8]

Step 5: Arranging for Final Disposal

The final disposal of hazardous waste must be conducted by licensed professionals.

  • Institutional Protocol: Once your waste container is full or approaches the storage time limit, follow your institution's specific procedures to request a pickup from the EHS office.[9]

  • Documentation: Ensure all paperwork is completed accurately to facilitate a smooth and compliant pickup process.

Accidental Spill Cleanup

In the event of a spill, prompt and safe cleanup is essential to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Don PPE: Wear the minimum PPE outlined in Section 2 before addressing the spill.

  • Containment: For minor spills, cover the material with an inert absorbent such as vermiculite or sand.[1][2] Do not use combustible materials like paper towels.

  • Collection: Carefully sweep up the absorbed material and place it into a designated hazardous waste container.[1][3]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.[1] All materials used for decontamination must also be disposed of as hazardous waste.

  • Large Spills: For large spills, evacuate the area and follow your institution's emergency procedures by contacting the EHS office immediately.[1]

By adhering to this comprehensive guide, you contribute to a culture of safety and environmental stewardship. This protocol, grounded in established regulatory standards and scientific caution, provides the necessary framework for the responsible management and disposal of 5-methoxy-1H-indol-4-ol.

References

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025). U.S. Environmental Protection Agency.
  • Laboratory Waste Management: The New Regul
  • EPA tweaks hazardous waste rules for academic labs. (2008). Chemistry World.
  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022). Clean Management Environmental Group, Inc.
  • Personal protective equipment for handling 5-Methoxy-1H-indol-2-amine. (n.d.). BenchChem.
  • Hazardous Waste - Standards. (n.d.).
  • Regulation of Laboratory Waste. (n.d.). American Chemical Society.
  • 1H-Indol-4-ol, 5-Methoxy- - Safety D
  • 5-Methoxyindole - Safety D
  • Proper Disposal of 5-Methoxy-1H-indol-2-amine: A Guide for Labor
  • Proper Disposal of 5-(thiophen-2-yl)
  • Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania EHRS.
  • Navigating the Safe Disposal of 4-Azaindole: A Procedural Guide. (n.d.). BenchChem.
  • 5-Methoxyindole: Comprehensive Laboratory Handling and Safety Protocols. (n.d.). BenchChem.
  • Guidelines: Handling and Disposal of Chemicals. (n.d.). Purdue University College of Engineering.
  • Hazardous Waste Disposal Guidelines. (n.d.). Purdue University Radiological and Environmental Management.

Sources

Handling

A Researcher's Guide to the Safe Handling and Disposal of 5-methoxy-1H-indol-4-ol

This guide provides essential safety protocols and operational directives for the handling and disposal of 5-methoxy-1H-indol-4-ol. Designed for researchers, scientists, and drug development professionals, the following...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational directives for the handling and disposal of 5-methoxy-1H-indol-4-ol. Designed for researchers, scientists, and drug development professionals, the following information synthesizes established safety data and expert-level laboratory practices to ensure personal safety and experimental integrity. As a Senior Application Scientist, my objective is to empower you with not just procedural steps, but also the scientific rationale behind them, fostering a culture of safety and precision in your work.

Hazard Assessment: Understanding the Risks

While a comprehensive toxicological profile for 5-methoxy-1H-indol-4-ol is not fully established, its structural similarity to other indole compounds necessitates a cautious approach. Based on data from related molecules, such as 5-methoxyindole, the primary hazards are presumed to be:

  • Skin Irritation: May cause skin irritation upon contact.[1]

  • Eye Irritation: Can cause serious eye irritation.[1][2]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[1]

Given these potential hazards, adherence to the personal protective equipment (PPE) and handling protocols outlined below is mandatory to mitigate exposure risks.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical for preventing direct contact with 5-methoxy-1H-indol-4-ol. The following table summarizes the recommended PPE for handling this compound.

Protection Type Specification Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene). Inspect for tears or degradation before use. Consider double-gloving for extended handling.[3]To prevent dermal absorption and skin irritation. Aromatic amines, a class of compounds to which this molecule is related, can permeate some glove materials.[3]
Eye Protection Chemical safety goggles providing a complete seal around the eyes. A face shield should be worn over goggles when there is a risk of splashing.[3][4]To protect against accidental splashes of solutions or airborne particles that could cause serious eye irritation.
Body Protection A fully buttoned laboratory coat. For handling larger quantities, a chemically resistant apron is recommended.[3][4]To minimize skin exposure and protect personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially when handling the solid powder or creating solutions. All handling of the solid should occur within a certified chemical fume hood.[3][4]To prevent the inhalation of fine dust particles or vapors, which can cause respiratory tract irritation.

Operational Plan: A Step-by-Step Protocol for Safe Handling

A systematic workflow is essential for minimizing exposure and preventing contamination. The following protocol outlines the key stages of handling 5-methoxy-1H-indol-4-ol, from initial preparation to experimental use.

cluster_prep Preparation & Risk Assessment cluster_handling Handling & Solution Preparation cluster_use Experimental Use cluster_storage Storage prep1 Review Safety Data Sheet (SDS) prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare a Well-Ventilated Work Area (Fume Hood) prep2->prep3 prep4 Locate and Verify Safety Equipment (Eyewash, Shower) prep3->prep4 handle1 Weigh Solid Compound Carefully to Avoid Dust prep4->handle1 handle2 Prepare Solution in Fume Hood handle1->handle2 handle3 Keep Containers Tightly Sealed handle2->handle3 use1 Conduct All Manipulations in Fume Hood handle3->use1 use2 Use Absorbent Bench Liner use1->use2 use3 Avoid All Direct Contact use2->use3 store1 Store in a Tightly Sealed Container use3->store1 store2 Keep in a Cool, Dry, and Well-Ventilated Place store1->store2 cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal collect1 Segregate Solid and Liquid Waste collect2 Collect in Designated, Labeled Hazardous Waste Containers collect1->collect2 store1 Keep Containers Tightly Closed collect2->store1 store2 Store in a Secure, Ventilated Area store1->store2 dispose1 Arrange for Pickup by Institutional EHS store2->dispose1 dispose2 Follow All Local and National Regulations dispose1->dispose2

Caption: Disposal workflow for 5-methoxy-1H-indol-4-ol waste.

  • Waste Segregation:

    • Solid Waste: Collect all solid waste, including contaminated gloves, weigh boats, and absorbent materials, in a clearly labeled, sealed hazardous waste container. [3] * Liquid Waste: Unused solutions containing 5-methoxy-1H-indol-4-ol should be collected in a separate, compatible, and clearly labeled hazardous liquid waste container.

    • Container Disposal: Empty containers that held the solid compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. [3]

  • Container Management:

    • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "5-methoxy-1H-indol-4-ol".

    • Closure: Keep waste containers tightly capped at all times, except when adding waste. [5]

  • Disposal Execution:

    • Institutional Protocols: Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office. [3]Adhere strictly to their specific procedures for waste pickup and documentation.

    • Prohibited Actions: Under no circumstances should 5-methoxy-1H-indol-4-ol or its solutions be disposed of down the drain or in regular trash.

By adhering to these detailed protocols, you contribute to a safer research environment for yourself and your colleagues, while ensuring the integrity and reproducibility of your scientific work.

References

  • BenchChem. (2025). Personal protective equipment for handling Indole-3-Pyruvic Acid.
  • BenchChem. (2025). Personal protective equipment for handling 5-chloro-2,3-dimethyl-1H-indole.
  • Guidechem. (n.d.). 5-(4-METHOXY-PHENYL)-1H-INDOLE (CAS No. 144104-46-1) SDS.
  • BenchChem. (2025). Personal protective equipment for handling 5-Methoxy-1H-indol-2-amine.
  • Thermo Fisher Scientific. (2021). Safety Data Sheet for Benzaldehyde, 4-hydroxy-3-iodo-5-methoxy-.
  • Sigma-Aldrich. (2025). Safety Data Sheet for Indole.
  • BenchChem. (n.d.). Proper Disposal of 5-Methoxy-1H-indol-2-amine: A Guide for Laboratory Professionals.
  • Thermo Fisher Scientific. (2021). Safety Data Sheet for 5-Methoxyindole.
  • ChemicalBook. (2025). 1H-Indol-4-ol, 5-Methoxy- - Safety Data Sheet.
  • CymitQuimica. (2024). Safety Data Sheet for 3-Methoxy-1H-indole.
  • PubChem. (n.d.). 5-Methoxyindole.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.